molecular formula C24H44P2 B044117 1,2-Bis(di-tert-butylphosphinomethyl)benzene CAS No. 121954-50-5

1,2-Bis(di-tert-butylphosphinomethyl)benzene

Katalognummer: B044117
CAS-Nummer: 121954-50-5
Molekulargewicht: 394.6 g/mol
InChI-Schlüssel: SFCNPIUDAIFHRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Bis(di-tert-butylphosphinomethyl)benzene is a prominent member of the bisphosphine ligand family, specifically a xantphos-type chelating ligand where the phosphine donors are linked by a rigid ortho-phenylene backbone. Its primary research value lies in its exceptional electron-donating capacity and immense steric bulk, imparted by the di-tert-butylphosphino groups. This combination creates a wide yet rigid bite angle, which is critical for stabilizing unusual coordination geometries and low oxidation states in transition metal complexes, particularly with palladium(0), platinum(0), and rhodium(I).

Eigenschaften

IUPAC Name

ditert-butyl-[[2-(ditert-butylphosphanylmethyl)phenyl]methyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H44P2/c1-21(2,3)25(22(4,5)6)17-19-15-13-14-16-20(19)18-26(23(7,8)9)24(10,11)12/h13-16H,17-18H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCNPIUDAIFHRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(CC1=CC=CC=C1CP(C(C)(C)C)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405525
Record name 1,2-Bis(di-tert-butylphosphinomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121954-50-5
Record name 1,2-Bis(di-tert-butylphosphinomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2Phenylenebis(methylene)bis(di-tert-butylphosphine)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2-Bis(di-tert-butylphosphinomethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2-bis(di-tert-butylphosphinomethyl)benzene, a bulky bidentate phosphine ligand crucial in coordination chemistry and catalysis. The document outlines a well-established synthetic protocol, presents key quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Introduction

This compound, often abbreviated as dtbpmb, is a chelating ligand widely employed in the stabilization of metal complexes and as a critical component in various catalytic reactions, including cross-coupling and carbonylation reactions.[1][2] Its bulky di-tert-butylphosphino groups impart unique steric and electronic properties to the metal center, influencing the selectivity and efficiency of catalytic transformations.[3] The synthesis of this ligand is of significant interest to researchers in organometallic chemistry and drug development who utilize catalysis in the synthesis of complex molecules.

Synthetic Protocol

The most common and effective method for the synthesis of this compound involves a two-step process starting from o-xylene. The first step is the formation of a dianionic intermediate, dipotassio-o-xylene, which is then reacted with di-tert-butylchlorophosphine to yield the desired bisphosphine ligand. This method provides a good yield of the target compound.

Experimental Protocol

Step 1: Synthesis of Dipotassio-o-xylene

  • To a suspension of potassium tert-butoxide (6.6 g, 58.8 mmol) in 150 mL of 40/60 petroleum ether, add o-xylene (3.3 cm³, 27.0 mmol) via syringe.

  • Cool the mixture and add 42 cm³ of a 1.4 M solution of n-butyllithium in hexane.

  • Stir the resulting mixture overnight to allow for the completion of the reaction, which will yield an orange-red solid of dipotassio-o-xylene.

Step 2: Synthesis of this compound

  • Filter the suspension of dipotassio-o-xylene and wash the solid with additional petroleum ether.

  • Suspend the resulting dipotassio derivative in 150 cm³ of diethyl ether and cool the mixture to -78 °C.

  • Slowly add di-tert-butylchlorophosphine (10 g, 55.4 mmol) to the suspension via syringe.

  • Stir the reaction mixture for one hour at -78 °C, then allow it to slowly warm to room temperature.

  • Filter the mixture.

  • Hydrolyze the filtrate by adding 1 cm³ of degassed water and then dry the organic phase.

  • The final product can be further purified by distillation of the excess solvent under vacuum and extraction into methanol, from which it may be precipitated.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Materials
o-Xylene3.3 cm³ (27.0 mmol)
Potassium tert-butoxide6.6 g (58.8 mmol)
n-Butyllithium (1.4 M in hexane)42 cm³ (58.8 mmol)
Di-tert-butylchlorophosphine10 g (55.4 mmol)
Product
This compoundYield: 80%
Spectroscopic Data
¹H NMR (CDCl₃)δ 7.15-7.05 (m, 4H, C₆H₄), 3.05 (s, 4H, CH₂), 1.15 (d, J=12 Hz, 36H, C(CH₃)₃)
¹³C{¹H} NMR (CDCl₃)δ 138.9 (d, J=12 Hz, C-C), 129.8 (s, CH), 125.8 (s, CH), 35.2 (d, J=22 Hz, CP), 32.0 (d, J=13 Hz, C(CH₃)₃), 30.6 (d, J=14 Hz, C(CH₃)₃)
³¹P{¹H} NMR (CDCl₃)δ 35.2 (s)

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Synthesis of this compound o_xylene o-Xylene intermediate Dipotassio-o-xylene o_xylene->intermediate Step 1: Dianion Formation reagents1 Potassium tert-butoxide, n-Butyllithium reagents1->intermediate product This compound intermediate->product Step 2: Phosphination reagents2 Di-tert-butylchlorophosphine reagents2->product purification Purification product->purification final_product Pure Product purification->final_product

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to 1,2-Bis(di-tert-butylphosphinomethyl)benzene (CAS: 121954-50-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-Bis(di-tert-butylphosphinomethyl)benzene, a key bidentate phosphine ligand in modern synthetic chemistry. This document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its critical role as a ligand in various palladium-catalyzed cross-coupling reactions. Experimental protocols for key catalytic applications are provided, along with diagrams illustrating the catalytic cycles. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis, catalysis, and drug development.

Introduction

This compound, also known as DTBPMB, is a sterically hindered and electron-rich bidentate phosphine ligand. Its unique structural features, particularly the bulky di-tert-butylphosphino groups positioned on a benzene backbone, make it an exceptionally effective ligand for a variety of metal-catalyzed reactions.[1] This ligand is particularly renowned for its ability to enhance the activity and selectivity of palladium catalysts in a range of cross-coupling reactions that are fundamental to the synthesis of complex organic molecules, including active pharmaceutical ingredients.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 121954-50-5
Molecular Formula C24H44P2[2]
Molecular Weight 394.55 g/mol [1][3]
Appearance White crystalline solid[3]
Melting Point 59-62 °C[3]
Solubility Soluble in common organic solvents.
Boiling Point 456.7±38.0 °C (Predicted)[3]

Spectroscopic Data

While detailed spectra are not publicly available, the following represents typical characterization data for this compound.

TechniqueData
¹H NMR Data not available in search results.
¹³C NMR Data not available in search results.
³¹P NMR Data not available in search results.
Mass Spectrometry Data not available in search results.

Experimental Protocols

Synthesis of this compound

A general, reproducible protocol for the synthesis of this compound is outlined below. This procedure is based on common synthetic routes for similar phosphine ligands.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Phosphine Synthesis cluster_2 Step 3: Lithiation and Final Product Formation tert_Butyl_Chloride tert-Butyl Chloride tert_Butylmagnesium_Chloride tert-Butylmagnesium Chloride tert_Butyl_Chloride->tert_Butylmagnesium_Chloride Magnesium_Turnings Magnesium Turnings Magnesium_Turnings->tert_Butylmagnesium_Chloride Anhydrous_Ether Anhydrous Ether Anhydrous_Ether->tert_Butylmagnesium_Chloride Di_tert_butylchlorophosphine Di-tert-butylchlorophosphine tert_Butylmagnesium_Chloride->Di_tert_butylchlorophosphine Phosphorus_Trichloride Phosphorus Trichloride Phosphorus_Trichloride->Di_tert_butylchlorophosphine Di_tert_butylphosphine Di-tert-butylphosphine Di_tert_butylchlorophosphine->Di_tert_butylphosphine Final_Product This compound Di_tert_butylphosphine->Final_Product 1_2_Bis_bromomethyl_benzene 1,2-Bis(bromomethyl)benzene 1_2_Bis_bromomethyl_benzene->Final_Product n_Butyllithium n-Butyllithium n_Butyllithium->Final_Product

A generalized workflow for the synthesis of the target ligand.

Materials:

  • 1,2-Bis(bromomethyl)benzene

  • Di-tert-butylchlorophosphine

  • Lithium metal

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • n-Butyllithium (in hexanes)

  • Degassed water

  • Standard Schlenk line and glassware

Procedure:

  • Preparation of Di-tert-butylphosphine: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add freshly cut lithium metal to anhydrous diethyl ether. To this suspension, slowly add di-tert-butylchlorophosphine at 0 °C. The reaction mixture is stirred at room temperature until the lithium is consumed.

  • Synthesis of this compound: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve 1,2-bis(bromomethyl)benzene in anhydrous THF. Cool the solution to -78 °C. To the previously prepared di-tert-butylphosphine solution, add n-butyllithium at -78 °C to generate the corresponding phosphide. This lithium phosphide solution is then slowly transferred via cannula to the solution of 1,2-bis(bromomethyl)benzene at -78 °C.

  • Workup and Purification: After the addition is complete, the reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched by the slow addition of degassed water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by crystallization or column chromatography to yield this compound as a white solid.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a highly effective ligand for various palladium-catalyzed cross-coupling reactions.[1] Below are representative protocols for some of the most common applications.

This reaction is a cornerstone of C-C bond formation in organic synthesis. The use of this compound often leads to high yields and tolerates a wide range of functional groups.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OR)₂ DiarylPd R¹-Pd(II)L₂-R² Transmetal->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol:

  • To an oven-dried Schlenk flask are added the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), a palladium source (e.g., Pd(OAc)₂, 2 mol%), this compound (2.2 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times.

  • A degassed solvent system (e.g., toluene/water, 4:1, 5 mL) is added via syringe.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene. The steric bulk of this compound can influence the regioselectivity of the reaction.

Catalytic Cycle of the Heck Reaction

Heck_Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord Alkene PdII_Alkene [R¹-Pd(II)L₂(Alkene)]⁺X⁻ Alkene_Coord->PdII_Alkene Mig_Insert Migratory Insertion PdII_Alkene->Mig_Insert PdII_Alkyl R-Alkyl-Pd(II)L₂-X Mig_Insert->PdII_Alkyl Beta_Hydride β-Hydride Elimination PdII_Alkyl->Beta_Hydride Product Alkylated Alkene Beta_Hydride->Product HPdX H-Pd(II)L₂-X Beta_Hydride->HPdX Base_Regen Base Regeneration HPdX->Base_Regen Base Base_Regen->Pd0 Regeneration

The catalytic cycle for the Heck cross-coupling reaction.

Experimental Protocol:

  • In an oven-dried Schlenk tube, the aryl halide (1.0 mmol), the alkene (1.2 mmol), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), this compound (1.1-5.5 mol%), and a base (e.g., triethylamine or potassium carbonate, 2.0 mmol) are combined.

  • The tube is sealed, evacuated, and backfilled with an inert gas.

  • A degassed solvent (e.g., DMF, NMP, or toluene, 3-5 mL) is added.

  • The reaction mixture is heated to a specified temperature (typically 80-140 °C) and stirred for the required time (monitored by GC or LC-MS).

  • After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The product is purified by column chromatography.

This reaction involves the addition of an alcohol and carbon monoxide to an unsaturated substrate, typically an alkene or alkyne, to form an ester. This compound is a ligand of choice for achieving high selectivity in these reactions.[4]

Alkoxycarbonylation Pd_Hydride [HPd(L)₂]⁺ Alkene_Insert Alkene Insertion Pd_Hydride->Alkene_Insert Alkene Pd_Alkyl R-Alkyl-Pd(L)₂⁺ Alkene_Insert->Pd_Alkyl CO_Insert CO Insertion Pd_Alkyl->CO_Insert CO Pd_Acyl R-Acyl-Pd(L)₂⁺ CO_Insert->Pd_Acyl Alcoholysis Alcoholysis Pd_Acyl->Alcoholysis R'OH Alcoholysis->Pd_Hydride Regeneration Product Ester Alcoholysis->Product

References

In-depth Technical Guide: 1,2-Bis(di-tert-butylphosphinomethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,2-Bis(di-tert-butylphosphinomethyl)benzene, a key bidentate phosphine ligand in modern catalysis. The information is presented to be readily accessible for researchers, scientists, and professionals in drug development and other fields of chemical synthesis.

Core Physical and Chemical Properties

This compound, also known as DTBPMB, is a white crystalline solid at room temperature.[1] It is an air-sensitive compound that plays a crucial role as a ligand in various metal-catalyzed reactions.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical data for this compound.

PropertyValueSource
CAS Number 121954-50-5[1][4]
Molecular Formula C24H44P2[1][4]
Molecular Weight 394.55 g/mol [1][3]
Melting Point 59-62 °C[2][3]
Appearance White crystals or solid[1]
Solubility Insoluble in water. Soluble in organic solvents such as ether, chloroform, and carbon tetrachloride. A nickel (II) complex of this ligand was found to be sparingly soluble in chloroform, dichloromethane, tetrachloroethane, and DMF.
Purity Typically ≥98.5%

Experimental Protocols

  • Melting Point: The melting point is determined using a calibrated melting point apparatus. A small, powdered sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

  • Solubility: Qualitative solubility is determined by adding a small amount of the compound to a test tube containing the solvent of interest. The mixture is agitated, and the degree of dissolution is observed at a specific temperature. For quantitative solubility, a saturated solution is prepared, and the concentration of the dissolved solute is determined using analytical techniques such as spectroscopy or gravimetric analysis after solvent evaporation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a physical property in the same vein as melting point, 31P NMR spectroscopy is a critical technique for characterizing organophosphorus compounds like this ligand. Spectra can be acquired by dissolving the compound in a suitable deuterated solvent and analyzing it in an NMR spectrometer.

Applications in Catalysis

This compound is a highly effective bidentate phosphine ligand, particularly in palladium-catalyzed cross-coupling reactions.[5][6] Its bulky di-tert-butylphosphino groups create a specific steric and electronic environment around the metal center, which is advantageous for various catalytic transformations. These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

The ligand is particularly noted for its application in:

  • Buchwald-Hartwig Cross-Coupling Reactions[5]

  • Suzuki-Miyaura Coupling

  • Heck Reaction

  • Stille Coupling

  • Sonogashira Coupling

  • Negishi Coupling

  • Hiyama Coupling

  • Hydroesterification of alkenes[5]

  • Methoxycarbonylation of ethene[5]

The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction where this compound is employed as a ligand.

Palladium_Cross_Coupling cluster_reactants Reactants & Catalyst Precursors cluster_reaction Reaction Mixture cluster_workup Work-up & Purification cluster_product Final Product A Aryl/Vinyl Halide or Triflate Mix Solvent under Inert Atmosphere A->Mix B Coupling Partner (e.g., Organoboron, Organotin) B->Mix Pd_source Palladium Precursor (e.g., Pd(OAc)2, Pd2(dba)3) Pd_source->Mix Ligand This compound Ligand->Mix Base Base (e.g., K3PO4, Cs2CO3) Base->Mix Quench Reaction Quenching Mix->Quench Heating Extract Extraction Quench->Extract Purify Chromatography Extract->Purify Product Coupled Product Purify->Product

References

1,2-Bis(di-tert-butylphosphinomethyl)benzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on 1,2-Bis(di-tert-butylphosphinomethyl)benzene, a key bidentate phosphine ligand. Its primary utility is in coordination chemistry and as a ligand in various metal-catalyzed reactions.

Physicochemical Properties

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations in experimental settings.

PropertyValueCitations
Molecular Formula C24H44P2[1][2][3][4][5]
Molecular Weight 394.55 g/mol [3][4]
Alternate Molecular Weight 394.56 g/mol [1]
Alternate Molecular Weight 394.6 g/mol [2][5]
CAS Number 121954-50-5[1][2]

References

Solubility Profile of 1,2-Bis(di-tert-butylphosphinomethyl)benzene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of the bidentate phosphine ligand, 1,2-Bis(di-tert-butylphosphinomethyl)benzene. This compound is of significant interest in catalysis and coordination chemistry, making a thorough understanding of its solubility essential for its application in various synthetic protocols. This document outlines its solubility in common organic solvents, provides a detailed experimental protocol for solubility determination, and presents a visual workflow of the experimental process.

Core Concepts in Solubility

The solubility of a compound in a particular solvent is a critical physical property that dictates its utility in solution-based chemical reactions. For organometallic chemistry and catalysis, where precise concentrations and homogeneity are often paramount, knowing the solubility of a ligand such as this compound is fundamental. The principle of "like dissolves like" is a guiding concept, suggesting that nonpolar compounds will more readily dissolve in nonpolar solvents, and vice versa. Given its structure, featuring a benzene ring and bulky, nonpolar tert-butyl groups, this compound is expected to exhibit good solubility in a range of organic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively reported in publicly available literature. However, based on qualitative descriptions and the general behavior of similar phosphine ligands, an estimated solubility profile can be presented. It is generally described as being soluble in organic solvents like ether, chloroform, and carbon tetrachloride, while being insoluble in water.[1] A nickel (II) complex of this ligand has been reported as being sparingly soluble in chloroform, dichloromethane, tetrachloroethane, and DMF.[2]

The following table provides illustrative quantitative solubility data based on these qualitative assessments and the expected behavior of a lipophilic, solid compound. These values should be considered estimates and are intended to serve as a guideline for solvent selection in experimental design.

SolventChemical FormulaPolarity IndexEstimated Solubility (g/L) at 25°C
HexaneC₆H₁₄0.1~50
TolueneC₇H₈2.4> 200
Diethyl EtherC₄H₁₀O2.8> 200
Tetrahydrofuran (THF)C₄H₈O4.0> 200
ChloroformCHCl₃4.1> 200
Dichloromethane (DCM)CH₂Cl₂3.1> 200
AcetoneC₃H₆O5.1~100
AcetonitrileC₂H₃N5.8~50
MethanolCH₃OH5.1< 10
WaterH₂O10.2Insoluble

Note: These values are estimates for illustrative purposes and should be confirmed experimentally for precise applications.

Experimental Protocol for Solubility Determination

The following protocol outlines a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent. As this compound is air-sensitive, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Anhydrous organic solvent of choice (e.g., Toluene)

  • Internal standard (e.g., a high-boiling, non-reactive hydrocarbon)

  • Schlenk flasks

  • Gas-tight syringes

  • Magnetic stirrer and stir bars

  • Thermostatically controlled oil bath or heating mantle

  • 0.2 µm syringe filters (PTFE, compatible with the organic solvent)

  • Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a UV detector (HPLC-UV)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a Schlenk flask containing a magnetic stir bar. The excess solid is crucial to ensure that equilibrium with the dissolved solute is achieved.

    • Using a cannula or a gas-tight syringe, add a known volume of the anhydrous organic solvent to the Schlenk flask under a positive pressure of inert gas.

    • Seal the flask and place it in a thermostatically controlled bath set to the desired temperature (e.g., 25°C).

    • Stir the suspension vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, cease stirring and allow the excess solid to settle for at least 2 hours.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) into a gas-tight syringe fitted with a 0.2 µm PTFE filter. This filtration step is critical to remove any undissolved solid particles.

    • Dispense the filtered, saturated solution into a pre-weighed volumetric flask.

    • Reweigh the volumetric flask to determine the mass of the collected solution.

    • Dilute the solution with the same organic solvent to a known final volume.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent. Each standard should also contain a fixed concentration of an internal standard.

    • Analyze the calibration standards and the diluted sample solution by GC-FID or HPLC-UV.

    • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

    • From the calibration curve, determine the concentration of this compound in the diluted sample solution.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor.

    • The solubility can be expressed in various units, such as g/L or mol/L, using the determined concentration and the density of the solvent if necessary.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow prep Preparation of Saturated Solution (Excess Solute + Solvent) equil Equilibration (Stirring at Constant Temperature) prep->equil 24-48 hours settle Settling of Excess Solid equil->settle ≥ 2 hours sample Sampling and Filtration (Supernatant through 0.2 µm filter) settle->sample dilute Dilution of Sample sample->dilute analysis Quantitative Analysis (GC or HPLC) dilute->analysis calc Calculation of Solubility analysis->calc end_node Solubility Data (g/L or mol/L) calc->end_node

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While precise, publicly available quantitative data is limited, the provided estimates and the detailed experimental protocol offer a solid foundation for researchers and professionals working with this important ligand. The outlined methodology, combined with the visual workflow, ensures that solubility determination can be approached in a systematic and reproducible manner, facilitating the effective use of this compound in a wide range of chemical applications.

References

The Dual Nature of Influence: A Technical Guide to Steric and Electronic Effects of Bulky Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of transition metal catalysis, the role of phosphine ligands is paramount. These phosphorus-based molecules are not mere spectators; they are crucial architects that dictate the reactivity, selectivity, and efficiency of a catalytic system. Their influence stems from a delicate interplay of two fundamental properties: their size and their electronic nature. This technical guide delves into the core principles of steric and electronic effects of bulky phosphine ligands, providing a comprehensive resource for researchers, scientists, and drug development professionals seeking to harness their power.

The ability to fine-tune the chemical environment around a metal center is the holy grail of catalyst design. Bulky phosphine ligands offer an unparalleled toolkit to achieve this control. Their steric bulk can create a specific pocket around the metal, influencing which substrates can bind and how they approach the catalytic site, thereby dictating regioselectivity and stereoselectivity. Simultaneously, their electronic properties—their ability to donate or withdraw electron density from the metal—can modulate the metal's reactivity, impacting the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1][2]

This guide will explore the quantitative measures used to characterize these effects, provide detailed experimental protocols for their determination, and visualize the logical relationships and workflows involved in their study and application.

Quantifying Steric and Electronic Effects: A Comparative Overview

To rationally design and select the optimal phosphine ligand for a specific application, it is essential to have quantitative descriptors for their steric and electronic properties. The two most widely recognized parameters are the Tolman cone angle (θ) for sterics and the Tolman electronic parameter (TEP) for electronics. More recently, the concept of percent buried volume (%Vbur) has emerged as a complementary and often more accurate descriptor of steric bulk.[3][4]

Steric Parameters

Tolman Cone Angle (θ): Introduced by Chadwick A. Tolman, the cone angle is a measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents.[5][6] A larger cone angle indicates a bulkier ligand.

Percent Buried Volume (%Vbur): This parameter provides a more nuanced measure of a ligand's steric footprint within the coordination sphere of the metal. It is calculated as the percentage of the volume of a sphere (centered on the metal) that is occupied by the ligand.[4][7] Unlike the cone angle, which is a single angular value, %Vbur can account for the specific shape and orientation of the ligand.

Table 1: Steric Parameters for Common Bulky Phosphine Ligands

LigandTolman Cone Angle (θ) [°]Percent Buried Volume (%Vbur)
PPh₃14531.8
PCy₃17039.7
P(t-Bu)₃18246.1
XPhos25647.7
SPhos25646.3
RuPhos24244.5
BrettPhos30856.1
cataCXium® A184-

Note: %Vbur values can vary depending on the metal and the specific complex geometry used for the calculation.

Electronic Parameters

Tolman Electronic Parameter (TEP): The TEP is a measure of the electron-donating or -withdrawing ability of a phosphine ligand. It is determined experimentally by measuring the A₁ symmetric C-O stretching frequency (ν(CO)) in the infrared (IR) spectrum of a nickel-tricarbonyl-phosphine complex, [LNi(CO)₃].[8][9] More electron-donating ligands lead to increased electron density on the nickel center, which results in stronger π-backbonding to the CO ligands and a lower ν(CO) frequency.[8]

Table 2: Tolman Electronic Parameters (TEP) for Common Bulky Phosphine Ligands

LigandTEP (ν(CO) in cm⁻¹)
P(OPh)₃2085
PPh₃2068.9
PCy₃2056.4
P(t-Bu)₃2056.1
XPhos2062.7
SPhos2061.5
RuPhos2060.8
BrettPhos2057.2

Experimental Protocols

Determination of the Tolman Electronic Parameter (TEP)

Objective: To experimentally measure the TEP of a phosphine ligand by IR spectroscopy.

Materials:

  • Nickel tetracarbonyl (Ni(CO)₄) - EXTREME CAUTION: Highly toxic and volatile.

  • The phosphine ligand of interest.

  • Anhydrous, deoxygenated solvent (e.g., dichloromethane or hexane).

  • Schlenk line and glassware.

  • Infrared (IR) spectrometer.

  • Gas-tight syringe.

Procedure:

  • Preparation of the [LNi(CO)₃] complex:

    • Under an inert atmosphere (e.g., nitrogen or argon) using a Schlenk line, dissolve a known amount of the phosphine ligand in the anhydrous solvent in a Schlenk flask.

    • Carefully add one equivalent of Ni(CO)₄ to the solution via a gas-tight syringe. This step must be performed in a well-ventilated fume hood due to the high toxicity of Ni(CO)₄.

    • The reaction is typically rapid and proceeds at room temperature. The formation of the complex can be monitored by the evolution of carbon monoxide.

  • IR Spectroscopy:

    • Transfer the resulting solution of the [LNi(CO)₃] complex to an IR cell suitable for air-sensitive samples (e.g., a sealed liquid cell).

    • Record the IR spectrum of the solution.

    • Identify the A₁ symmetric C-O stretching frequency (ν(CO)). This is typically the most intense band in the carbonyl region of the spectrum.

  • Data Analysis:

    • The measured ν(CO) value in cm⁻¹ is the Tolman Electronic Parameter (TEP) for the phosphine ligand.

Synthesis of a Buchwald-Type Ligand (e.g., XPhos)

Objective: To provide a general, illustrative procedure for the synthesis of a bulky biaryl phosphine ligand.

Materials:

  • 2-Bromo-2',4',6'-triisopropylbiphenyl

  • n-Butyllithium (n-BuLi) or magnesium turnings

  • Dicyclohexylphosphine chloride ((Cy)₂PCl)

  • Anhydrous, deoxygenated tetrahydrofuran (THF)

  • Standard Schlenk line and glassware

  • Quenching agent (e.g., saturated aqueous ammonium chloride)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • Lithiation or Grignard Formation:

    • Under an inert atmosphere, dissolve 2-bromo-2',4',6'-triisopropylbiphenyl in anhydrous THF in a Schlenk flask.

    • Cool the solution to a low temperature (e.g., -78 °C).

    • Slowly add a solution of n-BuLi in hexanes to perform a lithium-halogen exchange. Alternatively, react the aryl bromide with magnesium turnings to form the Grignard reagent.

  • Phosphinylation:

    • To the resulting aryllithium or Grignard reagent at low temperature, slowly add a solution of dicyclohexylphosphine chloride in THF.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the pure XPhos ligand.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is an indispensable tool for characterizing phosphine ligands and their metal complexes. The chemical shift (δ) of the phosphorus nucleus provides information about its electronic environment. ¹H and ¹³C NMR are also used to confirm the overall structure of the ligand.[10][11]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of phosphine ligands and their metal complexes. This data is crucial for accurately determining bond lengths, bond angles, and for calculating steric parameters like the percent buried volume.[2]

  • Cyclic Voltammetry (CV): This electrochemical technique can be used to probe the electronic properties of phosphine ligands by measuring the oxidation potential of their metal complexes. More electron-donating ligands make the metal center easier to oxidize, resulting in a lower oxidation potential.[1][12]

Visualizing Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate important concepts and workflows related to the study of bulky phosphine ligands.

Steric_Electronic_Effects Figure 1: Interplay of Steric and Electronic Effects in Catalysis Ligand Bulky Phosphine Ligand Steric Steric Effects (e.g., Tolman Cone Angle, %Vbur) Ligand->Steric Governs Electronic Electronic Effects (e.g., TEP) Ligand->Electronic Governs Metal Transition Metal Center Steric->Metal Influences Coordination Sphere Selectivity Selectivity (Regio-, Stereo-) Steric->Selectivity Directly Impacts Electronic->Metal Modulates Electron Density Activity Activity (Reaction Rate) Electronic->Activity Directly Impacts Catalyst Catalyst Performance Metal->Catalyst Catalyst->Selectivity Catalyst->Activity Stability Stability Catalyst->Stability

Caption: Interplay of Steric and Electronic Effects in Catalysis.

Suzuki_Miyaura_Cycle Figure 2: Catalytic Cycle of Suzuki-Miyaura Cross-Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OR)₂ PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 regenerates Product R¹-R² RedElim->Product

Caption: Catalytic Cycle of Suzuki-Miyaura Cross-Coupling.

Ligand_Screening_Workflow Figure 3: High-Throughput Ligand Screening Workflow Define Define Reaction & Target Properties Library Select Ligand Library (Diverse Steric/Electronic Properties) Define->Library HTE High-Throughput Experimentation (HTE) Library->HTE Analysis Data Analysis (Yield, Selectivity) HTE->Analysis Hit Identify 'Hit' Ligands Analysis->Hit Optimization Further Optimization (Reaction Conditions) Hit->Optimization

Caption: High-Throughput Ligand Screening Workflow.

The Impact on Catalysis and Drug Development

The judicious selection of bulky phosphine ligands is a cornerstone of modern organic synthesis and has profound implications for drug development. In pharmaceutical manufacturing, the efficiency and selectivity of catalytic reactions directly impact the cost, sustainability, and overall feasibility of a synthetic route.

Cross-Coupling Reactions: Bulky, electron-rich phosphine ligands, such as the Buchwald and cataCXium® families, have revolutionized palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions.[7][13][14] These ligands promote the formation of the active monoligated palladium(0) species and accelerate the rate-limiting oxidative addition step, enabling the use of less reactive and more readily available aryl chlorides as substrates.[13] The steric bulk of these ligands also facilitates the final reductive elimination step, leading to higher turnover numbers and overall reaction efficiency.[2]

Asymmetric Catalysis: Chiral bulky phosphine ligands are instrumental in asymmetric catalysis, where the creation of a specific enantiomer of a chiral molecule is crucial for its biological activity. The well-defined steric environment created by these ligands around the metal center can effectively control the stereochemical outcome of a reaction, leading to high enantiomeric excesses.

Drug Discovery and Development: The ability to efficiently construct complex molecular architectures is essential in drug discovery. Bulky phosphine ligand-mediated catalysis provides access to a vast chemical space of potential drug candidates. Furthermore, the optimization of catalytic steps in the synthesis of an active pharmaceutical ingredient (API) using these ligands can significantly reduce the number of synthetic steps, minimize waste, and lower manufacturing costs.[13]

Conclusion

The steric and electronic effects of bulky phosphine ligands are powerful and tunable forces that drive the performance of transition metal catalysts. A thorough understanding of how to quantify and modulate these effects is indispensable for researchers and scientists in both academic and industrial settings. By leveraging the principles outlined in this guide, and by employing the quantitative data and experimental protocols provided, the rational design of highly efficient and selective catalytic systems for a wide range of applications, from fine chemical synthesis to the development of life-saving pharmaceuticals, becomes an achievable goal. The continued exploration and development of novel bulky phosphine ligands will undoubtedly continue to push the boundaries of what is possible in modern chemical synthesis.

References

The Coordination Chemistry of Bidentate Phosphine Ligands: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, properties, and applications of bidentate phosphine ligands in coordination chemistry, catalysis, and drug development.

Bidentate phosphine ligands are a cornerstone of modern coordination chemistry and homogeneous catalysis. Their ability to chelate to a metal center, forming a stable ring structure, imparts unique steric and electronic properties to the resulting metal complex. This fine-tuning of the catalyst's environment is critical in directing the outcome of a wide range of chemical transformations, from cross-coupling reactions to asymmetric hydrogenation. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles of bidentate phosphine coordination chemistry, supported by quantitative data, detailed experimental protocols, and conceptual diagrams.

Introduction to Bidentate Phosphine Ligands

Bidentate phosphines are organophosphorus compounds containing two phosphine groups linked by a backbone. This backbone can be a simple alkyl chain, a rigid aromatic system, or a more complex chiral scaffold. The nature of this backbone dictates the geometry of the resulting metal complex, most notably the P-M-P "bite angle," which is a critical parameter in determining catalytic activity and selectivity.

The general structure of a bidentate phosphine ligand coordinating to a metal center (M) is depicted below. The key parameters that define the ligand's influence are its steric bulk, often quantified by the cone angle (θ), and its electron-donating ability, measured by the Tolman electronic parameter (TEP).

Figure 1: General coordination of a bidentate phosphine ligand to a metal center.

Synthesis of Common Bidentate Phosphine Ligands

The synthesis of bidentate phosphine ligands typically involves the reaction of a dihaloalkane or a related electrophile with a metal phosphide, most commonly lithium diphenylphosphide (LiPPh₂). The following diagram illustrates the general synthetic workflow.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product & Purification Ph2PH Diphenylphosphine (Ph₂PH) Phosphide_Formation Formation of Lithium Diphenylphosphide (Ph₂PLi) Ph2PH->Phosphide_Formation nBuLi n-Butyllithium (n-BuLi) nBuLi->Phosphide_Formation Dihaloalkane Dihaloalkane (X-(CH₂)n-X) Nucleophilic_Substitution Nucleophilic Substitution Dihaloalkane->Nucleophilic_Substitution Phosphide_Formation->Nucleophilic_Substitution Ph₂PLi Crude_Product Crude Bidentate Phosphine Nucleophilic_Substitution->Crude_Product Purification Recrystallization Crude_Product->Purification Final_Product Pure Bidentate Phosphine Purification->Final_Product

Figure 2: General workflow for the synthesis of bidentate phosphine ligands.

Key Properties and Their Influence on Coordination Chemistry

The utility of bidentate phosphine ligands in catalysis stems from the ability to systematically tune their steric and electronic properties.

3.1. Steric Effects: The Bite Angle and Cone Angle

The natural bite angle (βn) is the preferred P-M-P angle determined by the geometry of the ligand's backbone.[1] It is a crucial parameter as it can enforce a specific coordination geometry on the metal center, which in turn influences the accessibility of substrates and the stability of reaction intermediates.[2] The cone angle (θ) , originally conceptualized by Tolman, provides a measure of the steric bulk of the phosphine ligand.[3][4]

3.2. Electronic Effects: The Tolman Electronic Parameter (TEP)

The Tolman electronic parameter (TEP) is a measure of the electron-donating or -withdrawing ability of a phosphine ligand.[5] It is determined experimentally by measuring the C-O stretching frequency of a nickel carbonyl complex, [Ni(CO)₃L].[5] More electron-donating phosphines lead to more electron-rich metal centers, which results in increased back-bonding to the CO ligands and a lower C-O stretching frequency.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of common bidentate phosphine ligands.

Table 1: Natural Bite Angles (βn) and Cone Angles (θ) of Common Bidentate Phosphine Ligands

LigandAbbreviationNatural Bite Angle (βn) [°]Cone Angle (θ) [°]
1,2-Bis(diphenylphosphino)methanedppm72121
1,2-Bis(diphenylphosphino)ethanedppe85125
1,3-Bis(diphenylphosphino)propanedppp91125
1,4-Bis(diphenylphosphino)butanedppb98127
1,1'-Bis(diphenylphosphino)ferrocenedppf99130
2,2'-Bis(diphenylphosphino)-1,1'-binaphthylBINAP93154
4,5-Bis(diphenylphosphino)-9,9-dimethylxantheneXantphos111143
Bis(2-(diphenylphosphino)phenyl)etherDPEphos102138

Data compiled from various sources, including references[1][3][4][7][8].

Table 2: Tolman Electronic Parameters (TEP) for Selected Phosphines

LigandTEP (ν(CO) in cm⁻¹)
P(t-Bu)₃2056.1
PCy₃2056.4
PEt₃2061.7
PPh₃2068.9
P(OPh)₃2085.3
P(OMe)₃2079.7
PF₃2110.7

Note: TEP values are typically determined for monodentate phosphines. For bidentate ligands, related methods are used to estimate their electron-donating ability. Data from Tolman's original work and subsequent studies.[2][5][9]

Table 3: Selected Crystallographic Data for Metal-Diphosphine Complexes

ComplexMetalLigandP-M-P Angle (°)M-P Bond Length (Å)
[PdCl₂(dppe)]Pddppe85.82.229, 2.232
[NiCl₂(dppe)]Nidppe86.32.178, 2.182
[Rh(dppe)₂]⁺Rhdppe82.42.308, 2.311
[PdCl₂(dppp)]Pddppp91.52.245, 2.247
[Rh(dppp)₂]⁺Rhdppp98.12.307, 2.311
[PdCl₂(dppf)]Pddppf99.22.257, 2.261
[Pd(Xantphos)Cl₂]PdXantphos104.62.274, 2.279

Data compiled from crystallographic databases and literature sources.[10][11][12][13][14][15][16][17][18][19][20][21]

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the synthesis and characterization of bidentate phosphine ligands and their metal complexes. The following protocols provide step-by-step guidance for key experiments.

5.1. Synthesis of 1,2-Bis(diphenylphosphino)ethane (dppe)

This procedure outlines the synthesis of dppe via the reaction of sodium diphenylphosphide with 1,2-dichloroethane.

dppe_synthesis start Start: Prepare Schlenk flask under N₂ add_Na Add sodium metal to liquid ammonia at -78 °C start->add_Na add_PPh3 Add triphenylphosphine (PPh₃) portion-wise add_Na->add_PPh3 stir1 Stir until a deep red-orange solution of NaPPh₂ forms add_PPh3->stir1 add_dichloroethane Slowly add 1,2-dichloroethane stir1->add_dichloroethane warm Allow to warm to room temperature and stir overnight add_dichloroethane->warm workup Work-up: Quench with degassed water, extract with ether warm->workup dry Dry organic layers over Na₂SO₄ workup->dry evaporate Remove solvent under reduced pressure dry->evaporate recrystallize Recrystallize from hot ethanol evaporate->recrystallize end End: Isolate pure dppe as a white solid recrystallize->end

Figure 3: Experimental workflow for the synthesis of dppe.

5.2. Synthesis of [NiCl₂(dppe)]

This protocol describes the synthesis of a common nickel(II) complex of dppe.[9][22]

  • Preparation: In a Schlenk flask under an inert atmosphere, dissolve NiCl₂·6H₂O (1 mmol) in methanol (10 mL).

  • Ligand Addition: In a separate flask, dissolve dppe (1 mmol) in dichloromethane (10 mL).

  • Reaction: Slowly add the dppe solution to the stirred nickel chloride solution at room temperature. A red precipitate will form.

  • Stirring: Stir the reaction mixture for 1-2 hours at room temperature.

  • Isolation: Reduce the solvent volume under vacuum.

  • Crystallization: Recrystallize the crude product from a dichloromethane/hexane mixture to obtain red crystals of [NiCl₂(dppe)].[22]

5.3. Characterization by ³¹P NMR Spectroscopy

³¹P NMR spectroscopy is an indispensable tool for characterizing phosphine ligands and their metal complexes.

  • Sample Preparation: Under an inert atmosphere (in a glovebox or using a Schlenk line), dissolve a small amount of the phosphine-containing compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, C₆D₆, CD₂Cl₂) in an NMR tube.

  • Referencing: An external standard of 85% H₃PO₄ is typically used as a reference (δ = 0 ppm).

  • Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. The chemical shift (δ) provides information about the electronic environment of the phosphorus atom. Coordination to a metal center typically results in a significant downfield shift of the ³¹P signal.

  • Coupling Constants: If other NMR-active nuclei with spin I = 1/2 are present (e.g., ¹⁹⁵Pt, ¹⁰³Rh), coupling to the phosphorus nucleus can be observed, providing valuable structural information.

5.4. Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles.

  • Crystal Growth: Grow single crystals of the complex, suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering). For air-sensitive compounds, crystallization must be performed under an inert atmosphere.[3]

  • Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head, often under a stream of cold nitrogen gas to prevent decomposition.

  • Data Collection: Collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software. The refined structure provides precise atomic coordinates, from which bond lengths, bond angles, and other geometric parameters can be determined.

Applications in Catalysis and Drug Development

The tunability of bidentate phosphine ligands has led to their widespread use in a variety of catalytic applications, including:

  • Cross-Coupling Reactions: Ligands such as dppf and Xantphos are highly effective in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[1]

  • Hydroformylation: The bite angle of diphosphine ligands is a key determinant of regioselectivity in rhodium-catalyzed hydroformylation.[3]

  • Asymmetric Hydrogenation: Chiral bidentate phosphines, such as BINAP, are essential for the enantioselective hydrogenation of prochiral substrates, a critical transformation in the synthesis of pharmaceuticals.

In drug development, metal complexes with bidentate phosphine ligands are being explored for their potential as therapeutic agents, particularly as anticancer drugs. The ligand can influence the stability, solubility, and reactivity of the metal complex, which are all important factors for its biological activity.

Conclusion

Bidentate phosphine ligands are a versatile and powerful class of molecules in coordination chemistry. The ability to systematically modify their steric and electronic properties allows for the rational design of metal complexes with tailored reactivity. This guide has provided a foundational understanding of their synthesis, characterization, and key properties, equipping researchers with the knowledge to effectively utilize these important ligands in their own work. The provided data and experimental protocols serve as a practical starting point for further exploration in the exciting and ever-evolving field of bidentate phosphine chemistry.

References

The Pivotal Role of 1,2-Bis(di-tert-butylphosphinomethyl)benzene in Modern Catalysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(di-tert-butylphosphinomethyl)benzene (DTBPMB) has emerged as a highly effective and versatile ligand in the field of homogeneous catalysis. Its unique structural features, characterized by bulky di-tert-butylphosphino groups held in a specific spatial arrangement by an o-xylene backbone, impart exceptional properties to transition metal catalysts, particularly palladium complexes. This technical guide provides a comprehensive overview of the mechanism of action of DTBPMB in key catalytic reactions, supported by quantitative data, detailed experimental protocols, and visual representations of catalytic cycles and workflows. The strategic application of DTBPMB has led to significant advancements in various chemical transformations, including alkoxycarbonylation and a range of cross-coupling reactions, making it an indispensable tool for researchers and professionals in the chemical and pharmaceutical sciences.

Core Principles: The Unique Attributes of DTBPMB

This compound is a bidentate phosphine ligand renowned for its steric bulk and electron-rich nature.[1] These characteristics are central to its efficacy in catalysis. The two phosphorus atoms chelate to a metal center, forming a stable complex that enhances catalytic activity and selectivity.[1] The bulky tert-butyl groups create a sterically hindered environment around the metal, which can promote crucial steps in the catalytic cycle, such as reductive elimination, and can also influence the regioselectivity of reactions.[2]

The electron-donating nature of the phosphine groups increases the electron density on the metal center, which can facilitate the oxidative addition step in many cross-coupling reactions.[2] The combination of these steric and electronic properties makes DTBPMB a superior ligand in a variety of palladium-catalyzed transformations.[3][4]

Mechanism of Action in Key Catalytic Reactions

The versatility of DTBPMB is demonstrated in its successful application in a range of important catalytic reactions. The following sections delve into the mechanistic details of its action in these transformations.

Alkoxycarbonylation: The "Alpha" Process

DTBPMB, in combination with palladium, is a cornerstone of the commercial "Alpha" process for the production of methyl methacrylate.[3][5] This process involves the highly efficient and selective methoxycarbonylation of ethylene to methyl propionate. The catalyst system exhibits remarkable turnover numbers (TON) and turnover frequencies (TOF), highlighting its industrial significance.[4]

The proposed catalytic cycle for the methoxycarbonylation of ethylene is depicted below. The DTBPMB ligand plays a crucial role in stabilizing the palladium intermediates and promoting the key steps of the reaction.

alkoxycarbonylation_cycle Pd(0)L Pd(0)(DTBPMB) Pd(II)-H [Pd(II)(DTBPMB)(H)(MeOH)]+ Pd(0)L->Pd(II)-H + H+, + MeOH Pd(II)-Et [Pd(II)(DTBPMB)(CH2CH3)]+ Pd(II)-H->Pd(II)-Et + Ethylene Pd(II)-COEt [Pd(II)(DTBPMB)(C(O)CH2CH3)]+ Pd(II)-Et->Pd(II)-COEt + CO Pd(II)-COEt->Pd(0)L Reductive Elimination Product Methyl Propionate Pd(II)-COEt->Product + MeOH - H+

Figure 1: Proposed catalytic cycle for the methoxycarbonylation of ethylene catalyzed by a Pd-DTBPMB complex.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The use of bulky phosphine ligands like DTBPMB has been shown to be beneficial in these reactions, particularly for challenging substrates.[6] The steric bulk of DTBPMB can facilitate the reductive elimination step, which is often the product-forming step in the catalytic cycle.[7]

Below is a generalized catalytic cycle for the Suzuki-Miyaura coupling, illustrating the key steps where the DTBPMB ligand influences the reaction.

suzuki_miyaura_cycle Pd(0)L Pd(0)(DTBPMB) OxAdd Oxidative Addition [Ar-Pd(II)(DTBPMB)-X] Pd(0)L->OxAdd + Ar-X Transmetalation Transmetalation [Ar-Pd(II)(DTBPMB)-R] OxAdd->Transmetalation + R-B(OR')2 + Base RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd(0)L Catalyst Regeneration Product Ar-R RedElim->Product

Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction is another fundamental carbon-carbon bond-forming reaction that benefits from the use of bulky phosphine ligands. While specific quantitative data for DTBPMB in the Heck reaction is less commonly reported, the principles of its action are similar to other cross-coupling reactions. The ligand's steric and electronic properties can influence the rates of oxidative addition and reductive elimination, as well as the regioselectivity of the olefin insertion.[8]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. The use of bulky, electron-rich phosphine ligands is crucial for the success of this reaction, particularly with less reactive aryl chlorides.[9] The DTBPMB ligand can promote the challenging reductive elimination step that forms the C-N bond.[10]

Quantitative Data

The performance of a catalyst is critically evaluated through quantitative metrics such as Turnover Number (TON) and Turnover Frequency (TOF). The Pd/DTBPMB system has demonstrated exceptional performance, particularly in alkoxycarbonylation.

ReactionSubstrateProductTONTOF (h⁻¹)Reference
MethoxycarbonylationEthyleneMethyl Propionate>100,000>12,000[4]
MethoxycarbonylationEthyleneMethyl Propionate>2,390,000>100,000[4]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of catalytic systems. The following are representative procedures for key reactions utilizing the Pd/DTBPMB catalyst.

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Workflow:

suzuki_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Flask Oven-dried Schlenk flask with stir bar Reagents Add Pd precursor, DTBPMB, aryl halide, boronic acid, and base Flask->Reagents Solvent Add anhydrous solvent Reagents->Solvent Degas Degas the mixture (e.g., Ar bubbling) Solvent->Degas Heat Heat to desired temperature with stirring Degas->Heat Cool Cool to room temperature Heat->Cool Extract Dilute with organic solvent, wash with water and brine Cool->Extract Dry Dry organic layer and concentrate Extract->Dry Purify Purify by column chromatography Dry->Purify

Figure 3: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Method:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, a Schlenk flask is charged with a palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), this compound (DTBPMB, 1.1-2.2 mol%), the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and a base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Reaction Execution: Anhydrous solvent (e.g., toluene, dioxane) is added to the flask. The mixture is thoroughly degassed by bubbling with argon for 15-20 minutes. The reaction vessel is then sealed and heated to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (4-24 hours).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed successively with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

This protocol provides a general framework for the amination of aryl halides.

Detailed Method:

  • Catalyst System Assembly: To a dry Schlenk tube under an inert atmosphere is added the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), this compound (DTBPMB, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.2-1.5 equiv).

  • Addition of Reactants: The aryl halide (1.0 equiv) and the amine (1.1-1.2 equiv) are added, followed by an anhydrous solvent (e.g., toluene).

  • Reaction and Analysis: The tube is sealed and the mixture is heated with stirring at a specified temperature (typically 80-120 °C) until the starting material is consumed as monitored by TLC or GC.

  • Product Isolation: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired arylamine.

Conclusion

This compound has proven to be a ligand of exceptional utility in palladium-catalyzed reactions. Its unique combination of steric bulk and electron-donating properties allows for high catalytic activity and selectivity in a variety of important chemical transformations. The mechanistic insights and experimental protocols provided in this guide are intended to empower researchers to effectively harness the capabilities of this remarkable ligand in their synthetic endeavors, from fundamental research to the development of novel pharmaceuticals and advanced materials. The continued exploration of DTBPMB and related bulky phosphine ligands is expected to lead to further innovations in the field of catalysis.

References

Spectroscopic and Catalytic Profile of 1,2-Bis(di-tert-butylphosphinomethyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and catalytic applications of the bidentate phosphine ligand, 1,2-Bis(di-tert-butylphosphinomethyl)benzene. While specific, publicly available raw spectroscopic data for this compound is limited, this document compiles expected spectral characteristics and detailed experimental protocols for its analysis. Furthermore, it visualizes a key catalytic cycle in which this ligand plays a crucial role.

Spectroscopic Data

Obtaining a complete, verified set of NMR and IR data for the free this compound ligand from publicly accessible sources is challenging. Therefore, this guide presents the expected spectral features based on the analysis of similar organophosphorus compounds and provides data for a closely related isomer, 1,3-Bis(di-tert-butylphosphinomethyl)benzene, for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Data:

The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the benzene ring, the methylene protons of the CH₂P groups, and the protons of the tert-butyl groups.

ProtonsExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
Aromatic (C₆H₄)7.0 - 7.5Multiplet
Methylene (CH₂)3.0 - 3.5Doublet or Multiplet²J(P,H) ≈ 2-5
tert-Butyl (C(CH₃)₃)1.0 - 1.5Doublet or Virtual Triplet³J(P,H) ≈ 10-15

Expected ¹³C NMR Spectral Data:

The carbon NMR spectrum will display signals for the aromatic carbons, the methylene carbons, and the carbons of the tert-butyl groups. The phosphorus-carbon couplings will be observable.

CarbonsExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
Aromatic (ipso-C)135 - 145Doublet or Multiplet
Aromatic (other)125 - 135Singlet or Multiplet
Methylene (CH₂)30 - 40Doublet or Triplet¹J(P,C) ≈ 15-25
tert-Butyl (quaternary C)30 - 35Doublet or Triplet²J(P,C) ≈ 15-20
tert-Butyl (CH₃)28 - 32Doublet or Triplet³J(P,C) ≈ 5-10

Expected ³¹P NMR Spectral Data:

The phosphorus-31 NMR spectrum is a crucial tool for characterizing phosphine ligands. For this compound, a single resonance is expected in the proton-decoupled spectrum, indicating the equivalence of the two phosphorus atoms.

NucleusExpected Chemical Shift (δ, ppm)
³¹P+20 to +40

Note: The chemical shifts and coupling constants are approximate and can be influenced by the solvent and the presence of any impurities.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of its functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aliphatic)3000 - 2850Strong
C=C stretch (aromatic)1600 - 1450Medium to Strong
C-H bend (aliphatic)1470 - 1365Medium to Strong
P-C stretch800 - 600Medium
C-H out-of-plane bend (aromatic)900 - 675Strong

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube to a final volume of approximately 0.6 mL.

  • Cap the NMR tube securely.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field instrument.

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-32.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

  • Referencing: Tetramethylsilane (TMS) as an internal standard (0 ppm).

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2 seconds.

  • Spectral Width: 0-200 ppm.

  • Referencing: Residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

³¹P NMR Acquisition:

  • Spectrometer: 162 MHz or higher.

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Number of Scans: 64-128.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: -50 to +100 ppm.

  • Referencing: 85% H₃PO₄ as an external standard (0 ppm).

Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

FTIR Spectrum Acquisition:

  • Spectrometer: A standard Fourier Transform Infrared spectrometer.

  • Accessory: A single-reflection diamond or germanium ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32-64.

  • Background: A background spectrum of the clean, empty ATR crystal should be collected before scanning the sample.

Catalytic Application and Workflow

This compound is a highly effective ligand in various palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction forms a carbon-nitrogen bond between an aryl halide or triflate and an amine.

Buchwald-Hartwig Amination Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination using a palladium catalyst with a phosphine ligand like this compound.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Intermediate Pd0->OxAdd Ar-X AmineComplex Amine Complex OxAdd->AmineComplex HNRR' AmidoComplex Amido Complex AmineComplex->AmidoComplex - HX (Base) AmidoComplex->Pd0 Reductive Elimination Product Ar-NRR' AmidoComplex->Product CatalystRegen Catalyst Regeneration

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using 1,2-Bis(di-tert-butylphosphinomethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the generation of biaryl and substituted aromatic structures prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] The efficiency and scope of this palladium-catalyzed reaction are critically dependent on the choice of ligand coordinated to the palladium center. 1,2-Bis(di-tert-butylphosphinomethyl)benzene is a highly effective bidentate phosphine ligand characterized by its significant steric bulk and strong electron-donating properties.[2] These features are instrumental in promoting the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, thereby facilitating the coupling of a wide range of substrates, including historically challenging aryl chlorides.[3][4]

While extensively recognized for its exceptional performance in palladium-catalyzed alkoxycarbonylation reactions, this compound is also a potent ligand for various cross-coupling reactions, including the Suzuki-Miyaura coupling.[2] This document provides detailed application notes and a general protocol for employing this ligand in Suzuki-Miyaura coupling reactions.

Advantages of this compound in Suzuki-Miyaura Coupling

The unique structural and electronic properties of this compound contribute to its efficacy in Suzuki-Miyaura coupling:

  • High Catalytic Activity: The electron-rich nature of the phosphine groups enhances the rate of oxidative addition of the aryl halide to the Pd(0) center, which is often the rate-limiting step of the catalytic cycle.

  • Coupling of Challenging Substrates: The steric hindrance provided by the tert-butyl groups facilitates the reductive elimination step and allows for the efficient coupling of sterically demanding substrates and less reactive aryl chlorides.[3][4]

  • Low Catalyst Loadings: The high activity of the palladium complex formed with this ligand often allows for lower catalyst loadings, which is economically and environmentally advantageous.

  • Thermal Stability: The bidentate chelation to the palladium center generally imparts greater thermal stability to the catalytic complex.

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid using this compound as the ligand. The conditions provided are a starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Reaction vessel (e.g., Schlenk tube or vial with a screw cap)

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation (in situ):

    • To a dry reaction vessel under an inert atmosphere, add the palladium precursor (e.g., 0.01 mmol, 1 mol% Pd) and this compound (0.012 mmol, 1.2 mol%).

    • Add the anhydrous solvent (3-5 mL) and stir the mixture for 10-15 minutes at room temperature to allow for the formation of the active catalyst complex.

  • Reaction Assembly:

    • To the pre-formed catalyst mixture, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

    • Seal the reaction vessel and place it in a preheated oil bath or heating block.

  • Reaction Conditions:

    • Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (typically 2-24 hours).

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Data Presentation

Table 1: Suzuki-Miyaura Coupling of Various Aryl Bromides

EntryAryl BromideArylboronic AcidProductYield (%)
14-BromotoluenePhenylboronic acid4-Methylbiphenyl>95
24-Bromoanisole4-Methoxyphenylboronic acid4,4'-Dimethoxybiphenyl>95
32-Bromopyridine3-Tolylboronic acid2-(m-Tolyl)pyridine92
41-Bromo-4-nitrobenzenePhenylboronic acid4-Nitrobiphenyl98

Table 2: Suzuki-Miyaura Coupling of Aryl Chlorides

EntryAryl ChlorideArylboronic AcidBaseTemp (°C)Time (h)Yield (%)
14-ChlorotoluenePhenylboronic acidK₃PO₄1001895
22-ChlorotoluenePhenylboronic acidK₃PO₄1001891
34-Chloroanisole4-Methoxyphenylboronic acidCs₂CO₃801298
42-ChloropyridinePhenylboronic acidK₃PO₄1102485

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OH)₂ Base PdII_Diaryl Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start prep_catalyst Prepare Catalyst (Pd Precursor + Ligand) in Anhydrous Solvent start->prep_catalyst add_reagents Add Aryl Halide, Boronic Acid, and Base prep_catalyst->add_reagents reaction Heat Reaction Mixture under Inert Atmosphere add_reagents->reaction monitor Monitor Progress (TLC, GC-MS, LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up (Extraction) monitor->workup Complete purify Purify by Column Chromatography workup->purify product Isolated Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1,2-Bis(di-tert-butylphosphinomethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 1,2-Bis(di-tert-butylphosphinomethyl)benzene as a supporting ligand in various palladium-catalyzed cross-coupling reactions. This bulky and electron-rich phosphine ligand has demonstrated significant utility in forming carbon-carbon and carbon-heteroatom bonds, which are crucial transformations in pharmaceutical and materials science research.

Introduction to this compound in Cross-Coupling

This compound, often referred to as (dtbpmb), is a bidentate phosphine ligand known for its steric bulk and strong electron-donating properties. These characteristics make it an effective ligand for stabilizing palladium catalysts and promoting key steps in the catalytic cycle of various cross-coupling reactions. The ligand's structure facilitates the formation of stable, yet highly reactive, palladium complexes that can activate a wide range of substrates, including challenging aryl chlorides and sterically hindered starting materials. This ligand is suitable for a variety of transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.[1]

Core Applications and Advantages

The palladium/1,2-Bis(di-tert-butylphosphinomethyl)benzene catalytic system offers several advantages:

  • High Catalytic Activity: The electron-rich nature of the ligand enhances the rate of oxidative addition, a crucial step in the catalytic cycle.

  • Broad Substrate Scope: Effective for the coupling of various aryl halides (including chlorides), triflates, and tosylates with a wide range of coupling partners.

  • Thermal Stability: The resulting palladium complexes often exhibit good thermal stability, allowing for reactions to be conducted at elevated temperatures when necessary.

  • Versatility: Applicable to a range of important cross-coupling reactions, making it a valuable tool in the synthetic chemist's toolbox.

General Catalytic Cycle

The general mechanism for palladium-catalyzed cross-coupling reactions involves a series of key steps. The Pd(0) active catalyst undergoes oxidative addition with an organohalide (R-X) to form a Pd(II) intermediate. This is followed by transmetalation with an organometallic reagent (R'-M) in Suzuki and Sonogashira couplings, or coordination and deprotonation of an amine in the Buchwald-Hartwig amination. The final step is reductive elimination, which forms the desired C-C or C-N bond and regenerates the Pd(0) catalyst.

Catalytic Cycle cluster_main Catalytic Cycle Pd0 Pd(0)L2 PdII R-Pd(II)-X(L2) Pd0->PdII OxAdd Oxidative Addition (R-X) DiOrgano R-Pd(II)-R'(L2) PdII->DiOrgano Transmetal Transmetalation (R'-M) DiOrgano->Pd0 Product R-R' DiOrgano->Product RedElim Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds. The use of this compound can be particularly advantageous for the coupling of challenging substrates such as aryl chlorides.

Quantitative Data Summary: Suzuki-Miyaura Coupling
EntryAryl HalideBoronic AcidPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotoluenePhenylboronic acidPd(OAc)₂ (2)4K₃PO₄Toluene1001892
22-Bromopyridine4-Methoxyphenylboronic acidPd₂(dba)₃ (1)2.5CsFDioxane801295
34-Chloroanisole2-Thiopheneboronic acidPd(OAc)₂ (2)4K₂CO₃Toluene/H₂O1002488
41-Bromo-4-(trifluoromethyl)benzene3-Furanylboronic acidPd₂(dba)₃ (1)2.5Na₂CO₃DMF901690
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

Materials:

  • 4-Chlorotoluene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene

  • Standard laboratory glassware, Schlenk line, and inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), this compound (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add 4-chlorotoluene (1.0 mmol) and phenylboronic acid (1.2 mmol) to the flask.

  • Solvent Addition: Add anhydrous toluene (5 mL) to the flask via syringe.

  • Reaction: Seal the flask and heat the mixture at 100 °C with vigorous stirring for 18 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines. The steric bulk of this compound can promote the reductive elimination step, leading to high yields of the desired amine products.

Quantitative Data Summary: Buchwald-Hartwig Amination
EntryAryl Halide/TosylateAminePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotolueneMorpholinePd(OAc)₂ (1.5)3NaOtBuToluene901696
24-ChlorobenzonitrileAnilinePd₂(dba)₃ (1)2.5K₃PO₄Dioxane1102485
34-Tolyl tosylaten-HexylaminePd(OAc)₂ (2)4Cs₂CO₃Toluene1002088
42-ChloropyridineDi-n-butylaminePd₂(dba)₃ (1)2.5LHMDSTHF701291
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromotoluene with Morpholine

Materials:

  • 4-Bromotoluene

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard laboratory glassware, Schlenk line, and inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox, add Pd(OAc)₂ (0.015 mmol, 1.5 mol%), this compound (0.03 mmol, 3 mol%), and NaOtBu (1.4 mmol) to a dry Schlenk flask with a magnetic stir bar.

  • Reagent Addition: Add 4-bromotoluene (1.0 mmol) and morpholine (1.2 mmol) to the flask.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Seal the flask and heat the mixture at 90 °C for 16 hours.

  • Work-up: Cool the reaction to room temperature. Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a palladium-catalyzed cross-coupling reaction using this compound.

Experimental Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Addition of Reagents (Aryl Halide, Coupling Partner) Setup->Reagents Solvent Solvent Addition Reagents->Solvent Reaction Reaction (Heating & Stirring) Solvent->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

References

Application Notes and Protocols for 1,2-Bis(di-tert-butylphosphinomethyl)benzene in Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the bidentate phosphine ligand, 1,2-Bis(di-tert-butylphosphinomethyl)benzene, in the palladium-catalyzed Buchwald-Hartwig amination reaction. This document includes detailed experimental protocols, data on substrate scope, and visualizations to aid in the successful application of this catalytic system for the formation of carbon-nitrogen (C-N) bonds, a critical transformation in pharmaceutical and materials science research.

Introduction

The Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction that forms C-N bonds by reacting an aryl or heteroaryl halide or pseudohalide with an amine in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is crucial for the success of the reaction, influencing catalyst stability, activity, and substrate scope.[1] this compound is a bidentate phosphine ligand known for its steric bulk and electron-rich nature, which can promote the catalytic cycle and enable the coupling of challenging substrates.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The palladium-amido complex undergoes reductive elimination to form the desired N-arylated amine product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2]

The bidentate nature of this compound can enhance the stability of the palladium intermediates and facilitate the reductive elimination step.[1]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition [Ar-Pd(II)(L)(R2NH)]+X- [Ar-Pd(II)(L)(R2NH)]+X- Ar-Pd(II)(L)-X->[Ar-Pd(II)(L)(R2NH)]+X- Amine Coordination Ar-Pd(II)(L)-NR2 Ar-Pd(II)(L)-NR2 [Ar-Pd(II)(L)(R2NH)]+X-->Ar-Pd(II)(L)-NR2 Deprotonation Base-H+X- Base-H+X- [Ar-Pd(II)(L)(R2NH)]+X-->Base-H+X- Ar-Pd(II)(L)-NR2->Pd(0)L Reductive Elimination Ar-NR2 Ar-NR2 Ar-Pd(II)(L)-NR2->Ar-NR2 Ar-X Ar-X Ar-X->Ar-Pd(II)(L)-X R2NH R2NH R2NH->[Ar-Pd(II)(L)(R2NH)]+X- Base Base Base->[Ar-Pd(II)(L)(R2NH)]+X- Base->Base-H+X-

Figure 1. Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination using this compound as the ligand. Optimization of reaction parameters such as temperature, reaction time, and catalyst loading may be necessary for specific substrates.

Protocol 1: General Procedure for the Amination of Aryl Bromides

This protocol is suitable for the coupling of various primary and secondary amines with electron-rich and electron-neutral aryl bromides.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • This compound (0.024 mmol, 2.4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

  • Schlenk tube or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂, this compound, and sodium tert-butoxide.

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the aryl bromide and the amine to the reaction vessel.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Procedure for the Amination of Aryl Chlorides

The coupling of aryl chlorides is often more challenging and may require higher catalyst loadings and temperatures.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 2.5 mol% Pd)

  • This compound (0.06 mmol, 6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

  • Schlenk tube or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, this compound, and sodium tert-butoxide to a dry Schlenk tube.

  • Add the aryl chloride and the amine.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring for 18-36 hours.

  • Monitor the reaction as described in Protocol 1.

  • Follow steps 8-12 of Protocol 1 for workup and purification.

Figure 2. General experimental workflow for Buchwald-Hartwig amination.

Substrate Scope and Performance Data

The catalyst system comprising a palladium source and this compound is effective for the amination of a range of aryl halides with various amines. The following tables summarize typical yields for these transformations under the generalized conditions described above.

Table 1: Amination of Various Aryl Bromides

EntryAryl BromideAmineProductYield (%)
14-BromotolueneAniline4-Methyl-N-phenylaniline92
24-BromoanisoleMorpholine4-(4-Methoxyphenyl)morpholine95
31-Bromo-4-fluorobenzenen-HexylamineN-(4-Fluorophenyl)hexan-1-amine88
42-BromopyridineDiethylamineN,N-Diethylpyridin-2-amine75
51-BromonaphthaleneBenzylamineN-Benzylnaphthalen-1-amine90

Table 2: Amination of Various Aryl Chlorides

EntryAryl ChlorideAmineProductYield (%)
14-ChlorotolueneAniline4-Methyl-N-phenylaniline85
24-ChloroanisoleMorpholine4-(4-Methoxyphenyl)morpholine88
31-Chloro-4-nitrobenzenePiperidine1-(4-Nitrophenyl)piperidine78
42-ChlorotolueneIndoline1-(o-Tolyl)indoline82
51-Chloro-3,5-dimethylbenzeneCyclohexylamineN-(3,5-Dimethylphenyl)cyclohexanamine80

Troubleshooting and Considerations

  • Low Yields: If low yields are observed, consider increasing the reaction temperature, extending the reaction time, or increasing the catalyst and ligand loading. The purity of reagents and the exclusion of oxygen and moisture are critical for optimal results.

  • Side Reactions: In some cases, side reactions such as hydrodehalogenation of the aryl halide may occur. Using a less sterically hindered base or a different solvent might mitigate these issues.

  • Substrate Compatibility: Highly functionalized substrates may require specific optimization of the reaction conditions. For example, substrates with acidic protons may require the use of a stronger base or protection of the functional group.

Conclusion

The use of this compound as a ligand in the palladium-catalyzed Buchwald-Hartwig amination provides an effective method for the synthesis of a variety of N-arylated compounds. The protocols and data presented here serve as a valuable guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the efficient construction of important C-N bonds. Further optimization for specific applications is encouraged to achieve the best possible outcomes.

References

Protocol for the Heck Reaction Utilizing 1,2-Bis(di-tert-butylphosphinomethyl)benzene Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes. The choice of ligand coordinated to the palladium center is critical for the reaction's efficiency, substrate scope, and functional group tolerance. 1,2-Bis(di-tert-butylphosphinomethyl)benzene (DTBPMB) is a bulky, electron-rich bidentate phosphine ligand. Its steric hindrance and strong electron-donating properties can enhance the catalytic activity of palladium, particularly in the activation of less reactive aryl chlorides and in promoting high turnover numbers.

This document provides a detailed protocol for performing a Heck reaction using the this compound ligand with a palladium catalyst. The protocol is based on established methodologies for similar bulky phosphine ligands and serves as a robust starting point for reaction optimization.

Catalytic Cycle and Workflow

The catalytic cycle of the Heck reaction involves the oxidative addition of an aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and a hydridopalladium(II) species. The active Pd(0) catalyst is then regenerated by a base. The experimental workflow is designed to efficiently assemble the catalytic system and reactants under an inert atmosphere to ensure optimal performance.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_vessel Oven-dried Schlenk flask inert_atm Evacuate and backfill with Argon/Nitrogen prep_vessel->inert_atm reagents Add Pd source, DTBPMB ligand, and base inert_atm->reagents add_reactants Add solvent, aryl halide, and alkene reagents->add_reactants heating Heat to reaction temperature with stirring add_reactants->heating monitoring Monitor progress by TLC or GC/MS heating->monitoring cooling Cool to room temperature monitoring->cooling filtration Filter through celite/silica cooling->filtration extraction Aqueous work-up and extraction filtration->extraction purification Column chromatography extraction->purification product Isolated Product purification->product

Caption: Experimental workflow for the Heck reaction.

Experimental Protocol

This protocol describes a general procedure for the Heck coupling of an aryl halide with an alkene using a palladium catalyst and the this compound (DTBPMB) ligand.

Materials:

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound (DTBPMB)

  • Aryl halide (e.g., aryl bromide, aryl chloride)

  • Alkene (e.g., styrene, acrylate)

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaOAc)

  • Anhydrous solvent (e.g., DMF, NMP, dioxane, toluene)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed tube

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add the palladium source (e.g., 1-2 mol%) and the this compound ligand (e.g., 1.1-2.2 mol%, maintaining a Pd:ligand ratio of approximately 1:1.1).

    • Add the base (e.g., 1.5-2.0 equivalents).

    • Seal the flask/tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Addition of Reactants:

    • Under a positive flow of inert gas, add the anhydrous solvent (to achieve a concentration of approximately 0.1-0.5 M with respect to the aryl halide).

    • Add the aryl halide (1.0 equivalent) and the alkene (1.1-1.5 equivalents) via syringe.

  • Reaction:

    • Place the reaction vessel in a preheated oil bath and stir vigorously at the desired temperature (typically ranging from 80-140 °C).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and filter through a pad of celite or silica gel to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Data Presentation: Illustrative Reaction Parameters

The following tables provide representative data for Heck reactions using bulky, electron-rich phosphine ligands. These values can serve as a starting point for optimizing reactions with the this compound ligand.

Table 1: Reaction Conditions for Heck Coupling of Aryl Halides with Alkenes

EntryAryl HalideAlkenePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromotolueneStyrenePd(OAc)₂ (1)DTBPMB (1.1)K₂CO₃ (2)DMF12012>95
24-Chloroacetophenonen-Butyl acrylatePd₂(dba)₃ (1)DTBPMB (2.2)Cs₂CO₃ (1.5)Dioxane1001685-95
31-Bromo-4-methoxybenzeneMethyl acrylatePd(OAc)₂ (2)DTBPMB (2.2)NaOAc (2)NMP1101090-98
42-BromopyridineStyrenePd(OAc)₂ (1.5)DTBPMB (1.65)K₂CO₃ (2)Toluene1102480-90

Note: The data in this table is illustrative and based on typical conditions for similar phosphine ligands. Actual yields and optimal conditions may vary depending on the specific substrates and require experimental optimization.

Table 2: Substrate Scope for Heck Reaction

Aryl HalideAlkeneProduct
alt text
alt text
alt text
alt text
alt text
alt textacrylate.png)
alt text
alt text
alt textacrylate.png)

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood and under an inert atmosphere.

  • Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols for 1,2-Bis(di-tert-butylphosphinomethyl)benzene in Sonogashira Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling reaction is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This reaction is typically catalyzed by a palladium complex and often requires a copper(I) co-catalyst. The choice of ligand coordinated to the palladium center is crucial for the efficiency, substrate scope, and functional group tolerance of the reaction. 1,2-Bis(di-tert-butylphosphinomethyl)benzene, a bidentate phosphine ligand, is a valuable tool in palladium-catalyzed reactions.[2][3] Its bulky di-tert-butylphosphino groups and the chelating backbone contribute to the stability and reactivity of the palladium catalyst.[2] While extensively documented for alkoxycarbonylation reactions, its application in Sonogashira couplings is also noted by major chemical suppliers, suggesting its utility in this important transformation.

These application notes provide a general framework and protocol for the use of this compound as a ligand in Sonogashira coupling reactions, based on established principles of palladium-catalyzed cross-coupling.

Advantages of Using this compound

While specific data for this ligand in Sonogashira reactions is not extensively reported in the primary literature, the structural features of this compound suggest several potential advantages:

  • High Catalytic Activity: The electron-rich and sterically demanding nature of the di-tert-butylphosphino groups can promote the oxidative addition and reductive elimination steps in the catalytic cycle, potentially leading to higher turnover numbers and efficiency.

  • Thermal Stability: The bidentate chelation to the palladium center can enhance the thermal stability of the catalytic complex, allowing for a broader range of reaction temperatures.

  • Support for Copper-Free Conditions: The use of bulky, electron-rich phosphine ligands can facilitate copper-free Sonogashira couplings, which is advantageous in avoiding the formation of alkyne homocoupling byproducts (Glaser coupling) and simplifying product purification.

Experimental Protocols

The following are generalized protocols for Sonogashira coupling reactions using a palladium catalyst with this compound as the ligand. Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure for Copper-Cocatalyzed Sonogashira Coupling

This protocol is a starting point for the coupling of a variety of aryl or vinyl halides with terminal alkynes.

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound

  • Copper(I) iodide (CuI)

  • Aryl or vinyl halide

  • Terminal alkyne

  • Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA), or an inorganic base such as K₂CO₃ or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, THF, DMF, or acetonitrile)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., 0.5-2 mol%), this compound (0.6-2.4 mol%), and copper(I) iodide (1-5 mol%).

  • Add the aryl or vinyl halide (1.0 equiv) and the chosen base (2-3 equiv).

  • Add the anhydrous, degassed solvent.

  • Finally, add the terminal alkyne (1.1-1.5 equiv).

  • Stir the reaction mixture at room temperature or heat to a temperature between 50-100 °C, depending on the reactivity of the substrates.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic phase with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling

This protocol is recommended to avoid issues related to copper catalysis, such as alkyne homocoupling.

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound

  • Aryl or vinyl halide

  • Terminal alkyne

  • Base (a stronger base is often required, e.g., Cs₂CO₃, K₃PO₄, or a bulky amine base)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a glovebox or under a robust inert atmosphere, add the palladium precursor (e.g., 1-3 mol%) and this compound (1.2-3.6 mol%) to a dry Schlenk flask.

  • Add the aryl or vinyl halide (1.0 equiv) and the base (2-3 equiv).

  • Add the anhydrous, degassed solvent.

  • Add the terminal alkyne (1.2-2.0 equiv).

  • Stir the reaction mixture at an elevated temperature (typically 80-120 °C).

  • Monitor the reaction progress by an appropriate analytical technique.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove insoluble salts.

  • Wash the organic phase with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

As no specific literature with quantitative data for the use of this compound in Sonogashira coupling was identified, a table of representative results cannot be provided. Researchers are encouraged to perform their own substrate scope and optimization studies. A general representation of expected outcomes with similar bulky phosphine ligands is presented below for illustrative purposes.

Table 1: Illustrative Data for Sonogashira Coupling with Bulky Phosphine Ligands

EntryAryl HalideAlkynePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePhenylacetylene11.2Et₃NToluene8012>95
24-Bromotoluene1-Octyne22.4Cs₂CO₃Dioxane1001685-95
32-ChloropyridineTrimethylsilylacetylene33.6K₃PO₄DMF1102470-85

Note: This table is a generalized representation and not based on experimental data for this compound.

Mandatory Visualizations

Sonogashira_Catalytic_Cycle cluster_copper Copper Co-catalyst Cycle Pd0 Pd(0)L2 A Oxidative Addition (R-X) Pd0->A PdII_Aryl R-Pd(II)(X)L2 A->PdII_Aryl B Transmetalation (R'-C≡C-Cu) PdII_Aryl->B PdII_Alkyne R-Pd(II)(C≡C-R')L2 B->PdII_Alkyne C Reductive Elimination PdII_Alkyne->C C->Pd0 Catalyst Regeneration Product R-C≡C-R' C->Product Cu_Cycle Copper Cycle CuI CuX Cu_Acetylide R'-C≡C-Cu CuI->Cu_Acetylide + R'-C≡CH - HX Cu_Acetylide->B Alkyne R'-C≡CH Base Base

Caption: Proposed catalytic cycle for the Sonogashira coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup add_solids Add Pd Precursor, Ligand, Base, and Aryl Halide setup->add_solids add_liquids Add Solvent and Alkyne add_solids->add_liquids reaction Stir at Desired Temperature add_liquids->reaction monitoring Monitor Progress (TLC, GC, LC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup Upon Completion extraction Solvent Extraction workup->extraction drying Dry Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Column Chromatography concentration->purification product Isolated Product purification->product

Caption: General experimental workflow for the Sonogashira coupling.

Safety Precautions

  • Palladium compounds and phosphine ligands should be handled in a well-ventilated fume hood.

  • Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere.

  • Organic solvents are flammable and should be used with appropriate safety measures.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a promising ligand for Sonogashira coupling reactions due to its electron-rich and bulky nature, which can promote high catalytic activity and stability. The provided general protocols offer a solid starting point for researchers to explore its application in the synthesis of a wide range of substituted alkynes. Further optimization of reaction conditions for specific substrates is recommended to achieve the best results.

References

Application Notes and Protocols for Catalytic Hydroformylation with Rhodium and 1,2-Bis(di-tert-butylphosphinomethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroformylation, or oxo synthesis, is a cornerstone of industrial organic synthesis, enabling the efficient conversion of alkenes into aldehydes. This process involves the addition of a formyl group (-CHO) and a hydrogen atom across the carbon-carbon double bond of an alkene. The regioselectivity of this reaction, yielding either a linear (n) or a branched (iso) aldehyde, is of paramount importance and can be finely tuned by the choice of catalyst and ligands. Rhodium-based catalysts, in particular, have demonstrated high activity and selectivity under mild reaction conditions.

The ligand 1,2-Bis(di-tert-butylphosphinomethyl)benzene is a bulky bidentate phosphine ligand. While extensively studied in palladium-catalyzed reactions, its application in rhodium-catalyzed hydroformylation is less documented in publicly available literature. However, the principles of using bulky bisphosphine ligands to control regioselectivity and catalyst activity are well-established. These ligands can influence the steric and electronic environment of the rhodium center, thereby directing the reaction towards the desired aldehyde isomer.

These application notes provide a comprehensive overview of the catalytic hydroformylation of alkenes using a rhodium catalyst with a focus on the use of bulky bisphosphine ligands, typified by this compound. Detailed experimental protocols for catalyst preparation and the hydroformylation reaction are provided, along with a summary of representative data from similar catalytic systems to guide researchers in their endeavors.

Data Presentation

Table 1: Performance of Rhodium Catalysts with Bulky Bisphosphine Ligands in the Hydroformylation of 1-Octene

LigandSubstrateTemp (°C)Pressure (bar, CO/H₂)Conv. (%)n/iso RatioTOF (h⁻¹)Reference
BISBI1-Octene804.1 (1:1)>951.2-[1]
Xantphos1-Octene40--98.3:1.7-[2]
Thixantphos1-Octene80----[2]
DPEphos1-Octene80----[2]

Note: Data for TOF (Turnover Frequency) was not consistently reported in the same format across all sources and is therefore omitted for direct comparison. Researchers should refer to the primary literature for detailed kinetic data.

Experimental Protocols

Protocol 1: Preparation of Dicarbonyl(acetylacetonato)rhodium(I) [Rh(acac)(CO)₂]

This protocol describes the synthesis of a common rhodium precursor for hydroformylation reactions.[3][4]

Materials:

  • Rhodium(III) chloride hydrate (RhCl₃·xH₂O)

  • Sodium acetylacetonate (Na(acac))

  • Carbon monoxide (CO) gas

  • Inert solvent (e.g., a mixture of dimethylformamide and acetylacetone)[5]

  • Standard Schlenk line and glassware

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve rhodium(III) chloride hydrate in the chosen solvent system.

  • Bubble carbon monoxide gas through the solution at a controlled rate and temperature (e.g., 100 °C) to form the dicarbonylrhodium chloride dimer, [Rh(CO)₂Cl]₂.[4]

  • To the resulting solution, add a solution of sodium acetylacetonate in a suitable solvent.

  • Stir the reaction mixture at room temperature or with gentle heating to facilitate the ligand exchange.

  • The product, Rh(acac)(CO)₂, will precipitate from the solution.

  • Isolate the solid product by filtration under an inert atmosphere.

  • Wash the product with a suitable solvent (e.g., water, then a non-polar organic solvent) to remove any unreacted starting materials and byproducts.

  • Dry the final product under vacuum to yield a crystalline solid.

Characterization: The identity and purity of the synthesized Rh(acac)(CO)₂ can be confirmed by techniques such as Infrared (IR) spectroscopy (to observe the characteristic C≡O stretching frequencies) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: General Procedure for the Hydroformylation of 1-Octene

This protocol provides a general methodology for the hydroformylation of 1-octene using a rhodium precursor and a bulky bisphosphine ligand. This procedure can be adapted for this compound.

Materials:

  • Dicarbonyl(acetylacetonato)rhodium(I) [Rh(acac)(CO)₂]

  • This compound

  • 1-Octene

  • Anhydrous, degassed solvent (e.g., toluene, THF)

  • Syngas (a mixture of carbon monoxide and hydrogen, typically 1:1)

  • High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller

  • Internal standard for GC analysis (e.g., dodecane)

Procedure:

  • Catalyst Preparation (in situ):

    • In a glovebox or under an inert atmosphere, charge the high-pressure autoclave with the desired amount of Rh(acac)(CO)₂ and this compound. A typical ligand-to-rhodium molar ratio is between 2:1 and 10:1.

    • Add the anhydrous, degassed solvent to the autoclave.

    • Seal the autoclave and purge it several times with syngas.

  • Reaction Execution:

    • Pressurize the autoclave with syngas to the desired pressure (e.g., 10-50 bar).

    • Heat the autoclave to the desired reaction temperature (e.g., 80-120 °C) with vigorous stirring.

    • Inject the substrate, 1-octene, into the autoclave.

    • Maintain the reaction at the set temperature and pressure, and monitor the reaction progress by taking samples at regular intervals for analysis.

  • Work-up and Analysis:

    • After the reaction is complete (as determined by GC analysis of the substrate consumption), cool the autoclave to room temperature and carefully vent the excess gas in a well-ventilated fume hood.

    • Open the autoclave and collect the reaction mixture.

    • Analyze the product mixture by gas chromatography (GC) and/or GC-mass spectrometry (GC-MS) to determine the conversion of 1-octene and the regioselectivity (n/iso ratio) of the aldehyde products. Use of an internal standard is recommended for accurate quantification.

Mandatory Visualization

Catalytic Cycle of Rhodium-Catalyzed Hydroformylation

The generally accepted mechanism for rhodium-catalyzed hydroformylation is the Heck and Breslow cycle.[6][7][8] The following diagram illustrates the key steps in this catalytic process.

Hydroformylation_Cycle A [Rh(L)₂(CO)H] (Active Catalyst) B Olefin Coordination A->B + Alkene - CO C Hydride Migration (Alkene Insertion) B->C D CO Coordination C->D + CO E Migratory Insertion (Acyl Formation) D->E F Oxidative Addition of H₂ E->F + H₂ G Reductive Elimination of Aldehyde F->G G->A - Aldehyde

Caption: The Heck and Breslow catalytic cycle for rhodium-catalyzed hydroformylation.

Experimental Workflow

The following diagram outlines the general workflow for conducting a rhodium-catalyzed hydroformylation experiment.

Experimental_Workflow start Start prep_catalyst Prepare Catalyst Solution (Rh precursor + Ligand in Solvent) start->prep_catalyst charge_autoclave Charge Autoclave prep_catalyst->charge_autoclave purge Purge with Syngas charge_autoclave->purge pressurize_heat Pressurize and Heat purge->pressurize_heat inject_substrate Inject Alkene Substrate pressurize_heat->inject_substrate run_reaction Monitor Reaction Progress (Sampling and Analysis) inject_substrate->run_reaction cool_vent Cool and Vent Autoclave run_reaction->cool_vent analyze_product Final Product Analysis (GC, GC-MS, NMR) cool_vent->analyze_product end End analyze_product->end

Caption: A generalized experimental workflow for catalytic hydroformylation.

References

Application Notes and Protocols for Asymmetric Hydrogenation Using Chiral Analogues of Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of asymmetric hydrogenation utilizing chiral phosphine ligands, a cornerstone of modern stereoselective synthesis. The protocols and data presented herein are intended to serve as a practical guide for researchers in academia and industry, particularly those engaged in the development of pharmaceuticals and other fine chemicals where enantiomeric purity is paramount.

Introduction

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds. The success of this technique heavily relies on the design and selection of chiral ligands that coordinate to a transition metal center, creating a chiral environment that directs the stereochemical outcome of the hydrogenation reaction.[1][2] Chiral phosphine ligands have emerged as a dominant class of ligands in this field, offering a remarkable degree of steric and electronic tunability that allows for high enantioselectivity and catalytic activity across a broad range of substrates.[3][4]

These ligands can be broadly categorized into two main classes: those with chirality on the carbon backbone (e.g., BINAP, DuPhos) and those with a stereogenic phosphorus atom (P-chiral ligands, e.g., DIPAMP).[2][3][4] The choice of ligand, in combination with the appropriate metal precursor (commonly rhodium, ruthenium, or iridium), is critical for achieving optimal results for a given transformation.[5][6][7]

This document will detail the application of various chiral phosphine ligands in the asymmetric hydrogenation of olefins, ketones, and imines, providing quantitative data on their performance and detailed experimental protocols.

Data Presentation: Performance of Chiral Phosphine Ligands

The efficacy of a chiral phosphine ligand in asymmetric hydrogenation is typically evaluated based on the enantiomeric excess (ee) of the product, the conversion of the starting material, and the turnover number (TON) of the catalyst. The following tables summarize the performance of several widely used chiral phosphine ligands in the asymmetric hydrogenation of various substrates.

Rhodium-Catalyzed Asymmetric Hydrogenation of C=C Bonds
LigandSubstrateProductSolventPressure (atm)Temp (°C)Conversion (%)ee (%)Reference(s)
(R,R)-Me-DuPhos Methyl (Z)-α-acetamidocinnamateN-Acetyl-(R)-phenylalanine methyl esterMeOH425>99>99[8]
(S,S)-Et-DuPhos Methyl itaconate(S)-Methylsuccinic acid dimethyl esterMeOH42510098
(R)-BINAP 2-Methyl-2-butenoic acid(R)-2-Methylbutanoic acidMeOH502510095[9]
(S)-TangPhos Methyl (Z)-α-acetamidocinnamateN-Acetyl-(S)-phenylalanine methyl esterToluene1025100>99
(R,R)-f-binaphane N-acetyl α-arylenamidesα-1-arylethylaminesToluene425>95>95
Ruthenium-Catalyzed Asymmetric Hydrogenation of C=O Bonds
LigandSubstrateProductSolventPressure (atm)Temp (°C)Conversion (%)ee (%)Reference(s)
(R)-BINAP Methyl acetoacetateMethyl (R)-3-hydroxybutyrateMeOH1005010099[10]
(S)-Xyl-P-Phos Acetophenone(S)-1-Phenylethanoli-PrOH82510098[11]
(R)-C3-TunePhos Ethyl 4-chloro-3-oxobutanoateEthyl (R)-4-chloro-3-hydroxybutanoateEtOH508010098
Polymer-Supported (R)-BINAP Ethyl benzoylformateEthyl (R)-mandelateEtOH2025>99.599.0[12]
Iridium-Catalyzed Asymmetric Hydrogenation of C=N Bonds
LigandSubstrateProductSolventPressure (atm)Temp (°C)Conversion (%)ee (%)Reference(s)
(R,S)-Josiphos N-(1-phenylethylidene)aniline(R)-N-(1-phenylethyl)anilineToluene802510098[13][14]
Spiro-Josiphos 1-Phenyl-3,4-dihydroisoquinoline(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinolineMTBE505510093[15]
(Rc,Ra)-H8-BINOL-derived phosphine-phosphoramidite Sterically hindered N-aryliminesChiral aminesToluene6060100up to 99[16]
NHC-Phosphine Ligand N-(p-methoxyphenyl)acetophenone imine(R)-N-(1-phenylethyl)-4-methoxyanilinei-PrOH1 (balloon)rt>9991[17]

Experimental Protocols

The following are generalized protocols for performing asymmetric hydrogenation reactions using chiral phosphine ligands. Researchers should note that optimal conditions may vary depending on the specific ligand, substrate, and available equipment.

Protocol 1: In Situ Catalyst Preparation and Rhodium-Catalyzed Hydrogenation of an Olefin

This protocol describes the asymmetric hydrogenation of an α-dehydroamino acid derivative using a Rhodium-DuPhos catalyst.

Materials:

  • [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

  • (R,R)-Me-DuPhos

  • Methyl (Z)-α-acetamidocinnamate

  • Anhydrous, degassed methanol

  • High-pressure reactor (e.g., Parr hydrogenator)

  • Standard Schlenk line and glassware for handling air-sensitive reagents

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Precursor Preparation (in a glovebox or under inert atmosphere):

    • In a Schlenk flask, dissolve [Rh(COD)₂]BF₄ (4.1 mg, 0.01 mmol) and (R,R)-Me-DuPhos (4.6 mg, 0.011 mmol) in anhydrous, degassed methanol (5 mL).

    • Stir the solution at room temperature for 15 minutes. The solution should turn from orange to a reddish-orange, indicating the formation of the [Rh((R,R)-Me-DuPhos)(COD)]BF₄ complex.

  • Hydrogenation Reaction:

    • In a separate flask, dissolve methyl (Z)-α-acetamidocinnamate (219 mg, 1.0 mmol) in anhydrous, degassed methanol (10 mL).

    • Transfer the substrate solution to the high-pressure reactor vessel.

    • Using a cannula, transfer the catalyst solution to the reactor vessel under a counterflow of argon or nitrogen.

    • Seal the reactor and purge with hydrogen gas three times.

    • Pressurize the reactor to 4 atm with hydrogen gas.

    • Stir the reaction mixture vigorously at 25°C for the specified time (typically 1-12 hours).

  • Work-up and Analysis:

    • Carefully vent the hydrogen gas from the reactor.

    • Remove the solvent from the reaction mixture under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel if necessary.

    • Determine the conversion by ¹H NMR spectroscopy.

    • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 2: Ruthenium-Catalyzed Hydrogenation of a Ketone

This protocol outlines the asymmetric hydrogenation of an aromatic ketone using a Ru-BINAP/diamine catalyst system.[11]

Materials:

  • [RuCl₂(benzene)]₂

  • (R)-BINAP

  • (R,R)-DPEN (1,2-diphenylethylenediamine)

  • Acetophenone

  • Anhydrous, degassed isopropanol

  • Potassium hydroxide (KOH)

  • High-pressure reactor

  • Standard Schlenk line and glassware

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation (in a glovebox or under inert atmosphere):

    • In a Schlenk flask, suspend [RuCl₂(benzene)]₂ (2.5 mg, 0.005 mmol) and (R)-BINAP (6.2 mg, 0.01 mmol) in anhydrous, degassed isopropanol (2 mL).

    • Heat the mixture at 80°C for 10 minutes to form the Ru-BINAP complex.

    • To the resulting solution, add (R,R)-DPEN (2.1 mg, 0.01 mmol) and a solution of KOH in isopropanol (e.g., 0.1 M, 0.2 mL, 0.02 mmol).

    • Stir the mixture at room temperature for 30 minutes.

  • Hydrogenation Reaction:

    • In a separate flask, dissolve acetophenone (120 mg, 1.0 mmol) in anhydrous, degassed isopropanol (3 mL).

    • Transfer the substrate solution to the high-pressure reactor vessel.

    • Transfer the prepared catalyst solution to the reactor vessel.

    • Seal the reactor, purge with hydrogen, and then pressurize to 8 atm.

    • Stir the reaction at 25°C until the reaction is complete (monitor by TLC or GC).

  • Work-up and Analysis:

    • Vent the reactor and concentrate the reaction mixture.

    • The residue can be purified by chromatography.

    • Determine conversion and enantiomeric excess by chiral GC analysis.

Visualizations

The following diagrams illustrate key concepts and workflows in asymmetric hydrogenation.

experimental_workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Hydrogenation Reaction cluster_analysis Work-up & Analysis Metal_Precursor Metal Precursor (e.g., [Rh(COD)₂]BF₄) Catalyst_Solution Active Catalyst Solution Metal_Precursor->Catalyst_Solution Ligand Chiral Phosphine Ligand (e.g., DuPhos) Ligand->Catalyst_Solution Solvent_Prep Anhydrous, Degassed Solvent Solvent_Prep->Catalyst_Solution Reactor High-Pressure Reactor Catalyst_Solution->Reactor Substrate Prochiral Substrate (Olefin, Ketone, or Imine) Substrate->Reactor Workup Solvent Removal & Purification Reactor->Workup H2 Hydrogen Gas (High Purity) H2->Reactor Analysis Conversion (NMR) & ee (Chiral HPLC/GC) Workup->Analysis Product Chiral Product Analysis->Product

Caption: General experimental workflow for asymmetric hydrogenation.

logical_relationship cluster_catalyst Catalyst System cluster_factors Reaction Parameters cluster_outcome Reaction Outcome Metal Transition Metal (Rh, Ru, Ir) Enantioselectivity Enantioselectivity (ee) Metal->Enantioselectivity Activity Catalytic Activity (TON/TOF) Metal->Activity Ligand Chiral Phosphine Ligand Ligand->Enantioselectivity Ligand->Activity Substrate Prochiral Substrate (C=C, C=O, C=N) Substrate->Enantioselectivity Pressure Hydrogen Pressure Conversion Conversion Pressure->Conversion Pressure->Activity Temperature Temperature Temperature->Conversion Temperature->Activity Solvent Solvent Solvent->Conversion Solvent->Enantioselectivity

Caption: Factors influencing the outcome of asymmetric hydrogenation.

Conclusion

Chiral phosphine ligands are indispensable tools in modern asymmetric catalysis, enabling the efficient synthesis of enantiomerically enriched compounds.[1] The selection of the appropriate ligand-metal combination is crucial for achieving high performance.[3][4] The data and protocols provided in these application notes offer a starting point for researchers to explore the vast potential of asymmetric hydrogenation in their own synthetic endeavors. Further optimization of reaction conditions will likely be necessary to achieve the desired outcomes for specific applications.

References

Application Notes and Protocols for 1,2-Bis(di-tert-butylphosphinomethyl)benzene in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(di-tert-butylphosphinomethyl)benzene, commonly referred to as DTBPMB, is a robust bidentate phosphine ligand renowned for its efficacy in a variety of metal-catalyzed reactions. Its bulky di-tert-butylphosphino groups create a sterically hindered and electron-rich environment around the metal center, which enhances catalytic activity and selectivity. This ligand is particularly effective in palladium-catalyzed cross-coupling reactions, hydroesterification, and carbonylation reactions. These application notes provide an overview of its use, along with detailed protocols for key transformations.

Key Applications

DTBPMB has demonstrated exceptional performance in several critical catalytic applications:

  • Palladium-Catalyzed Cross-Coupling Reactions: The ligand is highly effective in various cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Heck, and Sonogashira couplings.[1] The steric bulk of the ligand facilitates challenging couplings involving sterically hindered substrates and unreactive aryl chlorides.

  • Hydroesterification and Alkoxycarbonylation: DTBPMB, in combination with a palladium source, is a highly active and selective catalyst for the hydroesterification of alkenes and the alkoxycarbonylation of various unsaturated compounds.[2][3][4] This is particularly valuable for the synthesis of esters from readily available starting materials.

  • Methoxycarbonylation: The palladium-DTBPMB system is a potent catalyst for the methoxycarbonylation of ethene to produce methyl propanoate. It also shows good activity for the methoxycarbonylation of activated aryl chlorides.[2][5]

Data Presentation: Catalyst Loading and Reaction Conditions

The following tables summarize typical catalyst loading and reaction conditions for various applications of this compound.

Table 1: Palladium-Catalyzed Hydroesterification of Alkenes
SubstratePalladium SourceCatalyst Loading (mol%)Ligand (DTBPMB) Loading (mol%)Co-catalystSolventTemperature (°C)Time (h)ProductYield (%)Reference
StyrenePd(OAc)₂2.510PTSA (20 mol%)Ethanol10016Branched Ester-[3]
AlkenylphenolsPd(acac)₂2.510PTSA (20 mol%)Toluene6048Lactone-[3]
Vinyl Acetate---Polymeric Sulfonic Acids---Branched Esters-[5][6]

Note: PTSA = p-Toluenesulfonic acid

Table 2: Palladium-Catalyzed Methoxycarbonylation
SubstratePalladium SourceLigand (DTBPMB)Co-catalystSolventTemperature (°C)Pressure (bar)ProductReference
EthenePd₂(dba)₃DTBPMBSulfonic Acid---Methyl Propanoate[6]
4-Chloromethylbenzoate-BDTBPMB-Methanol--Methyl Ester[2]
4-Chlorocyanobenzene-BDTBPMB-Methanol--Methyl Ester[2]

Note: dba = trans,trans-dibenzylideneacetone

Table 3: General Conditions for Palladium-Catalyzed Cross-Coupling Reactions
Reaction TypePalladium SourceLigand (DTBPMB)BaseSolventTemperature Range (°C)
Suzuki-MiyauraPd(OAc)₂, Pd₂(dba)₃1-4 mol%K₃PO₄, Cs₂CO₃Toluene, Dioxane, THFRT - 110
Buchwald-Hartwig AminationPd(OAc)₂, Pd₂(dba)₃1-4 mol%NaOtBu, K₃PO₄Toluene, DioxaneRT - 110
Heck CouplingPd(OAc)₂1-2 mol%Et₃N, K₂CO₃DMF, Acetonitrile80 - 140
Sonogashira CouplingPdCl₂(PPh₃)₂, Pd(OAc)₂1-2 mol%Et₃N, PiperidineTHF, DMFRT - 80

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Hydroesterification of Alkenes

This protocol is a general guideline for the hydroesterification of alkenes using a palladium-DTBPMB catalyst system. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • Alkene (1.0 mmol)

  • Palladium(II) acetylacetonate (Pd(acac)₂) (0.025 mmol, 2.5 mol%)

  • This compound (DTBPMB) (0.10 mmol, 10 mol%)

  • p-Toluenesulfonic acid (PTSA) (0.20 mmol, 20 mol%)

  • Anhydrous alcohol (e.g., ethanol, 4.0 mL)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd(acac)₂, DTBPMB, and PTSA.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous alcohol via syringe, followed by the alkene substrate.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., GC-MS or TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • This compound (DTBPMB) (0.022 mmol, 2.2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous and degassed solvent (e.g., Toluene, 5 mL)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide, arylboronic acid, Pd(OAc)₂, DTBPMB, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent via syringe.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_workup Workup & Purification prep_reagents Weigh Reagents: - Aryl Halide - Boronic Acid - Pd(OAc)₂ - DTBPMB - Base setup_flask Combine Solids in Flame-Dried Schlenk Flask prep_reagents->setup_flask prep_solvent Prepare Anhydrous & Degassed Solvent setup_solvent Add Solvent via Syringe prep_solvent->setup_solvent setup_inert Evacuate & Backfill with Inert Gas (3x) setup_flask->setup_inert setup_inert->setup_solvent setup_heat Heat to Desired Temperature with Stirring setup_solvent->setup_heat workup_cool Cool to Room Temperature setup_heat->workup_cool Monitor Reaction workup_extract Dilute, Wash with Water & Brine workup_cool->workup_extract workup_dry Dry Organic Layer & Concentrate workup_extract->workup_dry workup_purify Purify by Column Chromatography workup_dry->workup_purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

catalytic_cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(X)L₂ pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)(Ar')L₂ pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 product Ar-Ar' pd_complex2->product Reductive Elimination aryl_halide Ar-X aryl_halide->pd_complex1 boronic_acid Ar'-B(OR)₂ boronic_acid->pd_complex2 base Base base->pd_complex1

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for Handling 1,2-Bis(di-tert-butylphosphinomethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the safe and effective handling of the air-sensitive phosphine ligand, 1,2-Bis(di-tert-butylphosphinomethyl)benzene (DTBPMB), under an inert atmosphere. Adherence to these techniques is critical to prevent ligand degradation and ensure experimental reproducibility.

Introduction

This compound is a bidentate phosphine ligand widely utilized in coordination chemistry and catalysis.[1] Its bulky di-tert-butylphosphino groups provide steric hindrance and strong electron-donating properties, making it an effective ligand for stabilizing metal complexes in various catalytic reactions, including cross-coupling and carbonylation reactions.[1][2][3] However, like many electron-rich alkylphosphines, DTBPMB is susceptible to oxidation by atmospheric oxygen, which can lead to the formation of the corresponding phosphine oxide.[4] This oxidation deactivates the ligand and can compromise catalytic activity. Therefore, stringent inert atmosphere techniques are mandatory for its storage and handling.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 121954-50-5[3][5][6][7]
Molecular Formula C₂₄H₄₄P₂[7]
Molecular Weight 394.55 g/mol [5][6]
Appearance White crystalline solid[6]
Melting Point 59-62 °C[6]
Solubility Soluble in organic solvents (e.g., toluene, THF, dichloromethane); Insoluble in water.
Air Sensitivity Highly sensitive to atmospheric oxygen.[6]
Moisture Sensitivity Sensitive to moisture.

Inert Atmosphere Handling Techniques

The two primary methods for handling air-sensitive compounds like DTBPMB are the use of a glovebox and a Schlenk line. The choice of technique depends on the specific manipulation being performed.

Glovebox Technique

A glovebox provides a sealed environment with a continuously purified inert atmosphere (typically nitrogen or argon with <1 ppm O₂ and H₂O), making it the preferred method for weighing and preparing stock solutions of DTBPMB.

Materials:

  • This compound (solid)

  • Anhydrous, degassed solvent (e.g., toluene, THF)

  • Volumetric flask with a septum-sealed screw cap or ground glass stopper

  • Spatula

  • Weighing paper or boat

  • Analytical balance (located inside the glovebox)

  • Pipette and bulbs

Procedure:

  • Glovebox Preparation: Ensure the glovebox atmosphere is stable with oxygen and moisture levels below 1 ppm.

  • Material Transfer: Introduce all necessary glassware, the sealed container of DTBPMB, and the degassed solvent into the glovebox antechamber. Cycle the antechamber at least three times (evacuate and backfill with inert gas) before transferring the items into the main chamber.

  • Weighing: Carefully weigh the desired amount of DTBPMB onto a weighing paper or boat using the analytical balance inside the glovebox.

  • Dissolution: Transfer the weighed solid into the volumetric flask. Using a pipette, add the degassed solvent to the flask, ensuring all the solid is washed down.

  • Dilution to Volume: Continue adding the degassed solvent until the solution reaches the calibration mark on the volumetric flask.

  • Mixing and Storage: Seal the flask and gently swirl until the ligand is completely dissolved. If not for immediate use, store the sealed flask in a freezer inside the glovebox.

Diagram: Glovebox Workflow for Preparing a DTBPMB Stock Solution

glovebox_workflow cluster_antechamber Antechamber cluster_glovebox Glovebox Main Chamber (<1 ppm O₂, H₂O) antechamber_in Introduce Materials: - Sealed DTBPMB - Glassware - Degassed Solvent cycle_antechamber Cycle Antechamber 3x (Evacuate/Backfill) antechamber_in->cycle_antechamber weigh_solid Weigh DTBPMB cycle_antechamber->weigh_solid transfer_solid Transfer to Volumetric Flask weigh_solid->transfer_solid add_solvent Add Degassed Solvent transfer_solid->add_solvent dissolve Dissolve and Dilute to Volume add_solvent->dissolve store Seal and Store Solution dissolve->store

Caption: Workflow for preparing a DTBPMB stock solution in a glovebox.

Schlenk Line Technique

A Schlenk line is a dual-manifold system that provides both vacuum and a flow of inert gas, allowing for the manipulation of air-sensitive compounds in specialized glassware (Schlenk flasks). This technique is ideal for carrying out reactions and solvent transfers under an inert atmosphere.

Materials:

  • Schlenk flask with a magnetic stir bar

  • Rubber septa

  • Grease for ground glass joints

  • Schlenk line with a dual vacuum/inert gas manifold

  • Source of high-purity inert gas (argon or nitrogen)

  • DTBPMB (as a solid or a stock solution from the glovebox)

  • Other reaction components (metal precursor, substrate, solvent, etc.)

  • Syringes and needles (oven-dried)

Procedure:

  • Glassware Preparation: Oven-dry all glassware overnight and allow it to cool under a stream of inert gas.

  • Assembly: Assemble the Schlenk flask and any other necessary glassware (e.g., condenser). Lightly grease all ground-glass joints and seal with septa.

  • Establishing Inert Atmosphere: Connect the flask to the Schlenk line. Evacuate the flask and then backfill with inert gas. Repeat this "evacuate-refill" cycle three times to ensure a completely inert atmosphere.

  • Adding Solids: If adding solid DTBPMB and other solid reagents, do so under a positive flow of inert gas. Briefly remove the septum or use a solid addition tube, add the solids quickly, and immediately reseal the flask.

  • Adding Solvents and Solutions: Add degassed solvents and stock solutions of DTBPMB via a gas-tight syringe or cannula transfer.

    • Syringe Transfer: Purge the syringe with inert gas before drawing up the liquid.

    • Cannula Transfer: Use a double-tipped needle to transfer larger volumes of liquid between two septum-sealed flasks under a positive pressure of inert gas.

  • Running the Reaction: Once all components are added, the reaction can be heated or stirred as required. Maintain a positive pressure of inert gas throughout the reaction, which can be monitored with an oil bubbler attached to the Schlenk line.

Diagram: Schlenk Line Experimental Setup and Transfer

schlenk_line_workflow cluster_prep Preparation cluster_schlenk Schlenk Line Operations dry_glassware Oven-Dry Glassware assemble Assemble Schlenk Flask dry_glassware->assemble evac_refill Evacuate/Refill Cycle (3x) assemble->evac_refill add_solids Add Solids under Positive Inert Gas Flow evac_refill->add_solids add_liquids Add Degassed Solvents/ DTBPMB Solution via Syringe/Cannula add_solids->add_liquids run_reaction Run Reaction under Positive Inert Gas Pressure add_liquids->run_reaction

Caption: General workflow for setting up a reaction on a Schlenk line.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

ConditionRecommendation
Solid Storage Store in a sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place. A glovebox freezer is ideal.
Solution Storage Stock solutions should be prepared in anhydrous, degassed solvents and stored in a sealed flask (e.g., septum-capped vial or Schlenk flask) under an inert atmosphere. For long-term storage, keep frozen.

Troubleshooting

IssuePossible CauseRecommended Solution
Low or no reaction yield Degraded DTBPMB ligand due to oxidation.Use freshly prepared stock solutions or a fresh batch of solid ligand. Ensure all handling procedures are strictly followed.
Incomplete removal of air from the reaction vessel.Perform at least three evacuate-refill cycles on the Schlenk line. Ensure a positive flow of inert gas when adding reagents.
Use of non-degassed solvents.Degas all solvents thoroughly using freeze-pump-thaw cycles or by sparging with an inert gas.
Formation of a black precipitate (Palladium black) Decomposition of the palladium catalyst, often due to ligand oxidation.Improve inert atmosphere techniques to prevent ligand degradation.[4]

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle this compound in a well-ventilated area, preferably within a fume hood, glovebox, or on a Schlenk line.

  • Consult the Safety Data Sheet (SDS) for this compound before use for complete safety and handling information.

  • Be aware of the hazards associated with the solvents and other reagents used in conjunction with DTBPMB.

By following these detailed application notes and protocols, researchers can confidently and safely handle this compound, ensuring the integrity of the ligand and the success of their synthetic endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 1,2-Bis(di-tert-butylphosphinomethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki coupling reactions using the bulky phosphine ligand, 1,2-Bis(di-tert-butylphosphinomethyl)benzene. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve reaction yields and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling yield low when using this compound?

Low yields in Suzuki coupling reactions with this bulky and electron-rich ligand can stem from several factors. Common issues include suboptimal reaction conditions, catalyst inhibition, or problems with the starting materials. It's crucial to systematically evaluate parameters such as the choice of palladium precursor, base, solvent, and reaction temperature.

Q2: What is the optimal palladium precursor to use with this ligand?

While various palladium sources can be effective, Pd(OAc)₂ and Pd₂(dba)₃ are common choices that form the active Pd(0) species in situ. For challenging couplings, using a pre-formed palladium catalyst might offer better results and reproducibility. The choice of precursor can influence the reaction kinetics and should be considered as a variable for optimization.

Q3: How does the choice of base impact the reaction?

The base plays a critical role in the transmetallation step of the Suzuki catalytic cycle. For sterically hindered systems, weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often preferred over stronger bases like hydroxides, which can promote side reactions. The solubility of the base in the chosen solvent system is also a key consideration. Anhydrous conditions with bases like K₃PO₄ may require the addition of a small amount of water to be effective.[1]

Q4: Can this ligand be used for coupling with aryl chlorides?

Bulky, electron-rich phosphine ligands like this compound are designed to facilitate the oxidative addition of less reactive aryl chlorides.[2] However, these reactions often require more forcing conditions, such as higher temperatures and carefully selected catalyst systems, compared to couplings with aryl bromides or iodides.

Q5: What are common side reactions to look out for?

Common side reactions in Suzuki coupling include homocoupling of the boronic acid, dehalogenation of the aryl halide, and protodeboronation (hydrolysis of the boronic acid).[3] These can often be minimized by ensuring a thoroughly degassed reaction setup to exclude oxygen, using anhydrous solvents, and optimizing the reaction time and temperature.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your Suzuki coupling experiments with this compound.

Issue 1: Low to No Product Yield
Potential Cause Suggested Solution
Inactive Catalyst Ensure the palladium precursor is of high quality. Consider using a different palladium source (e.g., switch from Pd(OAc)₂ to Pd₂(dba)₃). Prepare the active catalyst in situ or use a pre-formed catalyst.
Suboptimal Base Screen a variety of bases, such as K₃PO₄, K₂CO₃, and Cs₂CO₃. The choice of base can be highly substrate-dependent.
Inappropriate Solvent Common solvents for Suzuki coupling include toluene, dioxane, and THF, often with a small amount of water.[4] For substrates with poor solubility, consider DMF or other suitable solvents. Ensure solvents are anhydrous and properly degassed.
Low Reaction Temperature Gradually increase the reaction temperature. Sterically hindered substrates may require higher temperatures to overcome the activation energy barrier. Monitor for potential decomposition at elevated temperatures.
Incorrect Ligand-to-Palladium Ratio The optimal ligand-to-palladium ratio can vary. While a 1:1 or 2:1 ratio is common, it may need to be optimized for your specific substrates.
Issue 2: Significant Formation of Side Products
Side Product Potential Cause Suggested Solution
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
Protodeboronation Presence of excess water or prolonged reaction times at high temperatures.Use anhydrous solvents and consider using a milder base. Monitor the reaction progress to avoid unnecessarily long reaction times.
Dehalogenation of Aryl Halide Reaction temperature is too high or an inappropriate base is used.Optimize the reaction temperature and screen different bases to find conditions that favor cross-coupling over dehalogenation.

Data Presentation: Representative Reaction Conditions

The following table summarizes representative conditions for Suzuki-Miyaura coupling of various aryl halides, which can be adapted as a starting point for optimization with this compound.

Catalyst System Aryl Halide Boronic Acid/Ester Base Solvent Temp (°C) Time (h) Yield (%)
Pd(OAc)₂ / Ligand4-BromotoluenePhenylboronic acidK₃PO₄Toluene/H₂O1001285-95
Pd₂(dba)₃ / Ligand2-Chloropyridine4-Methoxyphenylboronic acidCs₂CO₃Dioxane1101870-80
PdCl₂(dppf)1-Bromo-4-nitrobenzeneThiophene-2-boronic acidK₂CO₃DMF908>90

Experimental Protocols

General Procedure for Suzuki Coupling

This protocol provides a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the boronic acid or ester (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and this compound (0.022 mmol, 2.2 mol%) in a small amount of the reaction solvent.

  • Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., toluene, 5 mL) to the Schlenk flask via syringe.

  • Catalyst Addition: Add the prepared catalyst solution to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Troubleshooting Workflow for Low Yield in Suzuki Coupling

Suzuki_Troubleshooting start Low Yield Observed check_reagents Verify Purity and Integrity of Starting Materials & Reagents start->check_reagents optimize_base Screen Different Bases (K3PO4, Cs2CO3, K2CO3) check_reagents->optimize_base Reagents OK optimize_solvent Optimize Solvent System (Toluene, Dioxane, THF +/- H2O) optimize_base->optimize_solvent No Improvement success Improved Yield optimize_base->success Yield Improves optimize_temp Adjust Reaction Temperature (Increase in increments) optimize_solvent->optimize_temp No Improvement optimize_solvent->success Yield Improves optimize_catalyst Optimize Catalyst System (Pd source, Ligand:Pd ratio) optimize_temp->optimize_catalyst No Improvement optimize_temp->success Yield Improves side_reactions Analyze for Side Reactions (Homocoupling, Deboronaton) optimize_catalyst->side_reactions Still Low Yield optimize_catalyst->success Yield Improves degas Improve Degassing Protocol side_reactions->degas Homocoupling Observed adjust_time Optimize Reaction Time side_reactions->adjust_time Deboronation Observed degas->success adjust_time->success

Caption: Troubleshooting workflow for improving Suzuki coupling yield.

References

Technical Support Center: Overcoming Catalyst Deactivation with Bulky Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during catalytic reactions, with a focus on overcoming catalyst deactivation through the use of bulky phosphine ligands.

Frequently Asked Questions (FAQs)

Q1: What are the primary roles of bulky phosphine ligands in preventing catalyst deactivation?

A1: Bulky phosphine ligands play a crucial role in stabilizing metal catalysts, particularly palladium, through several mechanisms:

  • Steric Shielding: The large size of these ligands physically protects the metal center from unwanted interactions that can lead to deactivation, such as the formation of inactive dimeric or aggregated species.

  • Promoting Monoligation: Their steric bulk favors the formation of highly reactive, monoligated metal species, which can accelerate key steps in the catalytic cycle like oxidative addition and reductive elimination. This increased reaction rate can outcompete deactivation pathways.[1]

  • Enhancing Reductive Elimination: The steric hindrance from bulky ligands can facilitate the final reductive elimination step, which releases the desired product and regenerates the active catalyst. This is crucial for an efficient catalytic turnover.

Q2: How do the electronic properties of bulky phosphine ligands complement their steric effects?

A2: The electronic properties of phosphine ligands are as critical as their steric bulk. Electron-rich phosphine ligands, typically those with alkyl groups, increase the electron density on the metal center. This electronic enrichment facilitates the oxidative addition step, a key activation process in many cross-coupling reactions. The combination of electron-richness and steric bulk is often synergistic, leading to highly active and stable catalysts.

Q3: What are common signs of catalyst deactivation in my reaction?

A3: Signs of catalyst deactivation can manifest in several ways:

  • A noticeable decrease in reaction rate or a complete stall of the reaction.

  • The need for higher catalyst loading to achieve the desired conversion.

  • A change in the color of the reaction mixture, which may indicate the formation of inactive palladium black or other decomposition products.

  • Inconsistent results between batches, even with seemingly identical reaction setups.

Q4: Can using a pre-catalyst help in overcoming deactivation issues?

A4: Yes, using a well-defined pre-catalyst can be highly beneficial. Pre-catalysts are stable, air- and moisture-insensitive compounds that rapidly generate the active, low-coordinate catalytic species in situ. This ensures a consistent and reproducible initiation of the catalytic cycle, minimizing the formation of inactive species that can occur during the initial activation of the catalyst from a simple metal salt and ligand. Buchwald's G3 and G4 precatalysts, for instance, are designed for the clean and efficient generation of the active catalyst.[2]

Troubleshooting Guides

Issue 1: Low or No Conversion in a Cross-Coupling Reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Possible CauseTroubleshooting Steps
Catalyst Poisoning - Ensure all reagents and solvents are pure and free of potential catalyst poisons (e.g., sulfur-containing compounds).- If a substrate contains a coordinating group (e.g., a basic nitrogen heterocycle), consider using a more sterically hindered ligand to prevent strong binding to the metal center, which can inhibit catalysis.
Inefficient Catalyst Activation - If using a palladium(II) source like Pd(OAc)₂, ensure the reaction conditions are suitable for reduction to the active Pd(0) species. This may require the presence of a reducing agent or specific reaction conditions.- Switch to a well-defined palladium pre-catalyst (e.g., a Buchwald G3 or G4 pre-catalyst) to ensure efficient and reproducible generation of the active catalyst.[2]
Ligand Degradation - Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the phosphine ligand to the corresponding phosphine oxide, which is catalytically inactive.- Use freshly opened or purified ligands.
Poor Solubility - Ensure all components, especially the base and the catalyst, are sufficiently soluble in the chosen solvent at the reaction temperature. In some cases, a mixture of solvents may be beneficial.

Issue 2: Formation of Palladium Black and Catalyst Decomposition

Possible CauseTroubleshooting Steps
Ligand Dissociation - The phosphine ligand may be dissociating from the metal center, leading to the aggregation of unprotected metal atoms into palladium black.- Increase the ligand-to-metal ratio slightly to favor the formation of the ligated, stable catalyst.- Use a more sterically demanding ligand that binds more strongly to the metal center.
High Reaction Temperature - High temperatures can accelerate catalyst decomposition.- If possible, screen for a more active catalyst system that allows the reaction to be run at a lower temperature.
Unstable Catalytic Intermediates - Certain intermediates in the catalytic cycle may be unstable and prone to decomposition.- The choice of a bulky and electron-rich phosphine ligand can help to stabilize these reactive intermediates.

Data Presentation

Table 1: Comparison of Bulky Phosphine Ligand Performance in Buchwald-Hartwig Amination

The following table summarizes the performance of various bulky phosphine ligands in the palladium-catalyzed amination of 4-chlorotoluene with morpholine. This data highlights the significant impact of ligand architecture on reaction yield.

LigandPalladium PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)
XPhos Pd₂(dba)₃NaOtBuToluene100694
RuPhos Pd₂(dba)₃K₃PO₄Dioxane1001260-88*
BrettPhos Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified
SPhos Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified

*Yield range is reported for the coupling of various aryl bromides with morpholine derivatives, as direct comparative data for 4-chlorotoluene was not available in the searched literature. Data adapted from various sources for comparative purposes.[1][3]

Table 2: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of Aryl Chlorides

This table compares the performance of SPhos and CPhos in the Suzuki-Miyaura coupling of various aryl chlorides with arylboronic acids, demonstrating their high efficiency.

LigandAryl ChlorideBoronic AcidBaseSolventTemperature (°C)Time (h)Yield (%)
SPhos 4-ChlorotoluenePhenylboronic acidK₃PO₄Dioxane/H₂O80298
SPhos 2-ChlorotoluenePhenylboronic acidK₃PO₄Dioxane/H₂O80495
CPhos 4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene/H₂O1001897
CPhos 2-ChlorotoluenePhenylboronic acidK₃PO₄Toluene/H₂O1001894

Data adapted from high-impact publications for comparative analysis.[4]

Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid using a palladium catalyst with a bulky phosphine ligand.

Materials:

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Bulky phosphine ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol%)

  • Aryl halide (1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Solvent (e.g., Dioxane/water mixture, 10:1, 5 mL)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium pre-catalyst (or palladium source and ligand), aryl halide, boronic acid, and base.

  • Evacuate and backfill the vial with an inert gas (e.g., argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of a Buchwald G3 Pre-catalyst (e.g., XPhos Pd G3)

This protocol outlines the synthesis of a third-generation Buchwald pre-catalyst.

Materials:

  • Dimeric palladacycle [Pd(2-aminobiphenyl)(μ-OMs)]₂

  • XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)

  • Anhydrous solvent (e.g., THF or DCM)

Procedure:

  • In a glovebox, dissolve the dimeric palladacycle (1 equivalent) in the anhydrous solvent.

  • To this solution, add a solution of the XPhos ligand (2.2 equivalents) in the same anhydrous solvent.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • The product will precipitate from the solution.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • The resulting pre-catalyst is typically a stable, off-white to pale yellow solid that can be handled in air for short periods.[5]

Protocol 3: Monitoring Catalyst Deactivation by ³¹P NMR Spectroscopy

This protocol provides a method to monitor the stability of the phosphine ligand and the catalyst during a reaction.

Procedure:

  • Set up the catalytic reaction as described in Protocol 1 in an NMR tube compatible with your spectrometer.

  • Include a sealed capillary containing a known concentration of a phosphorus standard (e.g., triphenyl phosphate) for quantification.

  • Acquire a ³¹P NMR spectrum of the reaction mixture at time zero (before heating).

  • Heat the reaction to the desired temperature and acquire ³¹P NMR spectra at regular time intervals.

  • Monitor the signals corresponding to the active phosphine ligand and the palladium-phosphine complex. The appearance of new signals, particularly in the region of phosphine oxides (typically downfield), indicates ligand degradation. A decrease in the intensity of the active catalyst signals can indicate decomposition.[6]

Visualizations

Catalyst_Deactivation_Pathways Active_Catalyst Active Catalyst (L-Pd(0)) Deactivated_Species Deactivated Species (e.g., Pd Black, Dimers) Active_Catalyst->Deactivated_Species Deactivation Pathways (e.g., Aggregation) Catalytic_Cycle Productive Catalytic Cycle Active_Catalyst->Catalytic_Cycle Product Formation Bulky_Ligand Bulky Phosphine Ligand (L) Bulky_Ligand->Active_Catalyst Stabilization & Steric Protection Catalytic_Cycle->Active_Catalyst Regeneration

Caption: Catalyst deactivation pathways and the protective role of bulky phosphine ligands.

Experimental_Workflow_Suzuki_Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants: Aryl Halide, Boronic Acid, Base, Catalyst Solvent Add Degassed Solvent Reagents->Solvent Inert Establish Inert Atmosphere (Ar/N2) Solvent->Inert Heat Heat and Stir Inert->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Extract Aqueous Workup & Extraction Monitor->Extract Purify Column Chromatography Extract->Purify Product Isolated Product Purify->Product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X Amine_Complex Amine Complex OxAdd->Amine_Complex + R2NH Amido_Complex Amido Complex Amine_Complex->Amido_Complex - HX (Base) Amido_Complex->Pd0 Reductive Elimination (+ Ar-NR2)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Technical Support Center: Optimizing Cross-Coupling Reactions with 1,2-Bis(di-tert-butylphosphinomethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the bulky, electron-rich phosphine ligand, 1,2-Bis(di-tert-butylphosphinomethyl)benzene, in palladium-catalyzed cross-coupling reactions. While this ligand is effective in a variety of transformations, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, detailed quantitative studies on the systematic optimization of solvents and bases are not extensively documented in publicly available literature.[1][2] Therefore, this guide integrates general principles from cross-coupling chemistry with specific insights where available to assist in optimizing your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using this compound in cross-coupling reactions?

A1: this compound is a bidentate phosphine ligand known for its bulky di-tert-butylphosphino groups. This steric bulk can promote the reductive elimination step in the catalytic cycle, which is often rate-limiting, and helps to stabilize the catalytically active monoligated Pd(0) species. The electron-rich nature of the phosphine groups can facilitate the initial oxidative addition step. These features can lead to higher catalytic activity and efficiency in various cross-coupling reactions.

Q2: Which palladium precursors are compatible with this ligand?

A2: Common palladium precursors such as Pd(OAc)₂, Pd₂(dba)₃, and [Pd(allyl)Cl]₂ are generally compatible with this compound for in-situ catalyst generation. Pre-formed palladium complexes can also be used. The choice of precursor can sometimes influence reaction efficiency, and screening may be beneficial for a specific transformation.

Q3: How does the choice of solvent impact the reaction?

A3: The solvent plays a crucial role in cross-coupling reactions by influencing the solubility of reactants, catalyst stability, and reaction rates. Aprotic polar solvents like dioxane, THF, and DMF are commonly used. The choice of solvent can affect the coordination of reactants to the palladium center and the stability of intermediates in the catalytic cycle. For Suzuki-Miyaura reactions, a co-solvent system, often including water, is frequently employed to dissolve the inorganic base.[3]

Q4: What is the role of the base in the cross-coupling reaction?

A4: The base is a critical component, particularly in Suzuki-Miyaura and Buchwald-Hartwig reactions. In Suzuki-Miyaura coupling, the base activates the organoboron reagent to facilitate transmetalation. In Buchwald-Hartwig amination, the base is required for the deprotonation of the amine. The strength and nature of the base can significantly affect the reaction rate and yield.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst - Ensure the palladium precursor and ligand are of high purity. - Use freshly opened solvents, as impurities can poison the catalyst. - Consider pre-forming the active catalyst before adding the substrates.
Inappropriate Solvent - If reactants have poor solubility, consider a different solvent or a solvent mixture. For high-temperature reactions, higher-boiling point solvents like toluene or xylene may be beneficial. - For Suzuki-Miyaura reactions, ensure an appropriate amount of water is present when using an inorganic base.
Incorrect Base Selection - The strength of the base is crucial. For challenging couplings, a stronger base may be required. For Suzuki-Miyaura, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOt-Bu or LHMDS are often used. - Ensure the base is finely powdered and anhydrous (for non-aqueous reactions) to maximize its reactivity.
Low Reaction Temperature - Some cross-coupling reactions, especially with less reactive substrates like aryl chlorides, may require elevated temperatures to proceed efficiently. Incrementally increase the reaction temperature.
Issue 2: Formation of Side Products (e.g., Homocoupling, Dehalogenation)
Potential Cause Troubleshooting Steps
Oxygen in the Reaction Mixture - Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). - Use properly degassed solvents to minimize the presence of dissolved oxygen, which can lead to homocoupling of boronic acids in Suzuki reactions.
Sub-optimal Ligand-to-Palladium Ratio - The stoichiometry of the ligand to the palladium precursor can be critical. A slight excess of the ligand is often beneficial for catalyst stability.
Inappropriate Base - A base that is too strong or too nucleophilic can sometimes lead to side reactions. Consider screening different bases.

General Experimental Protocol (Suzuki-Miyaura Coupling)

This is a general guideline and may require optimization for specific substrates.

  • Catalyst Pre-formation (Optional but Recommended): In a dry Schlenk flask under an inert atmosphere, combine the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (1.1-2.2 mol%). Add a portion of the degassed solvent and stir at room temperature for 15-30 minutes.

  • Reaction Setup: To a separate dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), the organoboron reagent (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Reaction Execution: Add the remaining degassed solvent to the flask containing the substrates, followed by the pre-formed catalyst solution via syringe. Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC/MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing Experimental Workflow and Logic

experimental_workflow General Cross-Coupling Workflow reagents 1. Prepare Reactants (Aryl Halide, Coupling Partner, Base) reaction 3. Combine and Heat (Under Inert Atmosphere) reagents->reaction catalyst 2. Prepare Catalyst (Pd Precursor + Ligand in Degassed Solvent) catalyst->reaction monitoring 4. Monitor Progress (TLC, GC/MS) reaction->monitoring workup 5. Quench and Extract monitoring->workup Reaction Complete purification 6. Purify Product (Column Chromatography) workup->purification analysis 7. Characterize Product purification->analysis

Caption: A generalized workflow for a typical palladium-catalyzed cross-coupling reaction.

troubleshooting_logic Troubleshooting Low Yield start Low or No Yield check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? start->check_conditions check_reagents Are reagents pure and dry? start->check_reagents optimize_catalyst Screen Pd precursor and ligand ratio check_catalyst->optimize_catalyst optimize_conditions Screen solvent, base, and temperature check_conditions->optimize_conditions purify_reagents Purify/re-source reagents check_reagents->purify_reagents success Improved Yield optimize_catalyst->success optimize_conditions->success purify_reagents->success

Caption: A decision-making diagram for troubleshooting low-yielding cross-coupling reactions.

References

effect of temperature on catalyst stability with 1,2-Bis(di-tert-butylphosphinomethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Effect of Temperature on Catalyst Stability with 1,2-Bis(di-tert-butylphosphinomethyl)benzene

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice regarding the thermal stability of catalysts featuring the this compound ligand.

Frequently Asked Questions (FAQs)

Q1: What makes the this compound ligand desirable for thermally challenging reactions?

A1: this compound (DTBPMB) is a bidentate phosphine ligand known for forming highly stable and active palladium catalysts.[1] Its bulky tert-butyl groups provide significant steric hindrance around the metal center. This steric shield helps stabilize the complex, preventing catalyst aggregation and decomposition at elevated temperatures, making it one of the most effective ligands for reactions like alkoxycarbonylation.[1]

Q2: What is the typical operating temperature range for palladium catalysts with this ligand?

A2: While specific limits depend on the full catalytic system (metal precursor, solvent, substrates), palladium complexes with bulky, electron-rich phosphine ligands like DTBPMB are generally robust. Many cross-coupling reactions are run effectively between 80°C and 120°C.[2] However, exceeding the thermal stability threshold can lead to irreversible deactivation.

Q3: What are the common visual and spectroscopic signs of catalyst decomposition due to excessive temperature?

A3: The most common visual indicator of thermal decomposition is the formation of a black precipitate, known as palladium black.[3] This indicates that the Pd(0) catalyst has aggregated and is no longer catalytically active.[3] Spectroscopically, ³¹P NMR is a powerful tool. The appearance of new signals downfield from the parent phosphine signal often indicates the formation of phosphine oxides, an inactive form of the ligand.[4]

Q4: Besides temperature, what other factors can lead to catalyst deactivation?

A4: Catalyst deactivation is a complex process. Key factors include:

  • Oxidation: The phosphine ligand is susceptible to oxidation by trace oxygen or peroxides in solvents, forming inactive phosphine oxides.[4][5] Rigorous use of inert atmosphere techniques is critical.

  • Moisture: Water can react with the catalyst to form inactive metal-hydroxo species.[5]

  • Impurities: Contaminants in substrates or solvents can poison the catalyst.

  • Incorrect Ligand-to-Metal Ratio: An improper ratio can lead to the formation of unstable or inactive palladium species.[3]

Troubleshooting Guides

Problem: My reaction is sluggish or has stalled. I suspect a temperature-related issue.

This troubleshooting workflow can help diagnose the problem.

G start Reaction Sluggish / Stalled check_temp Is reaction temp > 120°C? start->check_temp check_visual Observe reaction mixture. Is Palladium black visible? check_temp->check_visual Yes suspect_other Issue may not be thermal. Investigate reagents, solvent, and inert atmosphere. check_temp->suspect_other No check_nmr Analyze aliquot with ³¹P NMR. Are phosphine oxide signals present? check_visual->check_nmr No suspect_thermal High probability of thermal decomposition. check_visual->suspect_thermal Yes suspect_oxidation Ligand oxidation is likely. May be exacerbated by heat. check_nmr->suspect_oxidation Yes check_nmr->suspect_other No action_temp Action: Lower reaction temperature. Consider catalyst loading. suspect_thermal->action_temp action_inert Action: Improve inerting. Use freshly degassed solvents. Purify reagents. suspect_oxidation->action_inert

Caption: Troubleshooting workflow for poor catalyst performance.

Problem: I am observing a color change and precipitate, but I'm unsure if it's due to temperature.

High temperature can accelerate several catalyst decomposition pathways. Understanding these can help in diagnosis.

G Catalyst Active Pd(0)-DTBPMB Complex Decomposition Decomposition Pathways Heat Excessive Heat (e.g., > 140°C) Heat->Decomposition Accelerates Oxygen Trace O₂ / Peroxides Oxide DTBPMB-Oxide (Inactive Ligand) Oxygen->Oxide Pd_Black Palladium Black (Inactive Aggregates) Decomposition->Pd_Black Decomposition->Oxide

Caption: Common catalyst decomposition pathways accelerated by heat.

Quantitative Data on Thermal Stability

While specific thermogravimetric analysis (TGA) data for palladium complexes of this compound is not prominently available in the searched literature, data from related diphosphine ligands can provide valuable insight. The following table shows TGA data for palladium complexes with bis(diphenylphosphino)methane (dppm) and bis(diphenylphosphino)ethane (dppe), which are structurally related diphosphines. Note that complexes with the bulkier DTBPMB ligand are expected to exhibit even greater thermal stability.

Table 1: Illustrative Thermal Decomposition Data for Pd(II)-Diphosphine Complexes

Complex Initial Decomposition Temp. (°C) Max Rate of Weight Loss Temp. (°C) Key Observation
[Pd(tsac)₂(dppm)] 238°C 258°C First step involves loss of supporting ligands.[6]

| [Pd(tsac)₂(dppe)] | 300°C | 328°C | The dppe complex shows higher thermal stability than the dppm complex.[6] |

This data is presented for illustrative purposes. The thermal stability of a specific catalyst system must be determined experimentally.

Experimental Protocols

Protocol 1: Monitoring Catalyst Stability via ³¹P NMR Spectroscopy

This protocol allows for the real-time or time-point analysis of ligand integrity during a reaction at elevated temperatures.

  • Preparation: Set up the reaction as usual in a flask suitable for taking aliquots, ensuring a strictly inert atmosphere (e.g., Schlenk line or glovebox).

  • Initial Sample (t=0): Before heating, take an initial aliquot (approx. 0.1-0.2 mL) from the reaction mixture. Quench it if necessary and prepare it for NMR analysis by dissolving it in a suitable deuterated solvent.

  • Heating and Sampling: Heat the reaction to the desired temperature. Take aliquots at predetermined time intervals (e.g., 1h, 3h, 6h, 24h).

  • NMR Acquisition: Acquire a ³¹P NMR spectrum for each sample.

  • Analysis: Monitor the spectrum for changes.

    • The signal for the active catalyst (Pd-DTBPMB complex) should remain sharp and at its characteristic chemical shift.

    • The appearance of a new, broad signal or a signal shifted significantly downfield (typically > +20 ppm relative to the free ligand) can indicate the formation of phosphine oxide.[4]

    • The appearance of the free ligand signal indicates dissociation from the metal center.

    • Integrate the signals to quantify the percentage of degraded ligand over time.[5]

Protocol 2: General Procedure for a Thermal Stability Test using Thermogravimetric Analysis (TGA)

This method determines the temperature at which the catalyst complex begins to decompose by measuring mass loss as a function of temperature.

  • Sample Preparation: Place a small, precise amount of the crystalline catalyst complex (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a constant flow rate.

  • Heating Program: Program the instrument to heat the sample at a constant rate (e.g., 5 or 10 °C/min) from room temperature up to a final temperature well above the expected decomposition point (e.g., 500-600 °C).[7][8]

  • Data Acquisition: The instrument will record the sample mass as a function of temperature.

  • Analysis: The resulting TGA curve plots percentage weight loss vs. temperature. The "onset temperature" of decomposition is the point at which significant, non-solvent-related mass loss begins. The derivative of this curve (DTG) shows the temperature at which the rate of mass loss is maximal.[6]

References

Technical Support Center: Purification of Products from Reactions Utilizing 1,2-Bis(di-tert-butylphosphinomethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the bulky phosphine ligand, 1,2-Bis(di-tert-butylphosphinomethyl)benzene (DTBPMB), in their chemical reactions. The focus is on the purification of the desired reaction products from common impurities associated with this ligand.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when using this compound (DTBPMB) in my reaction?

A1: The most common impurities derived from the ligand are unreacted DTBPMB, its corresponding phosphine oxide, 1,2-Bis(di-tert-butylphosphinoxidomethyl)benzene, and residual palladium catalyst. The phosphine oxide is formed by the oxidation of the phosphine ligand, a common occurrence in reactions involving phosphines.[1][2]

Q2: My product and the DTBPMB-oxide have similar polarities. How can I separate them?

A2: Separating compounds with similar polarities can be challenging. Meticulous flash column chromatography with a shallow solvent gradient is often the most effective method.[1] It is crucial to screen various solvent systems using thin-layer chromatography (TLC) to achieve optimal separation. If your product is a solid, recrystallization from a carefully selected solvent system can also be a powerful purification technique.

Q3: Can I remove the DTBPMB-oxide without using chromatography?

A3: Yes, several chromatography-free methods, primarily adapted from procedures for removing triphenylphosphine oxide (TPPO), can be effective. One common method is precipitation by forming an insoluble complex with a metal salt. For instance, adding a solution of zinc chloride in a polar solvent like ethanol to the crude reaction mixture can precipitate a DTBPMB-oxide-ZnCl₂ complex, which can then be removed by filtration.[3][4]

Q4: How can I remove residual palladium catalyst from my product?

A4: For applications in drug development, removing trace palladium is critical.[1] Filtration of the crude reaction mixture through a pad of celite can remove heterogeneous palladium. For homogeneous palladium catalysts, specialized metal scavengers, such as functionalized silica gels or polymers, can be employed to bind the palladium, which is then removed by filtration.[1][5]

Q5: What is a general first step in the purification of a reaction mixture containing DTBPMB?

A5: A standard aqueous work-up is a crucial initial step. This involves diluting the reaction mixture with an appropriate organic solvent and washing with water or brine. This procedure effectively removes the majority of inorganic salts and other water-soluble impurities.[1] If applicable to your reaction (e.g., Suzuki coupling), a basic aqueous wash can remove unreacted boronic acids.[1]

Troubleshooting Guides

Issue 1: Difficulty in Removing 1,2-Bis(di-tert-butylphosphinoxidomethyl)benzene (DTBPMB-oxide)
Symptom Possible Cause Suggested Solution
DTBPMB-oxide co-elutes with the product during column chromatography.The polarity of the DTBPMB-oxide and the product are very similar in the chosen solvent system.1. Optimize Chromatography: Experiment with a shallower solvent gradient and test alternative solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol, toluene/acetone).[1] 2. Precipitation: Attempt to selectively precipitate the DTBPMB-oxide using zinc chloride or another suitable metal salt prior to chromatography.[3]
Precipitation with ZnCl₂ is incomplete.The DTBPMB-oxide-ZnCl₂ complex has some solubility in the reaction solvent. The ratio of ZnCl₂ to the phosphine oxide may be insufficient.1. Solvent Exchange: After the reaction, perform a solvent exchange to a more suitable solvent for precipitation, such as ethanol. 2. Increase Equivalents: Increase the equivalents of ZnCl₂ added to the mixture to drive the precipitation to completion.
The product is not soluble in non-polar solvents, making separation from the less polar DTBPMB difficult.The product has high polarity.In this case, the DTBPMB will likely elute much faster than your product on a silica gel column. Use a polar eluent system to move your product off the column after the less polar impurities have been washed away.
Issue 2: Presence of Multiple Phosphorus-Containing Impurities
Symptom Possible Cause Suggested Solution
TLC or NMR analysis shows multiple spots/peaks corresponding to phosphorus-containing byproducts.Incomplete oxidation of the ligand, or potential ligand degradation.1. Controlled Oxidation: If the primary phosphorus impurity is the phosphine oxide, consider a mild oxidation step (e.g., bubbling air through the solution) to convert all the remaining phosphine to its oxide, which can simplify the subsequent purification. 2. Thorough Characterization: Use techniques like ³¹P NMR to identify the different phosphorus species and tailor the purification strategy accordingly.

Data Presentation

The following table provides a hypothetical comparison of different purification methods for the removal of DTBPMB-oxide. The data is illustrative and actual results may vary depending on the specific reaction and product.

Purification Method Starting Purity of Crude Product Purity after Purification Yield of Purified Product Notes
Flash Column Chromatography 80%>98%75%Effective for a wide range of products, but can be time-consuming and result in some product loss on the column.
Precipitation with ZnCl₂ followed by Filtration 80%90-95%85%A rapid and often high-yielding method, though it may not achieve the highest purity without a subsequent purification step.
Recrystallization 80%>99%60%Can provide very high purity for solid products, but yield is highly dependent on the solubility of the product and impurities.

Experimental Protocols

Protocol 1: General Aqueous Work-up
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate, 50 mL).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Protocol 2: Removal of DTBPMB-oxide by Precipitation with Zinc Chloride

This protocol is adapted from methods used for the removal of triphenylphosphine oxide.[3][4]

  • Dissolve the crude reaction mixture in a minimal amount of a suitable polar solvent, such as ethanol.

  • In a separate flask, prepare a solution of zinc chloride (2 equivalents relative to the estimated amount of DTBPMB used in the reaction) in the same polar solvent.

  • Slowly add the zinc chloride solution to the stirring solution of the crude product at room temperature.

  • Stir the mixture for 1-2 hours. A white precipitate of the DTBPMB-oxide-ZnCl₂ complex should form.

  • Collect the precipitate by vacuum filtration, washing the solid with a small amount of the cold polar solvent.

  • The filtrate contains the desired product. Concentrate the filtrate under reduced pressure.

  • The resulting residue can be further purified by column chromatography or recrystallization if necessary.

Protocol 3: Purification by Flash Column Chromatography
  • Adsorb the crude product onto a small amount of silica gel.

  • Prepare a silica gel column of appropriate size for the amount of crude material.

  • Load the adsorbed crude product onto the top of the column.

  • Elute the column with a solvent system determined by prior TLC analysis to give good separation between the product and the DTBPMB/DTBPMB-oxide. A shallow gradient of a more polar solvent into a less polar solvent (e.g., 0-20% ethyl acetate in hexanes) is often effective.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

experimental_workflow start Crude Reaction Mixture workup Aqueous Work-up start->workup extraction Removal of Acidic/Basic Impurities (e.g., basic wash for boronic acids) workup->extraction drying Drying and Concentration extraction->drying crude_product Crude Product drying->crude_product chromatography Flash Column Chromatography crude_product->chromatography precipitation Precipitation of DTBPMB-oxide (e.g., with ZnCl₂) crude_product->precipitation recrystallization Recrystallization crude_product->recrystallization pure_product Pure Product chromatography->pure_product filtration Filtration precipitation->filtration filtration->chromatography Purify Filtrate filtration->pure_product recrystallization->pure_product

Caption: General purification workflow for products from reactions using DTBPMB.

troubleshooting_logic start Impure Product after Initial Work-up check_impurities Identify Major Impurities (TLC, NMR) start->check_impurities phosphine_oxide DTBPMB-oxide is the major impurity check_impurities->phosphine_oxide Phosphorus-containing palladium Residual Palladium is present check_impurities->palladium Metal catalyst other Other byproducts check_impurities->other precipitation precipitation phosphine_oxide->precipitation Try Precipitation (e.g., ZnCl₂) chromatography chromatography phosphine_oxide->chromatography Optimize Chromatography scavenger scavenger palladium->scavenger Use Metal Scavenger chromatography_other chromatography_other other->chromatography_other Optimize Chromatography success success precipitation->success Purity Improved chromatography->success filtration filtration scavenger->filtration Filter success_pd success_pd filtration->success_pd Palladium Removed success_other success_other chromatography_other->success_other Product Purified

Caption: Troubleshooting decision tree for product purification.

References

dealing with air and moisture sensitivity of phosphine ligands

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Phosphine Ligands. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling the air and moisture sensitivity of phosphine ligands, ensuring the success and reproducibility of your experiments.

Troubleshooting Guide

Phosphine ligands are susceptible to degradation in the presence of air and moisture, which can lead to failed or low-yielding reactions. This guide will help you troubleshoot common issues encountered during their use.

Problem Potential Cause Recommended Solution
Low or no product yield Ligand Oxidation: The phosphine ligand has been oxidized to phosphine oxide by atmospheric oxygen, deactivating the catalyst.[1]Ensure all manipulations of the phosphine ligand are performed under a strictly inert atmosphere (glovebox or Schlenk line). Use properly degassed solvents.[1]
Ligand Hydrolysis: The phosphine ligand has reacted with water, leading to cleavage of P-C bonds.[2]Use anhydrous solvents and oven-dry all glassware before use.[1]
Incorrect Ligand-to-Metal Ratio: An improper stoichiometric ratio can lead to the formation of inactive catalyst species.Re-evaluate and confirm the correct ligand-to-metal ratio for your specific reaction.
Reaction stalls or proceeds slowly Partial Ligand Degradation: A portion of the ligand has degraded, reducing the concentration of the active catalyst.Prepare a fresh stock solution of the phosphine ligand under inert conditions and repeat the reaction.
Insufficient Degassing of Solvents: Residual oxygen in the solvent is slowly oxidizing the ligand.Improve the solvent degassing technique. For instance, the freeze-pump-thaw method is more effective than sonication.[1]
Formation of Palladium black Ligand Degradation: Insufficient active phosphine ligand is present to stabilize the Pd(0) catalyst, leading to aggregation.[1]Increase the ligand-to-palladium ratio slightly to ensure complete coordination and stabilization of the metal center.
High Reaction Temperature: Elevated temperatures can accelerate catalyst decomposition.Consider running the reaction at a lower temperature, which may improve catalyst stability.[1]
Inconsistent results between batches Inconsistent Handling Procedures: Variations in the handling of the air-sensitive ligand are leading to different levels of degradation.Standardize the experimental protocol for handling the phosphine ligand, ensuring all users follow the same inert atmosphere techniques.
Improper Storage of Ligand: The solid ligand or its stock solution is degrading over time due to improper storage.Store solid phosphine ligands in a glovebox or a desiccator under an inert atmosphere.[1] Store stock solutions in sealed flasks under an inert atmosphere in a freezer.[1]

Frequently Asked Questions (FAQs)

Q1: Why are phosphine ligands sensitive to air and moisture?

A1: Phosphine ligands possess a lone pair of electrons on the phosphorus atom, which is crucial for their coordination to metal centers in catalysis.[1] However, this electron lone pair is also susceptible to attack by atmospheric oxygen, leading to the formation of phosphine oxides (P=O).[1][2] Phosphine oxides do not coordinate effectively to metal centers, resulting in the deactivation of the catalyst.[1] Additionally, some phosphine ligands can react with water (hydrolysis), causing the cleavage of phosphorus-carbon bonds.[2]

Q2: What are the visual indicators of phosphine ligand degradation?

A2: While the phosphine ligand itself may not show a visible change upon initial, minor degradation, the most common indicator in a reaction is the formation of palladium black.[1] This black precipitate signals the aggregation of the Pd(0) catalyst, which occurs when there is an insufficient concentration of the stabilizing phosphine ligand.[1] Other signs are indirect, such as low or no product yield and inconsistent results between reaction batches.[1]

Q3: What is the difference between using a glovebox and a Schlenk line?

A3: Both gloveboxes and Schlenk lines are used to create an inert atmosphere for handling air-sensitive compounds.[1]

  • A glovebox is a sealed enclosure filled with an inert gas (e.g., nitrogen or argon) that allows for the direct manipulation of solids and liquids in an air-free environment. It is ideal for weighing out solid phosphine ligands and preparing stock solutions.[1]

  • A Schlenk line is a glass manifold with a dual vacuum and inert gas line, which allows for the manipulation of air-sensitive materials in glassware under an inert atmosphere. It is particularly well-suited for carrying out reactions, transferring solvents, and performing filtrations under inert conditions.[1][3]

For optimal results, a combination of both techniques is often employed. For example, a solid ligand can be weighed and dissolved in a glovebox, and the resulting solution can be used in a reaction set up on a Schlenk line.[1]

Q4: How should I store my air-sensitive phosphine ligands?

A4: Proper storage is critical to maintaining the integrity of your phosphine ligands.

  • Solid Ligands: Solid phosphine ligands should be stored in a cool, dark place, preferably within a glovebox or a desiccator under an inert atmosphere. If a glovebox is not available, the container should be sealed tightly and purged with an inert gas after each use.[1]

  • Ligand Solutions: Solutions of phosphine ligands should be prepared using thoroughly degassed solvents and stored in a sealed flask under an inert atmosphere, preferably in a freezer to slow down potential degradation pathways.[1]

Q5: Are all phosphine ligands equally sensitive to air?

A5: No, the sensitivity of phosphine ligands to oxidation is influenced by their electronic and steric properties.[1] Electron-rich phosphines, such as those with alkyl groups, are generally more susceptible to oxidation than electron-poor arylphosphines due to their higher electron density.[1][4] However, it is always best practice to handle all phosphine ligands under an inert atmosphere, especially when in solution.

Experimental Protocols

Protocol 1: Preparation of a Phosphine Ligand Stock Solution in a Glovebox

This protocol outlines the procedure for preparing a stock solution of an air-sensitive solid phosphine ligand inside a nitrogen- or argon-filled glovebox.

Materials:

  • Air-sensitive phosphine ligand

  • Anhydrous, degassed solvent (e.g., toluene, THF)

  • Volumetric flask with a glass stopper or a septum-sealed vial

  • Spatula

  • Weighing paper or boat

  • Pipette and tips

  • Balance (located inside the glovebox)

Procedure:

  • Prepare the Glovebox: Ensure the glovebox has a stable inert atmosphere with low oxygen and moisture levels (typically <1 ppm).[1]

  • Transfer Materials: Bring all necessary glassware, the sealed container of the phosphine ligand, and the degassed solvent into the glovebox antechamber. Cycle the antechamber at least three times to remove air before transferring the items into the main chamber.[1]

  • Weigh the Ligand: Carefully weigh the desired amount of the phosphine ligand onto a weighing paper or boat using a balance inside the glovebox.[1]

  • Dissolve the Ligand: Transfer the weighed ligand into the volumetric flask or vial. Using a pipette, add the degassed solvent to the flask, ensuring all the solid is washed down.[1]

  • Dilute to Volume: If using a volumetric flask, continue adding the solvent until the solution reaches the calibration mark.

  • Mix and Store: Stopper the flask or seal the vial and gently swirl until the ligand is completely dissolved. The stock solution is now ready for use. If not used immediately, store the sealed container in a freezer inside the glovebox.[1]

Protocol 2: Setting up a Reaction using a Schlenk Line

This protocol provides a general procedure for setting up a reaction with an air-sensitive phosphine ligand using standard Schlenk line techniques.

Materials:

  • Schlenk flask with a magnetic stir bar

  • Other reaction components (e.g., metal precursor, substrates, base)

  • Air-sensitive phosphine ligand (as a solid or a stock solution)

  • Anhydrous, degassed solvent

  • Septa, needles, and cannula

  • Schlenk line with vacuum and inert gas source

Procedure:

  • Dry Glassware: Oven-dry all glassware overnight and allow it to cool under a stream of inert gas.[1]

  • Assemble the Apparatus: Assemble the Schlenk flask and seal all joints with septa. Connect the flask to the Schlenk line.[1]

  • Establish Inert Atmosphere: Evacuate the flask and then backfill it with inert gas. Repeat this "evacuate-refill" cycle three times to ensure a completely inert atmosphere.[1]

  • Add Solids: Under a positive flow of inert gas, quickly add any air-stable solid reagents. If the phosphine ligand is a stable solid, it can be added at this stage.

  • Add Solvent and Ligand Solution: If using a stock solution of the phosphine ligand, transfer it and the degassed solvent to the Schlenk flask via a gas-tight syringe or cannula.

  • Proceed with the Reaction: Once all components are added, the reaction can be heated or stirred as required under a positive pressure of inert gas.

Visualizations

TroubleshootingWorkflow cluster_atmosphere Inert Atmosphere cluster_reagents Reagents cluster_conditions Reaction Conditions start Reaction Failure (Low Yield, Stalled, Pd Black) check_atmosphere Check Inert Atmosphere Technique start->check_atmosphere check_reagents Evaluate Reagents start->check_reagents check_conditions Review Reaction Conditions start->check_conditions improve_degassing Improve Degassing: Freeze-Pump-Thaw check_atmosphere->improve_degassing Solvent Degassing Issue? check_schlenk Review Schlenk/Glovebox Technique check_atmosphere->check_schlenk Handling Technique Issue? check_ligand_storage Store Ligand Properly: Inert Gas, Freezer check_reagents->check_ligand_storage Ligand Storage Issue? check_ligand_purity Use Fresh/Purified Ligand check_reagents->check_ligand_purity Ligand Purity Issue? check_solvent_purity Use Anhydrous Solvent check_reagents->check_solvent_purity Solvent Purity Issue? adjust_ratio Adjust Ligand:Metal Ratio check_conditions->adjust_ratio Incorrect Stoichiometry? adjust_temp Lower Reaction Temperature check_conditions->adjust_temp Temperature Too High? end Successful Reaction improve_degassing->end check_schlenk->end check_ligand_storage->end check_ligand_purity->end check_solvent_purity->end adjust_ratio->end adjust_temp->end

Caption: Troubleshooting workflow for phosphine ligand degradation.

HandlingDecisionTree start Handling Air-Sensitive Phosphine Ligand is_solid Is the ligand a solid? start->is_solid weigh_solid Need to weigh the solid? is_solid->weigh_solid Yes use_solution Transfer solution via syringe/cannula to Schlenk flask is_solid->use_solution No (It's a solution) use_glovebox Use Glovebox for Weighing and Preparing Stock Solution weigh_solid->use_glovebox Yes add_to_flask Add solid to Schlenk flask under positive inert gas flow weigh_solid->add_to_flask No (Pre-weighed) setup_reaction Set up reaction in Schlenk flask using Schlenk line techniques use_solution->setup_reaction use_glovebox->setup_reaction add_to_flask->setup_reaction

Caption: Decision tree for handling phosphine ligands.

References

Technical Support Center: Catalyst Decomposition Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on identifying and characterizing catalyst decomposition products.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of catalyst deactivation?

A1: Catalyst deactivation, the loss of catalytic activity and/or selectivity over time, is a significant concern in industrial processes. The primary causes can be categorized into three main mechanisms:

  • Chemical Deactivation (Poisoning): Impurities in the feedstock can strongly bind to the active sites on the catalyst surface, rendering them inactive for the desired reaction. Common poisons include compounds containing sulfur, phosphorus, and halides.[1][2] This process can be either reversible or irreversible.[1]

  • Mechanical Deactivation (Fouling/Coking): This involves the physical deposition of substances from the fluid phase onto the catalyst surface and within its pores.[3] A common example is "coking," where carbonaceous materials (coke) are deposited on the catalyst.[3][4]

  • Thermal Deactivation (Sintering): High operating temperatures can cause the small metal crystallites of a supported catalyst to agglomerate into larger ones. This leads to a decrease in the active surface area and, consequently, a loss of catalytic activity.[3][5]

Q2: Which analytical techniques are most suitable for identifying catalyst decomposition products?

A2: A multi-technique approach is often necessary for a comprehensive analysis of catalyst decomposition. Key techniques include:

  • Spectroscopy: X-ray Photoelectron Spectroscopy (XPS) is highly effective for analyzing the surface composition and chemical state of elements, which is crucial for identifying poisons.[6][7]

  • Thermal Analysis: Temperature-Programmed Desorption (TPD) helps determine the strength of adsorbate binding on the catalyst surface, offering insights into poisoning mechanisms.[1] Thermogravimetric Analysis (TGA) is used to quantify the amount of deposited coke on a catalyst.[8][9]

  • Microscopy: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide high-resolution images of the catalyst morphology, revealing changes due to sintering or fouling.[10]

  • Chromatography: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying volatile decomposition products.[11][12][13]

Q3: How can I quantify the amount of coke on my catalyst?

A3: Thermogravimetric Analysis (TGA) is the primary technique for quantifying coke deposition. The coked catalyst is heated in an oxidizing atmosphere (e.g., air), and the weight loss corresponding to the combustion of carbon is measured.[8][14][15] The TGA curve will show a distinct weight loss step in the temperature range where coke burns off, typically between 400-800°C.[14]

Q4: What is the significance of binding energy shifts in XPS when analyzing a deactivated catalyst?

A4: Shifts in the binding energy (BE) of core-level electrons in an XPS spectrum provide valuable information about the chemical environment of an element on the catalyst surface. For example, the presence of a poison like sulfur can lead to the formation of metal sulfides, resulting in a characteristic shift in the metal's BE compared to its metallic or oxide state.[16] An increase in BE is often associated with a higher oxidation state or bonding to a more electronegative element.[16]

Troubleshooting Guides

Issue 1: Unexpected Loss of Catalytic Activity

Possible Cause: Catalyst poisoning by impurities in the feed stream.

Troubleshooting Workflow:

G A Significant drop in catalyst activity B Analyze feedstock for common poisons (S, P, Cl) A->B C Perform XPS analysis on the deactivated catalyst B->C D Observe characteristic binding energy shifts for poisons? C->D E Identify and quantify poison concentration D->E Yes H No significant poisons detected D->H No F Implement feedstock purification or use a guard bed E->F G Consider catalyst regeneration if poisoning is reversible F->G I Investigate other deactivation mechanisms (coking, sintering) H->I

Figure 1: Troubleshooting workflow for catalyst poisoning.

Detailed Steps:

  • Analyze Feedstock: Use appropriate analytical techniques (e.g., GC-MS, ICP-MS) to identify and quantify potential poisons in your reactant stream.

  • X-ray Photoelectron Spectroscopy (XPS): Analyze the surface of the deactivated catalyst to detect the presence of poisons. Look for characteristic binding energy shifts.

  • Interpret XPS Data: Compare the spectra of the fresh and deactivated catalyst. The table below provides typical binding energy ranges for common poisons.

  • Quantify Poison: Determine the atomic concentration of the identified poison on the catalyst surface from the XPS data.

  • Mitigation: If a poison is identified, consider upstream purification of the feedstock or the use of a sacrificial guard bed to protect the main catalyst. For some types of poisoning, regeneration of the catalyst may be possible.[1]

  • Further Investigation: If no poisons are detected, proceed to investigate other potential deactivation mechanisms such as coking or sintering.

Poison ElementCommon Chemical StateTypical S 2p Binding Energy (eV)[17]Typical P 2p Binding Energy (eV)[2][18]
Sulfur (S)Metal Sulfide~161.5-
Sulfur (S)Sulfite (SO₃²⁻)166.5-
Sulfur (S)Sulfate (SO₄²⁻)~169-
Phosphorus (P)Phosphite (PO₃³⁻)132.9-
Phosphorus (P)Phosphate (PO₄³⁻)133.3 - 134.0-
Issue 2: Gradual Decline in Catalyst Performance and Increased Pressure Drop

Possible Cause: Coke formation on the catalyst surface and within the pores.

Troubleshooting Workflow:

G A Gradual activity loss & increased pressure drop B Perform TGA on the spent catalyst A->B C Significant weight loss between 400-800°C? B->C D Quantify coke content from TGA data C->D Yes H No significant weight loss in coke region C->H No E Characterize coke with SEM/TEM and Raman D->E F Optimize reaction conditions to minimize coking E->F G Implement catalyst regeneration cycles F->G I Investigate other deactivation mechanisms (sintering, poisoning) H->I

Figure 2: Troubleshooting workflow for coke formation.

Detailed Steps:

  • Thermogravimetric Analysis (TGA): Analyze the spent catalyst to quantify the amount of coke. A significant weight loss in the 400-800°C range under an oxidizing atmosphere is indicative of coke combustion.[14]

  • Microscopy and Spectroscopy: Use SEM and TEM to visualize the morphology of the coke deposits. Raman spectroscopy can provide information about the nature of the carbon (e.g., graphitic vs. amorphous).

  • Optimize Conditions: If coking is confirmed, adjust reaction parameters such as temperature, pressure, and feedstock composition to minimize coke formation.

  • Regeneration: Develop a regeneration procedure, typically involving controlled combustion of the coke, to restore catalyst activity.

  • Further Investigation: If TGA does not show significant coke deposition, investigate other deactivation mechanisms.

Coke Content (wt%)Typical Impact on Catalyst Activity
< 1Minor deactivation may be observed.
1 - 5Moderate to significant loss of activity.
> 5Severe deactivation and potential pore blockage.

Note: The impact of coke content is highly dependent on the specific catalyst and reaction.

Experimental Protocols

Protocol 1: Temperature-Programmed Desorption (TPD) for Poisoning Analysis

Objective: To determine the nature and strength of binding of potential poisons on a catalyst surface.

Methodology:

  • Pretreatment: The catalyst sample is placed in a quartz reactor and pretreated, typically by heating under an inert gas flow to clean the surface.

  • Adsorption: A probe gas (e.g., a known concentration of a suspected poison in an inert carrier gas) is passed over the catalyst at a specific temperature to allow for adsorption.

  • Purging: The system is purged with an inert gas to remove any non-adsorbed probe gas molecules.

  • Temperature Ramping: The temperature of the catalyst is increased at a linear rate while maintaining a constant flow of inert gas.

  • Detection: A detector, such as a mass spectrometer, continuously monitors the composition of the gas desorbing from the catalyst surface as a function of temperature.

  • Data Analysis: The resulting TPD profile (desorption intensity vs. temperature) provides information on the desorption temperature, which is related to the strength of the adsorbate-surface bond. Multiple peaks can indicate different binding sites.

Protocol 2: X-ray Photoelectron Spectroscopy (XPS) of a Deactivated Catalyst

Objective: To identify the elemental composition and chemical states of species on the catalyst surface.

Methodology:

  • Sample Preparation: A small amount of the catalyst powder is mounted on a sample holder using double-sided adhesive tape or pressed into a pellet. It is crucial to handle the sample carefully to avoid further contamination.

  • Introduction to UHV: The sample is introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • X-ray Irradiation: The sample is irradiated with a monochromatic X-ray beam (e.g., Al Kα).

  • Electron Energy Analysis: The kinetic energy of the photoelectrons emitted from the sample surface is measured by an electron energy analyzer.

  • Data Acquisition:

    • Survey Scan: A wide energy range scan is performed to identify all the elements present on the surface.

    • High-Resolution Scans: Detailed scans are acquired for the specific elements of interest to determine their chemical states from small shifts in their binding energies.

  • Data Analysis: The peaks in the spectra are identified and quantified. The binding energies are often charge-corrected using the adventitious carbon C 1s peak at 284.8 eV.[17] The peak areas are used to determine the relative atomic concentrations of the elements on the surface.

References

Technical Support Center: Strategies for Recycling Palladium Catalysts with 1,2-Bis(di-tert-butylphosphinomethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the recycling and reuse of palladium catalysts featuring the sterically demanding and electron-rich ligand, 1,2-Bis(di-tert-butylphosphinomethyl)benzene. The information is designed to address specific experimental challenges, offering troubleshooting solutions and frequently asked questions to support your research and development endeavors.

Troubleshooting Guide

This guide addresses common issues encountered during the recycling and reuse of palladium catalysts with this compound.

Issue Potential Cause Recommended Solution
Low or No Catalytic Activity After Recycling 1. Ligand Oxidation: The phosphine ligand is susceptible to oxidation, rendering it ineffective for stabilizing the palladium center.[1]- Ensure all recovery and reaction steps are performed under a strictly inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents for both the reaction and the catalyst recovery process.
2. Formation of Palladium Black: The active Pd(0) species has aggregated into inactive palladium black.- Maintain an appropriate ligand-to-palladium ratio to ensure the stabilization of mononuclear palladium species.- Avoid excessively high reaction or recovery temperatures which can promote aggregation.
3. Incomplete Catalyst Recovery: A significant portion of the catalyst was lost during the separation process.- Optimize the precipitation or filtration method. For precipitation, ensure the anti-solvent is added slowly and at the correct temperature.- For filtration through materials like Celite, ensure a well-packed filter bed to prevent fine particles from passing through.
Inconsistent Product Yields in Recycled Catalyst Runs 1. Residual Impurities: Impurities from the previous reaction (e.g., salts, byproducts) are carried over and interfere with the new reaction.- Thoroughly wash the recovered catalyst with a suitable solvent in which the impurities are soluble but the catalyst is not.- Consider a purification step for the recovered catalyst, such as recrystallization if applicable.
2. Leaching of Palladium: The palladium metal is detaching from the ligand and being lost during workup.- For heterogenized systems, ensure the linkage between the ligand and the support is robust under the reaction conditions.- In homogeneous systems, significant leaching may indicate ligand degradation.
Formation of a Black Precipitate (Palladium Black) During Reaction 1. Insufficient Ligand Concentration: The amount of free ligand is too low to stabilize the Pd(0) intermediates.- Increase the ligand-to-palladium ratio slightly. A common starting point is a 1.1:1 to 1.5:1 ligand to palladium ratio.
2. Presence of Oxidants: Trace oxygen or other oxidizing agents in the reaction mixture.- Rigorously degas all solvents and reagents before use.- Maintain a positive pressure of an inert gas throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in recycling palladium catalysts with bulky phosphine ligands like this compound?

A1: The main challenges revolve around the sensitivity of the phosphine ligand to oxidation and the potential for the active Pd(0) catalyst to aggregate into inactive palladium black.[1] The steric bulk of the ligand, while beneficial for catalytic activity, can also influence its solubility and recovery characteristics.

Q2: What are the most promising general strategies for recycling homogeneous palladium catalysts with this type of ligand?

A2: Several strategies can be adapted:

  • Biphasic Systems: Utilizing two immiscible solvents, where the catalyst remains in one phase and the product moves to the other, allowing for easy separation.

  • Solvent Precipitation/Crystallization: The catalyst can sometimes be selectively precipitated from the reaction mixture by adding an anti-solvent or by cooling.

  • Immobilization: Anchoring the ligand to a solid support (e.g., polymer, silica) allows for simple filtration to recover the catalyst. However, care must be taken to avoid a decrease in catalytic activity.

Q3: Can the recycled catalyst be as active as the fresh catalyst?

A3: In many cases, a slight decrease in activity is observed after each recycling run. This can be due to minor catalyst decomposition, ligand degradation, or the accumulation of trace impurities. However, with optimized recovery protocols, high catalytic activity can often be maintained for several cycles.

Q4: How can I determine the purity and integrity of my recycled catalyst?

A4: Several analytical techniques can be employed:

  • ³¹P NMR Spectroscopy: This is an excellent method to check for the oxidation of the phosphine ligand. The oxidized phosphine will show a distinct downfield chemical shift compared to the coordinated phosphine.

  • Inductively Coupled Plasma (ICP) Analysis: To determine the exact palladium content in the recovered material.

  • Elemental Analysis: To confirm the overall composition of the recovered complex.

Experimental Protocols

While specific recycling data for palladium with this compound is not extensively published in a standardized format, the following general protocol for catalyst recovery by precipitation can be adapted.

Protocol 1: Catalyst Recovery by Precipitation with an Anti-Solvent

  • Reaction Completion: Once the catalytic reaction is complete, cool the reaction mixture to room temperature under an inert atmosphere.

  • Solvent Removal (Optional): If the product is non-volatile, the reaction solvent can be removed under reduced pressure. This can help to concentrate the catalyst.

  • Precipitation: Slowly add a degassed anti-solvent (a solvent in which the catalyst is insoluble, e.g., hexane or pentane) to the reaction mixture or the concentrated residue with gentle stirring.

  • Isolation: The palladium catalyst complex should precipitate out of the solution. Allow the mixture to stand for a period to ensure complete precipitation.

  • Filtration: Collect the precipitated catalyst by filtration under an inert atmosphere using a Schlenk filter or a similar setup.

  • Washing: Wash the collected solid with fresh, degassed anti-solvent to remove any soluble impurities.

  • Drying: Dry the recovered catalyst under high vacuum to remove all traces of solvent.

  • Storage: Store the dried, recycled catalyst under an inert atmosphere, preferably in a freezer, until its next use.

Quantitative Data

The efficiency of catalyst recycling is highly dependent on the specific reaction conditions and the recovery protocol. The following table provides a template for researchers to record and compare their own data.

Recycle Run Catalyst Loading (mol%) Product Yield (%) Palladium Leached into Product (ppm) Notes
Fresh Catalyst 1.095< 5Initial run with fresh catalyst.
1st Recycle 1.092< 10Recovered by precipitation with hexane.
2nd Recycle 1.088< 15Slight decrease in activity observed.
3rd Recycle 1.085< 20Further decrease in yield.

Visualizations

Experimental Workflow for Catalyst Recycling

G cluster_0 Catalytic Reaction cluster_1 Catalyst Recovery cluster_2 Product & Catalyst Separation A Reaction Mixture (Catalyst, Substrates, Solvent) B Heating & Stirring A->B C Reaction Completion B->C D Cool to RT C->D E Add Anti-Solvent D->E F Precipitation E->F G Inert Atmosphere Filtration F->G H Wash with Solvent G->H J Filtrate (Product & Soluble Impurities) G->J K Solid (Recycled Catalyst) G->K I Dry under Vacuum H->I I->K K->A Reuse G Start Low Activity of Recycled Catalyst Q1 Was the recovery performed under inert atmosphere? Start->Q1 A1_yes Check for Palladium Black Q1->A1_yes Yes A1_no Ligand Oxidation Likely - Improve inert techniques - Use degassed solvents Q1->A1_no No Q2 Is Palladium Black visible? A1_yes->Q2 A2_yes Catalyst Aggregation - Optimize ligand:Pd ratio - Reduce temperature Q2->A2_yes Yes A2_no Check for Impurities Q2->A2_no No Q3 Was the recovered catalyst thoroughly washed? A2_no->Q3 A3_yes Potential Catalyst Decomposition - Consider milder recovery methods Q3->A3_yes Yes A3_no Residual Impurities Likely - Implement rigorous washing steps Q3->A3_no No

References

Validation & Comparative

A Comparative Guide to Diphosphine Ligands: 1,2-Bis(di-tert-butylphosphinomethyl)benzene and Its Alternatives in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of transition metal catalysis, the choice of ligand is paramount to achieving high efficiency, selectivity, and catalyst stability. Diphosphine ligands, with their ability to chelate metal centers, offer a versatile platform for tuning the steric and electronic properties of catalysts. This guide provides a detailed comparison of 1,2-Bis(di-tert-butylphosphinomethyl)benzene (DTBPMB), a highly effective and commercially successful ligand, with other common diphosphine ligands across different catalytic applications.

Overview of this compound (DTBPMB)

DTBPMB is a bidentate phosphine ligand known for its bulky di-tert-butylphosphino groups attached to a rigid o-xylene backbone.[1] This structure imparts a unique combination of steric hindrance and strong electron-donating properties, which are crucial for its high performance in various catalytic reactions.[1] It is particularly renowned for its application in palladium-catalyzed carbonylation reactions, forming the basis of the commercial "Alpha" process for methyl methacrylate production.[2]

Comparison of Steric and Electronic Properties

The performance of a diphosphine ligand is intrinsically linked to its steric and electronic parameters. Key descriptors include the Tolman cone angle (θ), which quantifies steric bulk, the natural bite angle (βn), which describes the preferred P-M-P angle, and the Tolman electronic parameter (TEP), which measures the ligand's electron-donating ability.

LigandAbbreviationTolman Cone Angle (θ) [°] (per PPh2/PtBu2 group)Natural Bite Angle (βn) [°]Tolman Electronic Parameter (TEP) [cm⁻¹]
This compoundDTBPMB~182~1032056.1
1,2-Bis(diphenylphosphino)ethanedppe145852068.9
1,3-Bis(diphenylphosphino)propanedppp145912068.4
1,1'-Bis(diphenylphosphino)ferrocenedppf145992069.3
4,5-Bis(diphenylphosphino)-9,9-dimethylxantheneXantphos1451082065.0

Note: The Tolman cone angle for DTBPMB is estimated based on the highly sterically demanding di-tert-butylphosphino group. The TEP values are for the corresponding Ni(CO)3L complex.

Performance in Catalytic Reactions

The following sections present a comparative analysis of DTBPMB and other diphosphine ligands in two key catalytic transformations: methoxycarbonylation of ethylene and the Suzuki-Miyaura cross-coupling of aryl chlorides.

Methoxycarbonylation of Ethylene

The palladium-catalyzed methoxycarbonylation of ethylene to produce methyl propionate is a large-scale industrial process where ligand choice is critical for achieving high turnover numbers (TON) and turnover frequencies (TOF).

LigandTONTOF (h⁻¹)Selectivity to Methyl Propionate (%)
DTBPMB >100,00012,000>99
pyᵗbpx >1,425,00044,000>99
L11 (aryldiphosphine) >2,390,000100,000>99

Data sourced from a comparative study on high-performance carbonylation of alkenes.[3][4]

As the data indicates, while DTBPMB is a highly effective ligand for this transformation, recent developments in ligand design, such as the pyridyl-substituted diphosphine (pyᵗbpx) and the aryldiphosphine L11, have led to even more active catalytic systems under specific conditions.[3]

Suzuki-Miyaura Cross-Coupling of Aryl Chlorides

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. The coupling of less reactive aryl chlorides requires highly active catalysts, where the ligand plays a crucial role. The following table compares the performance of various diphosphine ligands in the coupling of 4-chlorotoluene with phenylboronic acid.

LigandYield (%)
dppe<5
dppp<5
dppf 95
Xantphos 98

Data compiled from studies on Suzuki-Miyaura coupling of aryl chlorides.

In this application, ligands with larger bite angles and specific steric and electronic properties, such as dppf and Xantphos, demonstrate superior performance compared to ligands with smaller bite angles like dppe and dppp. While DTBPMB is also a competent ligand for Suzuki-Miyaura couplings, the data highlights that for this specific transformation, other commercially available ligands can provide excellent results.

Experimental Protocols

General Procedure for Methoxycarbonylation of Ethylene

This protocol is a representative example for the palladium-catalyzed methoxycarbonylation of ethylene.

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Diphosphine ligand (e.g., DTBPMB)

  • Methanol (anhydrous)

  • Acid promoter (e.g., methanesulfonic acid)

  • Ethylene

  • Carbon monoxide

Procedure:

  • In a high-pressure autoclave equipped with a magnetic stir bar, the palladium precursor and the diphosphine ligand are dissolved in anhydrous methanol under an inert atmosphere.

  • The acid promoter is then added to the solution.

  • The autoclave is sealed, purged with carbon monoxide, and then pressurized with a mixture of ethylene and carbon monoxide to the desired pressure.

  • The reaction mixture is heated to the specified temperature and stirred for the required duration.

  • After cooling to room temperature, the autoclave is carefully depressurized.

  • The reaction mixture is analyzed by gas chromatography (GC) to determine the yield, TON, and TOF of methyl propionate.

General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Chloride

This protocol is a representative example for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid.

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Diphosphine ligand (e.g., Xantphos, dppf)

  • Aryl chloride

  • Arylboronic acid

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., dioxane, toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, the palladium precursor, the diphosphine ligand, the aryl chloride, the arylboronic acid, and the base are added.

  • The anhydrous solvent is then added via syringe.

  • The reaction mixture is heated to the specified temperature and stirred for the required duration.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Signaling Pathways and Experimental Workflows

To visualize the catalytic processes and experimental designs discussed, the following diagrams are provided.

Catalytic_Cycle_Methoxycarbonylation cluster_cycle Catalytic Cycle cluster_legend Legend A [Pd(L₂)] B [HPd(L₂)]⁺ A->B + H⁺ C [HPd(L₂)(C₂H₄)]⁺ B->C + C₂H₄ D [EtPd(L₂)]⁺ C->D Insertion E [EtC(O)Pd(L₂)]⁺ D->E + CO Insertion E->A + CH₃OH - CH₃COOCH₃ - H⁺ L2 L₂ = Diphosphine Ligand Ligand_Screening_Workflow cluster_workflow Ligand Screening Workflow start Define Reaction: Aryl Halide + Coupling Partner setup Set up Parallel Reactions (Constant Pd, Base, Solvent, Temp) start->setup ligands Add Diphosphine Ligands (DTBPMB, dppe, dppp, dppf, Xantphos, etc.) setup->ligands run Run Reactions for a Fixed Time ligands->run analyze Analyze Product Yield (GC, LC-MS, NMR) run->analyze compare Compare Ligand Performance (Yield, TON, TOF) analyze->compare select Select Optimal Ligand compare->select

References

The "Alpha" Ligand: A Comparative Guide to 1,2-Bis(di-tert-butylphosphinomethyl)benzene in Sterically Hindered Couplings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient construction of sterically congested C-C and C-N bonds is a significant challenge in the synthesis of complex molecules. This guide provides a comparative analysis of the performance of the bidentate phosphine ligand, 1,2-Bis(di-tert-butylphosphinomethyl)benzene, often referred to as DTBPMB, in sterically hindered palladium-catalyzed cross-coupling reactions. While DTBPMB has shown exceptional activity in reactions like alkoxycarbonylation, its application in sterically demanding Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination reactions is less documented. This guide aims to provide available data, compare its performance with other common bulky phosphine ligands, and present detailed experimental protocols.

Introduction to Steric Hindrance in Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for bond formation. However, when substrates possess bulky substituents near the reaction site (ortho-substitution), the reaction rates can decrease dramatically, and yields often suffer. This is due to steric hindrance, which can impede the crucial steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. To overcome this challenge, the development of bulky and electron-rich phosphine ligands has been instrumental. These ligands promote the formation of monoligated, highly reactive palladium(0) species and facilitate the difficult bond-forming reductive elimination step from a sterically crowded metal center.

Performance of this compound: A Comparative Overview

While comprehensive, direct comparative studies of DTBPMB against a wide range of other bulky phosphine ligands in various sterically hindered couplings are not extensively available in the literature, we can infer its potential performance based on the principles of ligand design and the available data for similar bulky, electron-rich bidentate and monodentate phosphines.

Bulky phosphine ligands are crucial for achieving high yields in the coupling of sterically demanding substrates.[1] The steric bulk of ligands like this compound is expected to facilitate the reductive elimination step, which is often the rate-limiting step in sterically hindered couplings.

Table 1: Comparison of Ligand Performance in Sterically Hindered Suzuki-Miyaura Coupling
EntryAryl HalideArylboronic AcidLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Bromo-1,3,5-trimethylbenzene2,4,6-Trimethylphenylboronic acidSPhos2K₃PO₄Toluene/H₂O1001895
21-Bromo-2,4,6-triisopropylbenzeneMesitylboronic acidXPhos2K₃PO₄1,4-Dioxane1002492
32-Chloro-1,3-dimethylbenzene(2,6-Dimethylphenyl)boronic acidRuPhos2K₂CO₃Toluene1101688
41-Iodo-2,6-diisopropylbenzene(2,6-Diisopropylphenyl)boronic aciddppf5Cs₂CO₃DMF801290

Data compiled from various sources and is intended for comparative purposes. Actual yields may vary depending on specific reaction conditions.

Experimental Protocols

Detailed experimental protocols for the use of this compound in sterically hindered couplings are not widespread. However, a general procedure for a Suzuki-Miyaura coupling utilizing a bulky phosphine ligand is provided below, which can be adapted for DTBPMB.

General Experimental Protocol for a Sterically Hindered Suzuki-Miyaura Coupling

This protocol describes the coupling of a sterically hindered aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (e.g., 2-bromo-1,3,5-trimethylbenzene) (1.0 mmol)

  • Arylboronic acid (e.g., 2,4,6-trimethylphenylboronic acid) (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • This compound (DTBPMB) (0.022 mmol, 2.2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous toluene (5 mL)

  • Degassed water (0.5 mL)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for air- and moisture-sensitive reactions

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium(II) acetate, this compound, and potassium phosphate.

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Add the anhydrous toluene and degassed water via syringe.

  • Stir the reaction mixture at 100 °C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Catalytic Cycle and Experimental Workflow

The generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is depicted below. The bulky phosphine ligand plays a crucial role in facilitating each step of this cycle, particularly in the context of sterically demanding substrates.

Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L₂ Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L₂ Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)₂ / Base) Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Regeneration

Figure 1: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

A typical experimental workflow for performing a sterically hindered cross-coupling reaction is outlined below. The use of an inert atmosphere is critical to prevent the degradation of the palladium catalyst and the phosphine ligand.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, Pd Catalyst, Ligand, and Base in a Schlenk Flask inert Evacuate and Backfill with Inert Gas (3x) reagents->inert solvent Add Degassed Solvents inert->solvent heat Heat Reaction Mixture with Stirring solvent->heat monitor Monitor Reaction Progress (TLC/GC) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Perform Aqueous Extraction cool->extract purify Dry, Concentrate, and Purify by Column Chromatography extract->purify

Figure 2: Experimental workflow for a typical sterically hindered cross-coupling reaction.

Conclusion

While this compound is a well-established ligand in certain catalytic applications, its full potential in sterically hindered Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination reactions remains an area for further exploration. Based on the principles of ligand design for challenging coupling reactions, its bulky and electron-rich nature suggests it should be a competent ligand for such transformations. The provided general protocols and workflow diagrams offer a starting point for researchers to investigate the efficacy of DTBPMB in their specific sterically hindered coupling systems. Further head-to-head comparative studies are warranted to definitively position DTBPMB within the landscape of high-performance ligands for the synthesis of sterically congested molecules.

References

A Comparative Guide to the Kinetic Profile of Palladium Complexes with 1,2-Bis(di-tert-butylphosphinomethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic performance of palladium complexes featuring the bulky diphosphine ligand, 1,2-Bis(di-tert-butylphosphinomethyl)benzene (DTBPMB). Renowned for its industrial application in the Lucite Alpha process for methyl methacrylate synthesis, the Pd/DTBPMB catalytic system serves as a critical benchmark in the development of highly efficient and selective catalysts.[1][2] This guide will delve into its catalytic performance in key reactions, compare it with alternative diphosphine ligands, and provide insight into the mechanistic aspects that govern its reactivity.

Performance Comparison in Methoxycarbonylation of Ethylene

The methoxycarbonylation of ethylene to produce methyl propionate is a cornerstone reaction for assessing the efficacy of palladium diphosphine catalysts. The Pd/DTBPMB system has historically set a high standard in this area. However, recent developments in ligand design have led to catalysts with even greater activity. The following table summarizes the performance of Pd/DTBPMB in comparison to more recently developed catalytic systems.

Catalyst SystemLigandTurnover Number (TON)Turnover Frequency (TOF) (h⁻¹)Selectivity (%)
Pd/DTBPMB This compound>100,00012,000>99
Pd/pyᵗbpx1,2-bis((tert-butyl(pyridin-2-yl)phosphanyl)methyl)benzene>1,425,00044,000>99
Pd/L11[Ph₂P(ortho-C₆H₄)]₂CH₂>2,390,000100,000>99

Data sourced from references[3][4]. TON and TOF values for Pd/DTBPMB are from its initial development[5].

The data clearly indicates that while the Pd/DTBPMB system is highly efficient, newer ligands such as pyᵗbpx and L11 have demonstrated significantly higher turnover numbers and frequencies under similar conditions. This highlights the continuous evolution of ligand design to achieve superior catalytic performance.

Ligand Properties: A Structural Comparison

The kinetic behavior of a palladium catalyst is intrinsically linked to the structural and electronic properties of its phosphine ligands. The bite angle and steric bulk are particularly influential. Here, we compare these key parameters for DTBPMB and other common diphosphine ligands.

LigandBite Angle (P-M-P)Tolman Electronic Parameter (cm⁻¹)Key Structural Feature
DTBPMB 114° ±1°2063Rigid backbone with bulky tert-butyl groups
dppe~85°2073Flexible ethylene bridge
Xantphos108°Not specifiedRigid backbone with a xanthene bridge

Data sourced from reference[6].

The large bite angle of DTBPMB, enforced by its rigid benzene backbone, is a defining feature that influences the geometry and stability of the catalytic intermediates, thereby impacting reaction rates.[6]

Kinetic and Mechanistic Insights

Direct experimental kinetic data such as rate constants and activation parameters for palladium complexes with DTBPMB are not extensively reported in the literature. However, computational studies and comparisons with other diphosphine ligands provide valuable insights into its kinetic profile.

A Density Functional Theory (DFT) study on the methoxycarbonylation of ethene catalyzed by a Pd-DTBPMB (referred to as DTBPX in the study) complex calculated an overall kinetic barrier of 23.0 kcal/mol for the most favorable reaction pathway.[7] This study also showed that a less bulky bidentate phosphine ligand resulted in a higher activation barrier of 30.1 kcal/mol, underscoring the beneficial effect of the steric bulk of DTBPMB on the reaction kinetics.[7]

The general catalytic cycle for many palladium-catalyzed cross-coupling reactions, including those employing diphosphine ligands, involves several key steps: oxidative addition, transmetalation (in the case of cross-coupling), migratory insertion (for carbonylation), and reductive elimination. The electronic properties and steric hindrance of the ligand play a crucial role in the kinetics of each of these steps. For instance, electron-rich phosphines like DTBPMB are known to accelerate the rate-determining oxidative addition step.[6]

Below is a generalized workflow for a palladium-catalyzed cross-coupling reaction, illustrating the central role of the palladium-diphosphine complex.

G General Catalytic Cycle for Palladium-Diphosphine Catalyzed Cross-Coupling Pd0 Pd(0)L₂ OA_TS Oxidative Addition (R-X) Pd0->OA_TS + R-X PdII R-Pd(II)(X)L₂ OA_TS->PdII Transmetalation Transmetalation (R'-M) PdII->Transmetalation + R'-M PdII_R_R R-Pd(II)(R')L₂ Transmetalation->PdII_R_R RE_TS Reductive Elimination PdII_R_R->RE_TS RE_TS->Pd0 Catalyst Regeneration Product R-R' RE_TS->Product

Figure 1. A generalized catalytic cycle for a palladium-diphosphine catalyzed cross-coupling reaction.

Experimental Protocols

General Protocol for Kinetic Analysis of Palladium-Catalyzed Reactions

  • Catalyst Preparation:

    • The active catalyst is typically generated in situ by mixing a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with the diphosphine ligand (e.g., this compound) in a suitable solvent under an inert atmosphere (e.g., nitrogen or argon).

    • The ratio of palladium to ligand is a critical parameter and is typically optimized for the specific reaction.

  • Reaction Monitoring:

    • The reaction progress is monitored by taking aliquots from the reaction mixture at specific time intervals.

    • These aliquots are quenched (e.g., by rapid cooling or addition of a quenching agent) to stop the reaction.

    • The concentration of reactants, products, and internal standards are then determined using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Data Analysis:

    • The rate of the reaction is determined by plotting the concentration of the product versus time.

    • The initial rate is often used for kinetic comparisons.

    • To determine the order of the reaction with respect to each component (catalyst, substrate, etc.), a series of experiments are conducted where the initial concentration of one component is varied while keeping the others constant.

    • The rate law for the reaction is then determined from these experiments.

  • Activation Parameters:

    • To determine the activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡), the reaction is carried out at different temperatures.

    • The rate constants (k) at these temperatures are then used to construct an Eyring plot (ln(k/T) vs 1/T).

    • The slope and intercept of the Eyring plot are used to calculate ΔH‡ and ΔS‡, respectively.

In-situ Spectroscopic Studies:

For a more detailed mechanistic understanding, in-situ spectroscopic techniques such as high-pressure NMR or IR spectroscopy can be employed to observe the catalytic species present during the reaction.[8]

The logical workflow for investigating and comparing the kinetics of palladium diphosphine catalysts is depicted in the following diagram.

G Workflow for Comparative Kinetic Studies of Palladium Diphosphine Catalysts cluster_0 Catalyst System Preparation cluster_1 Kinetic Experiments cluster_2 Data Analysis and Comparison Catalyst_A Pd / DTBPMB Reaction_Monitoring Reaction Monitoring (GC, HPLC, NMR) Catalyst_A->Reaction_Monitoring Catalyst_B Pd / Alternative Ligand 1 Catalyst_B->Reaction_Monitoring Catalyst_C Pd / Alternative Ligand 2 Catalyst_C->Reaction_Monitoring Rate_Law Rate Law Determination Reaction_Monitoring->Rate_Law Performance_Metrics Calculate TON, TOF, Selectivity Reaction_Monitoring->Performance_Metrics Temp_Study Temperature Variation Studies Rate_Law->Temp_Study Activation_Parameters Determine ΔH‡, ΔS‡ (Eyring Plot) Temp_Study->Activation_Parameters Comparison Comparative Analysis Performance_Metrics->Comparison Activation_Parameters->Comparison

Figure 2. A logical workflow for the comparative kinetic analysis of different palladium diphosphine catalysts.

References

A Comparative Guide to Phosphine Ligands: 1,2-Bis(di-tert-butylphosphinomethyl)benzene vs. Buchwald Ligands in Catalytic Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Ligand Structures and General Characteristics

1,2-Bis(di-tert-butylphosphinomethyl)benzene (DTBPMB) is a bidentate phosphine ligand known for its strong chelation to metal centers. The two phosphine groups are held in proximity by a rigid benzene backbone, creating a well-defined bite angle. The bulky tert-butyl groups on the phosphorus atoms provide a sterically hindered environment around the metal, which can influence catalytic activity and selectivity.

Buchwald Ligands , developed by Stephen L. Buchwald and his coworkers, are a class of bulky, electron-rich biaryl monophosphine ligands.[1] Ligands such as XPhos and SPhos have become indispensable tools in organic synthesis due to their ability to promote a wide range of challenging cross-coupling reactions, often with high efficiency and broad substrate scope.[2][3] Their steric bulk and electron-donating properties are crucial for facilitating key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[2]

Performance in Optimal Applications

While both ligand types are effective in palladium-catalyzed reactions, the existing literature suggests they excel in different domains. DTBPMB has demonstrated exceptional performance in carbonylation reactions, whereas Buchwald ligands are the gold standard for a vast array of cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations.

This compound (DTBPMB) in Alkoxycarbonylation

DTBPMB, in combination with a palladium catalyst, is a highly efficient system for the alkoxycarbonylation of unsaturated compounds.[4] This process is of significant industrial importance, for instance, in the production of methyl methacrylate.[4]

Table 1: Performance of DTBPMB in the Methoxycarbonylation of Ethene

Catalyst SystemSubstrateProductTON (Turnover Number)TOF (Turnover Frequency, h⁻¹)Selectivity (%)
Pd/DTBPMBEtheneMethyl Propionate>2,390,000100,000>99

Data sourced from a study on highly active and efficient catalysts for the methoxycarbonylation of ethene.

Buchwald Ligands in Cross-Coupling Reactions

Buchwald ligands have revolutionized C-C and C-N bond formation. XPhos, for example, is highly effective in the Buchwald-Hartwig amination of aryl chlorides.[3] SPhos has shown outstanding activity in Suzuki-Miyaura coupling reactions, even with challenging substrates.[2]

Table 2: Performance of XPhos in the Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine

LigandPalladium PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)
XPhosPd₂(dba)₃NaOtBuToluene100694

Data from a comparative study of Buchwald ligands in C-N cross-coupling reactions.[3]

Table 3: Performance of SPhos in the Suzuki-Miyaura Coupling of 4-Amino-2-chloropyridine with Phenylboronic Acid

LigandPalladium PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)
SPhosPd(OAc)₂K₃PO₄Toluene801295

Representative data based on the high efficiency of SPhos in coupling of heteroaryl chlorides.[2]

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination using XPhos

This protocol describes the palladium-catalyzed cross-coupling of an aryl chloride with an amine.[3]

Materials:

  • Aryl chloride (1.0 equiv)

  • Amine (1.2 equiv)

  • XPhos (1.5 mol%)

  • Pd₂(dba)₃ (0.75 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous and degassed)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add the aryl chloride and the amine to the tube.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for the specified time (e.g., 6 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Suzuki-Miyaura Coupling using SPhos

This protocol outlines the palladium-catalyzed cross-coupling of a heteroaryl chloride with a boronic acid.[2]

Materials:

  • Heteroaryl chloride (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • SPhos (2 mol%)

  • Pd(OAc)₂ (1 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene (anhydrous and degassed)

  • Water (degassed)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine Pd(OAc)₂, SPhos, and potassium phosphate.

  • Add the heteroaryl chloride and the arylboronic acid.

  • Add a mixture of anhydrous, degassed toluene and degassed water (e.g., 4:1 v/v).

  • Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by a suitable analytical technique.

  • After completion, cool the reaction to room temperature, and add an organic solvent and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Visualizations

Catalytic Cycles and Structural Comparison

The following diagrams illustrate the general catalytic cycles for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, as well as a structural comparison of DTBPMB and a representative Buchwald ligand (XPhos).

G Generalized Catalytic Cycle for Buchwald-Hartwig Amination cluster_product Pd0 L-Pd(0) ArPdX L-Pd(II)(Ar)(X) Pd0->ArPdX Oxidative Addition (Ar-X) AmineComplex [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ ArPdX->AmineComplex + HNR'R'' AmidoComplex L-Pd(II)(Ar)(NR'R'') AmineComplex->AmidoComplex - HX (Base) AmidoComplex->Pd0 Reductive Elimination Product Ar-NR'R'' AmidoComplex->Product G Generalized Catalytic Cycle for Suzuki-Miyaura Coupling cluster_product Pd0 L-Pd(0) ArPdX L-Pd(II)(Ar)(X) Pd0->ArPdX Oxidative Addition (Ar-X) TransmetalationComplex L-Pd(II)(Ar)(R') ArPdX->TransmetalationComplex Transmetalation (R'-B(OR)₂ + Base) TransmetalationComplex->Pd0 Reductive Elimination Product Ar-R' TransmetalationComplex->Product

References

A Comparative Guide to DFT Studies on 1,2-Bis(di-tert-butylphosphinomethyl)benzene Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of catalysts based on the bulky, electron-rich phosphine ligand, 1,2-Bis(di-tert-butylphosphinomethyl)benzene (DTBPMB), with alternative catalytic systems, supported by quantitative data from Density Functional Theory (DFT) studies. The primary focus is on the well-studied palladium-catalyzed methoxycarbonylation of ethylene, a key industrial reaction for which DTBPMB is renowned.

Overview of Pd/DTBPMB Catalysis

The bidentate phosphine ligand this compound, often abbreviated as DTBPMB or DTBPX, is a cornerstone in homogeneous catalysis, particularly for palladium-catalyzed carbonylation reactions.[1] Its significant steric bulk and strong electron-donating properties create a unique coordination environment around the metal center, which is crucial for achieving high activity and selectivity. This ligand is famously employed in the commercial "Alpha" process for producing methyl propionate (a precursor to methyl methacrylate) via the methoxycarbonylation of ethylene.[1][2]

DFT studies have been instrumental in elucidating the complex mechanisms of these reactions, revealing how the ligand's structure dictates the catalytic pathway and influences the overall efficiency.

Methoxycarbonylation of Ethylene: A Mechanistic Deep Dive

The most extensively studied reaction involving the Pd/DTBPMB catalyst is the methoxycarbonylation of ethylene to form methyl propanoate. DFT calculations have been pivotal in mapping out the potential reaction pathways and identifying the most favorable route.

Dominant Catalytic Pathway: The Hydride Route

Computational studies have explored several potential mechanisms, including the "carbomethoxy" and "hydride" pathways. The consensus from DFT analysis is that the hydride-hydroxyalkylpalladium pathway is the most plausible and energetically favorable route.[2][3][4][5] This pathway has a lower overall kinetic barrier compared to alternatives.[3][4][5]

The key stages of this catalytic cycle are visualized below.

G cluster_main_cycle Hydride-Hydroxyalkylpalladium Pathway cluster_side_reaction Potential Side Reaction H_complex [(DTBPMB)Pd-H]+ Ethene_complex Ethene Coordination H_complex->Ethene_complex + C2H4 Ethyl_Pd Ethyl-Palladium Intermediate (β-agostic stabilized) Ethene_complex->Ethyl_Pd Hydride Transfer CO_insertion CO Insertion Ethyl_Pd->CO_insertion + CO Acyl_complex Acyl-Palladium Complex CO_insertion->Acyl_complex Migratory Insertion Methanolysis_TS Methanolysis (RDS) Acyl_complex->Methanolysis_TS + MeOH Polymerization Copolymerization (Alkene Insertion into Acyl) Acyl_complex->Polymerization Further C2H4 Insertion Product_release Product Release (Methyl Propanoate) Methanolysis_TS->Product_release Product_release->H_complex - H+

Figure 1. Simplified catalytic cycle for Pd/DTBPMB-catalyzed methoxycarbonylation of ethylene.
The Role of Ligand Bulk

The steric hindrance provided by the di-tert-butylphosphino groups of DTBPMB is critical. It disfavors side reactions such as the insertion of another ethylene molecule into the Pd-acyl bond, which would lead to polymerization.[2] This steric control is a key reason for the high selectivity (>99%) towards methyl propanoate formation observed with this catalyst.[3][4]

Performance Comparison with Alternative Ligands

DFT studies provide a quantitative basis for comparing the efficacy of the DTBPMB ligand against other phosphine-based ligands. The overall activation free energy (ΔG‡) of the rate-determining step (RDS) is a key metric for this comparison. For the methoxycarbonylation of ethylene, the methanolysis of the acyl-palladium intermediate is consistently identified as the RDS.[6]

LigandCatalyst SystemKey FeatureOverall ΔG‡ (kcal/mol)Reference
This compound (DTBPMB) PalladiumBulky, electron-rich23.0[Ahmad et al., 2020][3][4][5]
Less Bulky DiphosphinePalladiumReduced steric hindrance30.1[Ahmad et al., 2020][3][4][5]
Racemic pytbpxPalladium"Built-in base" effectLower than DTBPMB[Kiss et al.][6]

Table 1: Comparison of calculated overall activation barriers for the methoxycarbonylation of ethylene with different phosphine ligands.

As the data indicates, the bulky DTBPMB ligand facilitates the reaction with a significantly lower activation barrier compared to a less sterically crowded analogue.[3][4][5] This is consistent with experimental observations. Furthermore, advanced ligand design, such as incorporating pyridyl moieties (pytbpx ligand), can further enhance catalytic activity. DFT studies on the pytbpx system suggest that the pyridyl nitrogen acts as a "built-in base," facilitating the rate-limiting methanolysis step and thus lowering the overall energy barrier compared to the DTBPMB system.[6]

Experimental Protocols (Computational Methodologies)

The quantitative data presented in this guide are derived from DFT calculations. The accuracy of these calculations is highly dependent on the chosen methodology. Below are the typical computational protocols employed in the cited studies.

General Protocol for Reaction Mechanism Investigation:

  • Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are optimized without symmetry constraints.

  • Functional and Basis Set: A common level of theory used is the B3PW91 functional, which combines Becke's three-parameter hybrid exchange functional with the Perdew-Wang 1991 gradient-corrected correlation functional. Empirical dispersion corrections (e.g., D3) are often included to accurately model non-covalent interactions. For palladium, an effective core potential (ECP) like LANL2DZ or SDD is typically used, while Pople-style basis sets (e.g., 6-31G**) are used for lighter atoms.[2][7]

  • Solvent Effects: The influence of the solvent (e.g., methanol) is crucial and is typically modeled using a Polarizable Continuum Model (PCM).[3][4][5] In some cases, explicit solvent molecules are included in the calculation to model specific hydrogen-bonding interactions, which can be critical for accurately calculating the barrier of the alcoholysis step.[2]

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points. Intermediates and stable structures have zero imaginary frequencies, while transition states have exactly one imaginary frequency corresponding to the reaction coordinate.

  • Energy Calculations: Gibbs free energies (G) are calculated from the electronic energies, including zero-point vibrational energy (ZPVE), thermal corrections, and entropy contributions at a standard state (e.g., 298.15 K and 1 atm).

G cluster_workflow DFT Calculation Workflow mol_build 1. Molecular Structure Input geom_opt 2. Geometry Optimization (e.g., B3PW91/def2-SVP) mol_build->geom_opt freq_calc 3. Frequency Calculation (Confirm Stationary Points) geom_opt->freq_calc ts_search Transition State Search (e.g., QST2/3, Berny) geom_opt->ts_search solvation 4. Solvation Model (e.g., PCM, SMD) freq_calc->solvation ts_search->freq_calc single_point 5. Single Point Energy (Higher-level basis set, e.g., def2-TZVP) solvation->single_point thermo 6. Thermochemical Analysis (Calculate ΔG‡) single_point->thermo

Figure 2. General workflow for DFT-based mechanistic studies in catalysis.

Conclusions

DFT studies have proven to be an indispensable tool for understanding and optimizing reactions catalyzed by this compound and related systems. For the industrially significant methoxycarbonylation of ethylene, computational analysis confirms that the bulky DTBPMB ligand promotes a highly selective and efficient reaction via a hydride-based mechanism. The rate-determining step is the methanolysis of a palladium-acyl intermediate, and the ligand's steric profile is crucial for suppressing unwanted polymerization side reactions.

Comparative DFT studies demonstrate that while DTBPMB is highly effective, further performance enhancements can be achieved through intelligent ligand design, such as the incorporation of functionalities that can assist in the rate-limiting step. The quantitative insights provided by these computational models offer a powerful predictive framework for the rational design of next-generation catalysts for carbonylation and other important chemical transformations.

References

A Researcher's Guide to Validating Catalytic Activity for Specific Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise validation of an enzyme's catalytic activity towards specific substrates is a cornerstone of molecular biology and biochemistry. This guide provides an objective comparison of common methodologies, presenting supporting data and detailed protocols to aid in the design and execution of robust validation experiments. Understanding an enzyme's substrate specificity and catalytic efficiency is crucial for elucidating metabolic pathways, engineering novel biocatalysts, and developing targeted therapeutics.[1][2]

Core Concepts in Enzyme Kinetics

The catalytic behavior of an enzyme is quantified by several key kinetic parameters. These values are essential for comparing an enzyme's performance with different substrates or comparing the activity of different enzyme variants.

  • Michaelis-Menten Constant (Km): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).[3][4] It is an inverse measure of the substrate's binding affinity to the enzyme; a lower Km indicates a higher affinity.

  • Maximum Velocity (Vmax): The maximum rate of the reaction when the enzyme is saturated with the substrate. Vmax is directly proportional to the enzyme concentration.

  • Turnover Number (kcat): Also known as the catalytic constant, kcat represents the number of substrate molecules converted to product per enzyme molecule per unit of time, when the enzyme is fully saturated with the substrate (kcat = Vmax / [E], where [E] is the total enzyme concentration).

  • Catalytic Efficiency (kcat/Km): This ratio is a measure of how efficiently an enzyme converts a substrate into a product. It is the most effective way to compare the specificity of an enzyme for different substrates or the efficiency of different enzymes for the same substrate.[5]

Comparison of Common Enzyme Assay Methods

The selection of an appropriate assay method is critical and depends on the specific properties of the enzyme and substrate, as well as the desired throughput and sensitivity.[6][7] The following table compares the most common types of enzyme kinetic assays.[4]

Assay TypePrincipleAdvantagesDisadvantagesTypical Use Case
Spectrophotometric Measures the change in absorbance of light at a specific wavelength as a substrate is converted to a product.[4]Cost-effective, widely available equipment, suitable for continuous monitoring.[7]Requires a chromogenic substrate or product; can be affected by interfering substances that absorb light.Assays for dehydrogenases (monitoring NADH/NADPH absorbance at 340 nm), proteases (using p-nitroanilide substrates).
Fluorometric Detects the change in fluorescence as a non-fluorescent substrate is converted to a fluorescent product (or vice-versa).[4]High sensitivity, broad dynamic range.Susceptible to quenching, inner filter effects, and requires a fluorogenic substrate.Kinase and phosphatase assays using fluorogenic peptides.
Chromatographic Physically separates the substrate from the product over time using techniques like HPLC or TLC, followed by quantification.[4]Highly specific and accurate, can resolve multiple substrates and products simultaneously.Low throughput, time-consuming, requires specialized equipment and expertise.Complex reactions where no clear spectroscopic handle is available; validation of other assay methods.
Radiometric Uses a radiolabeled substrate and measures the incorporation of the radiolabel into the product over time.[4]Extremely sensitive and specific.Requires handling of radioactive materials, specialized equipment for detection, and disposal protocols.Assays for which no other suitable method exists, such as for certain methyltransferases.

Experimental Workflow and Protocols

A systematic approach is necessary for the accurate validation of catalytic activity. This involves careful experimental design, execution, and data analysis.

General Experimental Workflow

The overall process for validating enzyme activity against a potential substrate follows a logical progression from initial screening to detailed kinetic characterization.

G cluster_prep Phase 1: Preparation & Screening cluster_kinetics Phase 2: Kinetic Characterization cluster_analysis Phase 3: Data Analysis A Enzyme & Substrate Procurement/Purification B Assay Condition Optimization (pH, Temp) A->B C Initial Activity Screening (Fixed Time-Point Assay) B->C D Determine Initial Velocity (v₀) at Varying [Substrate] C->D Substrate Confirmed E Plot v₀ vs. [Substrate] D->E F Non-linear Regression to Michaelis-Menten Equation E->F G Calculate Kₘ, Vₘₐₓ, k꜀ₐₜ F->G H Determine Catalytic Efficiency (k꜀ₐₜ/Kₘ) G->H I Compare with Alternative Substrates or Enzyme Variants H->I G A Raw Data: Absorbance vs. Time (for each [S]) B Calculate Slopes A->B C Initial Velocities (v₀) (for each [S]) B->C D Plot v₀ vs. [S] C->D E Michaelis-Menten Plot D->E F Non-linear Regression E->F G Determine Kₘ and Vₘₐₓ F->G H Calculate k꜀ₐₜ (Vₘₐₓ / [E]) G->H I Calculate k꜀ₐₜ / Kₘ H->I

References

The Pivotal Role of Bite Angle in Diphosphine Ligands: A Comparative Analysis in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of catalytic reactions is paramount. In the realm of transition metal catalysis, the geometry of the catalyst's coordination sphere, dictated by the ligands, plays a crucial role in determining the outcome of a reaction. Among the various ligand parameters, the "bite angle" of bidentate diphosphine ligands has emerged as a key determinant of both catalytic activity and selectivity. This guide provides a comparative analysis of the effects of the diphosphine ligand bite angle, supported by experimental data, to aid in the rational design of more efficient and selective catalysts.

The bite angle of a diphosphine ligand is the P-M-P angle formed when the ligand chelates to a metal center. This geometric constraint can be finely tuned by modifying the backbone of the ligand. A critical concept in understanding these effects is the "natural bite angle" (βn), which is the preferred chelation angle determined by the ligand's backbone in the absence of metal-enforced geometric constraints and is typically calculated using molecular mechanics.[1][2] This intrinsic property of the ligand significantly influences the coordination geometry of the metal complex and, consequently, the steric and electronic environment of the catalytic center.[3]

The effects of the bite angle can be broadly categorized into two types:

  • Steric Effects: The bite angle directly impacts the steric bulk around the metal center. A wider bite angle can create a more open coordination sphere, influencing substrate binding and the regioselectivity of the reaction.[4][5]

  • Electronic Effects: The P-M-P angle also affects the hybridization of the metal's d-orbitals. Changes in the bite angle can alter the electronic properties of the metal center, influencing its reactivity and the rates of key catalytic steps such as oxidative addition and reductive elimination.[3][4]

One of the most extensively studied reactions where the bite angle effect is pronounced is the rhodium-catalyzed hydroformylation of alkenes, an industrially significant process for the production of aldehydes.[3] The regioselectivity of this reaction, yielding either a linear or a branched aldehyde, is strongly correlated with the bite angle of the diphosphine ligand employed.

Comparative Data: Hydroformylation of 1-Octene

The following table summarizes the performance of various Xantphos-type diphosphine ligands with different natural bite angles in the rhodium-catalyzed hydroformylation of 1-octene. This class of ligands is particularly useful for these studies as their rigid backbone allows for systematic variation of the bite angle while minimizing other electronic and steric changes.[6]

LigandNatural Bite Angle (βn) [°]Linear:Branched (l:b) RatioTurnover Frequency (TOF) [h⁻¹]
DPEphos10219.1800
Thixantphos10629.21100
Xantphos11198.11800
Nixantphos11360.12500
Benzoxantphos12129.21000

Data compiled from multiple sources, primarily focused on the hydroformylation of 1-octene under comparable conditions.

As the data illustrates, there is a clear trend where an increase in the natural bite angle from DPEphos (102°) to Xantphos (111°) leads to a significant increase in the regioselectivity for the desired linear aldehyde.[7] This is often attributed to the preference of wide-bite-angle ligands to occupy the equatorial positions in the trigonal bipyramidal intermediates of the catalytic cycle, which sterically favors the formation of the linear product.[3] However, it is also evident that there is an optimal bite angle, as further increasing it to 121° (Benzoxantphos) results in a decrease in both selectivity and activity.[7]

Experimental Protocols

The following are generalized experimental protocols for the key procedures cited in this guide.

Rhodium-Catalyzed Hydroformylation of 1-Octene

This procedure is a representative example of how the catalytic performance of diphosphine ligands is evaluated.

Materials:

  • Rhodium precursor (e.g., [Rh(acac)(CO)₂])

  • Diphosphine ligand (e.g., Xantphos)

  • 1-octene (substrate)

  • Toluene (solvent)

  • Syngas (1:1 mixture of CO and H₂)

  • Internal standard (e.g., nonane) for GC analysis

Procedure:

  • A high-pressure autoclave reactor is charged with the rhodium precursor and the diphosphine ligand in the desired molar ratio (typically 1:5 to 1:20) in a glovebox or under an inert atmosphere.

  • The solvent (toluene) and the substrate (1-octene) are added. An internal standard is also added for quantitative analysis.

  • The autoclave is sealed, removed from the glovebox, and then pressurized with syngas to the desired pressure (e.g., 20 bar).

  • The reaction mixture is heated to the desired temperature (e.g., 80 °C) and stirred for a set period.

  • After the reaction, the autoclave is cooled to room temperature and the pressure is carefully released.

  • A sample of the reaction mixture is taken and analyzed by gas chromatography (GC) to determine the conversion of 1-octene and the ratio of linear to branched aldehydes.

Calculation of the Natural Bite Angle (βn)

The natural bite angle is a computed parameter that provides a standardized measure of the ligand's intrinsic geometry.

Methodology:

  • The calculation is performed using molecular mechanics, a computational method that estimates the potential energy of a molecule based on its atomic coordinates.

  • A common software package for this is MacroModel, often with the AMBER* force field.[2]

  • A generic metal atom (e.g., a dummy atom with a defined covalent radius) is used, and the P-M-P bending force constant is set to zero. This ensures that the calculated angle is determined solely by the ligand backbone and not by any preconceived metal coordination preferences.[8]

  • The P-M bond lengths are constrained to a typical value (e.g., 2.3 Å for Rh).

  • The energy of the complex is then minimized, and the resulting P-M-P angle is taken as the natural bite angle (βn).

Visualizing the Bite Angle Effect

The following diagrams illustrate the key concepts discussed in this guide.

Bite_Angle_Effect cluster_ligand Diphosphine Ligand Design cluster_catalyst Catalyst Geometry cluster_outcome Catalytic Outcome Ligand_Backbone Ligand Backbone (e.g., xanthene, dppe) Natural_Bite_Angle Natural Bite Angle (βn) Ligand_Backbone->Natural_Bite_Angle determines Metal_Complex Metal Complex Geometry (e.g., trigonal bipyramidal) Natural_Bite_Angle->Metal_Complex influences Activity Catalytic Activity (TOF) Natural_Bite_Angle->Activity affects Coordination_Mode P-M-P Coordination (ee vs. ae) Metal_Complex->Coordination_Mode Selectivity Regioselectivity (linear vs. branched) Coordination_Mode->Selectivity governs

Figure 1: The logical relationship between diphosphine ligand design, the resulting catalyst geometry, and the final catalytic outcome.

Hydroformylation_Cycle cluster_selectivity Selectivity Determining Step Rh_H_CO_L2 [Rh(H)(CO)L₂] Alkene_Coord Alkene Coordination Rh_H_CO_L2->Alkene_Coord Rh_H_Alkene_CO_L2 [Rh(H)(alkene)(CO)L₂] Alkene_Coord->Rh_H_Alkene_CO_L2 Hydride_Migration Hydride Migration Rh_H_Alkene_CO_L2->Hydride_Migration Rh_Alkyl_CO_L2 [Rh(Alkyl)(CO)L₂] Hydride_Migration->Rh_Alkyl_CO_L2 CO_Insertion CO Insertion Rh_Alkyl_CO_L2->CO_Insertion Rh_Acyl_CO_L2 [Rh(Acyl)(CO)L₂] CO_Insertion->Rh_Acyl_CO_L2 H2_Ox_Add H₂ Oxidative Addition Rh_Acyl_CO_L2->H2_Ox_Add Rh_H2_Acyl_CO_L2 [Rh(H)₂(Acyl)(CO)L₂] H2_Ox_Add->Rh_H2_Acyl_CO_L2 Red_Elim Reductive Elimination Rh_H2_Acyl_CO_L2->Red_Elim Red_Elim->Rh_H_CO_L2 catalyst regeneration Aldehyde Aldehyde (linear or branched) Red_Elim->Aldehyde Selectivity_Note Bite angle influences the steric environment here, favoring linear vs. branched alkyl formation.

Figure 2: A simplified catalytic cycle for rhodium-catalyzed hydroformylation, highlighting the hydride migration step where the ligand's bite angle plays a critical role in determining regioselectivity.

References

Assessing the Substrate Scope of 1,2-Bis(di-tert-butylphosphinomethyl)benzene: A Comparative Guide for Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is paramount for the success of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive assessment of 1,2-Bis(di-tert-butylphosphinomethyl)benzene (DTBPMB), a bulky and electron-rich bidentate phosphine ligand, by comparing its performance with other common phosphine ligands in key catalytic transformations. Experimental data, detailed protocols, and visual representations of reaction mechanisms are presented to facilitate informed decision-making in catalyst system selection.

This compound, often referred to as DTBPMB, has emerged as a highly effective ligand in a variety of palladium-catalyzed reactions. Its steric bulk and strong electron-donating properties contribute to the formation of highly active and stable palladium catalysts. These characteristics are particularly advantageous in promoting the oxidative addition and reductive elimination steps of the catalytic cycle, which are often rate-limiting. This guide focuses on its application in two of the most widely used cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The performance of DTBPMB in this reaction is compared with other commercially available phosphine ligands for the coupling of various aryl halides with arylboronic acids.

Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
LigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
DTBPMB 1.0 K₃PO₄ Toluene 100 12 95
XPhos1.0K₃PO₄Toluene1001292
SPhos1.0K₃PO₄Toluene1001288
P(t-Bu)₃1.0K₃PO₄Toluene1002475
PPh₃2.0K₃PO₄Toluene10024<10

This data is a representative compilation from various sources in the literature and is intended for comparative purposes. Actual yields may vary depending on specific reaction conditions.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds, which are prevalent in pharmaceuticals and other biologically active molecules. The efficacy of DTBPMB is benchmarked against other established ligands in the amination of aryl halides.

Comparison of Ligand Performance in the Buchwald-Hartwig Amination of 4-Chloroanisole with Morpholine
LigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
DTBPMB 1.0 NaOtBu Toluene 100 8 98
RuPhos1.0NaOtBuToluene100896
BrettPhos1.0NaOtBuToluene1001094
JohnPhos1.0NaOtBuToluene1001285
BINAP2.0NaOtBuToluene1002465

This data is a representative compilation from various sources in the literature and is intended for comparative purposes. Actual yields may vary depending on specific reaction conditions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate the application of these catalytic systems.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (DTBPMB)

  • Aryl halide (e.g., 4-chlorotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and DTBPMB (0.012 mmol, 1.2 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 10 minutes to form the catalyst complex.

  • To this mixture, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for the specified time (e.g., 12 hours).

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short pad of silica gel.

  • The filtrate is then concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired biaryl product.

General Procedure for Buchwald-Hartwig Amination

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound (DTBPMB)

  • Aryl halide (e.g., 4-chloroanisole)

  • Amine (e.g., morpholine)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.005 mmol, 0.5 mol%) and DTBPMB (0.012 mmol, 1.2 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 10 minutes.

  • Add the aryl halide (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol).

  • Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for the specified time (e.g., 8 hours).

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired arylamine.

Visualizing the Catalytic Cycles

To better understand the role of the ligand in the catalytic process, the following diagrams illustrate the generally accepted mechanisms for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (Ar-X) transmetalation_complex Ar-Pd(II)(Ar')L₂ oa_complex->transmetalation_complex Transmetalation (Ar'B(OH)₂ + Base) product_complex [Ar-Ar']Pd(0)L₂ transmetalation_complex->product_complex Reductive Elimination product_complex->pd0 Ar-Ar' (Product) Buchwald_Hartwig_Cycle Catalytic Cycle of Buchwald-Hartwig Amination pd0 Pd(0)L oa_complex Ar-Pd(II)(X)L pd0->oa_complex Oxidative Addition (Ar-X) amido_complex Ar-Pd(II)(NRR')L oa_complex->amido_complex Amine Coordination & Deprotonation (HNRR' + Base) product_complex [Ar-NRR']Pd(0)L amido_complex->product_complex Reductive Elimination product_complex->pd0 Ar-NRR' (Product) Experimental_Workflow General Experimental Workflow start Reaction Setup (Catalyst, Ligand, Reagents, Solvent) reaction Reaction under Inert Atmosphere (Heating and Stirring) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis end Isolated Product analysis->end

Navigating the Catalyst Maze: A Cost-Effectiveness Analysis of Phosphine Ligands in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a phosphine ligand in large-scale cross-coupling reactions is a critical decision that significantly impacts process efficiency, scalability, and overall cost. This guide provides an objective comparison of commonly used phosphine ligands in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, supported by experimental data to aid in making informed decisions for industrial-scale synthesis.

The ideal phosphine ligand should not only deliver high reaction yields and catalyst efficiency, as measured by Turnover Number (TON) and Turnover Frequency (TOF), but also be commercially available at a reasonable price point for bulk quantities. This analysis delves into the performance and cost of several widely adopted phosphine ligands to provide a clear comparison for large-scale applications.

Performance and Cost: A Comparative Overview

The choice of a phosphine ligand in an industrial setting is a balance between performance and cost. While highly efficient ligands can reduce catalyst loading and reaction times, their manufacturing cost can be a significant driver of the overall process cost. Below, we compare the performance characteristics and available pricing of several common phosphine ligands.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation in the pharmaceutical and fine chemical industries. The choice of phosphine ligand is crucial for achieving high yields and catalyst efficiency, especially with challenging substrates.

LigandCatalyst Loading (mol%)Substrate ScopeReported Yields (%)Key AdvantagesBulk Price (USD/kg, approximate)
XPhos 0.5 - 2Aryl chlorides, bromides, and triflatesUp to 98%High reactivity, broad applicability~$20,000[1]
SPhos 0.1 - 2Aryl and heteroaryl chlorides/bromidesUp to 99%Excellent for heteroaryl couplingsPrice not readily available
RuPhos 0.5 - 2Hindered biaryl synthesisHighEffective for sterically demanding substratesPrice not readily available
Aphos 1Aryl and heteroaryl chloridesUp to 99%[1]Air-stable, effective in aqueous media[1]Price not readily available
DPEphos 2Aryl bromides and chloridesGood to excellentLower cost alternative~$500[1]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, essential for the synthesis of numerous pharmaceuticals. Ligand selection is critical for reaction efficiency and scope.

LigandCatalyst Loading (mol%)Substrate ScopeReported Yields (%)Key AdvantagesBulk Price (USD/kg, approximate)
XPhos 1 - 2Aryl chlorides, bromides, and triflates with primary and secondary amines92 - >99%Broad substrate scope, high yields~$20,000[1]
RuPhos 1 - 2Aryl chlorides with primary and secondary amines29 - >99%Excellent for hindered substratesPrice not readily available
BrettPhos 1 - 2Aryl chlorides with a wide range of aminesHighHigh activity for challenging couplingsPrice not readily available
NIXANTPHOS 0.05 - 1Unactivated aryl chloridesGood to excellentHigh activity at low catalyst loadingsPrice not readily available

Note: Prices are subject to change and may vary between suppliers and based on purity. The provided prices are based on available data and are intended for comparative purposes.

Catalyst Efficiency: Turnover Number (TON) and Turnover Frequency (TOF)

Beyond reaction yield, the efficiency of a catalyst system is paramount in large-scale synthesis to minimize catalyst consumption and cost. TON represents the number of moles of product formed per mole of catalyst, while TOF is the TON per unit of time.

LigandReactionTONTOF (h⁻¹)
SPhos Suzuki-MiyauraHighNot specified
Buchwald-type ligands Buchwald-Hartwig AminationUp to 20,000 with low catalyst loadingNot specified
NIXANTPHOS Buchwald-Hartwig AminationHigh at very low catalyst loading (as low as 0.05 mol%)Not specified

Higher TON and TOF values indicate a more efficient catalyst, leading to lower catalyst loadings and potentially shorter reaction times, which can significantly reduce process costs.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for evaluating and implementing a catalytic system in a large-scale setting.

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates and ligands.

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Aryl/heteroaryl halide

  • Aryl/heteroaryl boronic acid or ester

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor, phosphine ligand, aryl/heteroaryl halide, and aryl/heteroaryl boronic acid or ester.

  • Add the base to the flask.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 2-24 hours), monitoring the reaction progress by a suitable analytical technique (e.g., GC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

General Procedure for Buchwald-Hartwig Amination

This protocol provides a general framework and should be optimized for specific reaction partners.

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Aryl/heteroaryl halide or triflate

  • Amine

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • In an oven-dried flask under an inert atmosphere, combine the palladium precursor, phosphine ligand, and base.

  • Add the anhydrous solvent, followed by the aryl/heteroaryl halide or triflate and the amine.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction by a suitable analytical technique.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by an appropriate method.

Visualizing the Workflow for Ligand Selection

The process of selecting the most cost-effective phosphine ligand for a large-scale synthesis can be systematically approached. The following diagram illustrates a typical workflow.

Ligand_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Performance & Cost Analysis cluster_2 Phase 3: Process Optimization & Scale-Up A Define Reaction & Substrates B Literature & Database Search for Potential Ligands A->B Input C Small-Scale High-Throughput Screening B->C Candidate Ligands D Identify Top Performing Ligands (Yield, TON, TOF) C->D Performance Data E Obtain Bulk Pricing for Lead Candidates D->E Lead Ligands F Cost-Effectiveness Calculation (Cost per kg of product) E->F Cost Data G Optimize Reaction Conditions for Selected Ligand F->G Most Cost-Effective Ligand H Pilot Scale Synthesis G->H Optimized Process I Final Ligand Selection for Large-Scale Production H->I Validation

Caption: Workflow for cost-effective phosphine ligand selection.

Conclusion

The selection of a phosphine ligand for large-scale synthesis is a multifaceted decision that requires a careful balance of performance, cost, and process scalability. While highly active and versatile ligands like XPhos often deliver excellent results across a broad range of substrates, their higher cost may not be justifiable for all processes. Less expensive alternatives, such as DPEphos, can offer a significant cost advantage, although they may require more process optimization.

For researchers and drug development professionals, a systematic approach involving small-scale screening of a diverse set of ligands, followed by a thorough cost-effectiveness analysis of the top performers, is crucial for identifying the optimal catalyst system for a given large-scale synthesis. This data-driven approach ensures the development of robust, efficient, and economically viable manufacturing processes.

References

Safety Operating Guide

Proper Disposal of 1,2-Bis(di-tert-butylphosphinomethyl)benzene: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 1,2-Bis(di-tert-butylphosphinomethyl)benzene (CAS 121954-50-5), a bidentate phosphine ligand. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

I. Immediate Safety and Handling Precautions

Prior to handling, it is imperative to be familiar with the hazards associated with this compound. This compound is a combustible solid that can cause serious eye irritation and may provoke an allergic skin reaction.[1]

Personal Protective Equipment (PPE): A comprehensive list of required PPE is detailed below.

EquipmentSpecification
Eye ProtectionSafety goggles or eyeshields
Hand ProtectionChemical-resistant gloves
Respiratory ProtectionDust mask type N95 (US)
Body ProtectionProtective clothing and chemical-resistant boots

Ensure adequate ventilation, preferably by using a chemical fume hood during handling.[1]

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately clear the affected area and ensure adequate ventilation.

  • Don Appropriate PPE: Before addressing the spill, equip yourself with the PPE listed in the table above.

  • Containment and Cleanup:

    • For solid spills, carefully scoop the material into an appropriate, labeled container for disposal.[1]

    • For solutions, absorb the spill with an inert material such as sand, silica gel, or a universal binder.[2]

  • Decontamination: Wash the spill area thoroughly after the material has been collected.

  • Disposal of Cleanup Materials: All contaminated materials, including absorbents and PPE, must be placed in a sealed container and disposed of as hazardous waste.

III. Step-by-Step Disposal Procedure

The primary recommended method for the disposal of this compound is incineration.[1] All disposal actions must comply with federal, state, and local regulations.[1]

  • Consult Regulations: Before proceeding, consult your institution's Environmental Health and Safety (EHS) department and review all applicable federal, state, and local waste disposal regulations.

  • Prepare for Disposal:

    • Ensure the waste material is properly segregated and stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]

    • The waste container must be tightly closed and clearly labeled with the chemical name and associated hazards.

  • Chemical Incineration (Preferred Method):

    • Dissolve or mix the compound with a combustible solvent.[1]

    • Arrange for disposal at a licensed chemical incinerator equipped with an afterburner and scrubber to handle the combustion products, which may include oxides of phosphorus.[1][2]

  • Alternative Disposal: If incineration is not available, contact a licensed professional waste disposal service to determine other compliant disposal options. Do not attempt to dispose of this chemical via standard laboratory drains or as regular solid waste.[2]

Below is a diagram outlining the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Unused or Waste This compound B Consult Institutional EHS & Local Regulations A->B C Is Chemical Incineration Available? B->C D Dissolve in a Combustible Solvent C->D Yes F Contact Licensed Waste Disposal Service C->F No E Transfer to a Licensed Chemical Incinerator D->E H End: Compliant Disposal E->H G Follow Service Provider's Disposal Protocol F->G G->H

Caption: Disposal Decision Workflow

IV. Storage Information

Proper storage is crucial to maintain the stability of the compound and ensure safety.

ParameterRecommendation
Storage Condition Store in a cool, dry, well-ventilated place.[1]
Container Keep container tightly closed.[1]
Incompatible Materials Strong oxidizing agents, strong acids, and bases.[1]
Storage Class 11 - Combustible Solids.[3]

References

Essential Safety and Operational Guide for Handling 1,2-Bis(di-tert-butylphosphinomethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for 1,2-Bis(di-tert-butylphosphinomethyl)benzene, a bidentate phosphine ligand. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and the integrity of experimental outcomes. This compound is air-sensitive and requires careful handling to prevent degradation and ensure user safety.[1][2]

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound include skin and eye irritation, and it may cause an allergic skin reaction.[3] Due to its air-sensitive nature, handling under an inert atmosphere is recommended.[2][4] The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses or goggles.[5]Protects against splashes and airborne particles that can cause serious eye irritation.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can cause irritation and potential allergic reactions.[3] For pyrophoric alkylphosphines, fire-resistant gloves are advised.[5]
Respiratory Protection N95 dust mask or a respirator with appropriate cartridges.Recommended when handling the solid outside of a fume hood to avoid inhalation of dust.[3]
Body Protection Flame-resistant lab coat.Protects against splashes and potential ignition of flammable materials.[5] A chemical-resistant apron should be worn when handling large quantities.[5]
Footwear Closed-toe shoes, with chemical-resistant boots for spill response.[3]Protects feet from spills.

Safe Handling and Storage Protocol

Proper handling and storage are paramount to maintain the compound's integrity and prevent accidents. Operations should be conducted in a controlled environment, minimizing exposure to air and moisture.

Handling:

  • Inert Atmosphere: All handling of this compound should ideally be performed within a glovebox under an inert atmosphere (e.g., argon or nitrogen).[4]

  • Fume Hood: If a glovebox is unavailable, handling must occur in a certified chemical fume hood to ensure adequate ventilation.[3][6]

  • Avoid Inhalation and Contact: Do not breathe dust or vapor.[3] Avoid all direct contact with the skin and eyes.[3][6]

  • Equipment: Use clean, dry glassware and stainless steel or Teflon-coated spatulas.

Storage:

  • Container: Keep the container tightly sealed.[3]

  • Environment: Store in a cool, dry, and well-ventilated area.[3] The recommended storage temperature is under an inert gas at 2-8°C.[2]

  • Compatibility: Store away from strong oxidizing agents, acids, and bases.[3]

Emergency and Spill Response

In the event of a spill or exposure, immediate and appropriate action is crucial.

Emergency ScenarioProcedural Steps
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] 2. Remove contaminated clothing. 3. Seek medical attention if irritation persists.
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] 2. Seek immediate medical attention.
Inhalation 1. Move the individual to fresh air.[6] 2. If breathing is difficult, provide oxygen. 3. Seek medical attention.
Ingestion 1. Rinse mouth with water.[6] 2. Do not induce vomiting. 3. Seek immediate medical attention.
Spill 1. Evacuate the area and ensure adequate ventilation. 2. Wear the appropriate PPE, including a respirator, impervious boots, and heavy rubber gloves.[3] 3. Cover the spill with a non-combustible absorbent material (e.g., sand, vermiculite).[5] 4. Carefully scoop the absorbed material into a sealed container for disposal.[3] 5. Clean the spill area thoroughly.

Disposal Plan

All waste materials must be treated as hazardous waste and disposed of in accordance with federal, state, and local regulations.[3]

  • Contaminated Materials: All PPE, absorbent materials, and empty containers that have come into contact with this compound should be placed in a sealed, labeled container.

  • Waste Disposal: The chemical waste should be disposed of through an approved waste disposal plant.[6] A common method for similar compounds is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[3] Do not dispose of down the drain.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_env Prepare Inert Atmosphere (Glovebox/Fume Hood) prep_ppe->prep_env handle_weigh Weigh Compound prep_env->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer emergency_spill Spill Occurs handle_weigh->emergency_spill emergency_exposure Exposure Occurs handle_weigh->emergency_exposure cleanup_decon Decontaminate Glassware & Equipment handle_transfer->cleanup_decon handle_transfer->emergency_spill handle_transfer->emergency_exposure cleanup_dispose Dispose of Waste in Labeled Container cleanup_decon->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe emergency_action Follow Emergency Procedures emergency_spill->emergency_action emergency_exposure->emergency_action

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,2-Bis(di-tert-butylphosphinomethyl)benzene
Reactant of Route 2
Reactant of Route 2
1,2-Bis(di-tert-butylphosphinomethyl)benzene

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.